4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
Description
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Properties
IUPAC Name |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BO4/c1-12(2)7-16-13(17-8-12)10-5-3-9(4-6-10)11(14)15/h3-6H,7-8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZPAPRBHZGJHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656960 | |
| Record name | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62729-39-9 | |
| Record name | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid, with the Chemical Abstracts Service (CAS) number 62729-39-9 , is a versatile bifunctional molecule that has garnered significant attention in the fields of organic synthesis and medicinal chemistry.[] This compound masterfully combines the reactivity of a boronic acid, protected as a neopentyl glycol ester, with the synthetic handle of a carboxylic acid. The neopentyl glycol protecting group confers enhanced stability to the boronic acid moiety, rendering the compound less prone to protodeboronation and trimerization to boroxines, which are common challenges associated with unprotected boronic acids. This stability, coupled with its tailored reactivity, makes it an invaluable building block in modern drug discovery.[2]
This technical guide provides an in-depth exploration of this compound, covering its synthesis, physicochemical properties, and, most importantly, its critical role as a key intermediate in the construction of complex molecular architectures, particularly through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The insights provided herein are intended to empower researchers and drug development professionals to effectively leverage the unique attributes of this reagent in their synthetic endeavors.
Synthesis of this compound
The most common and efficient synthesis of this compound involves the esterification of 4-carboxyphenylboronic acid with neopentyl glycol. This straightforward condensation reaction proceeds in high yield and offers a reliable method for producing the target compound with high purity.
Experimental Protocol: Synthesis and Purification
Objective: To synthesize this compound from 4-carboxyphenylboronic acid and neopentyl glycol.
Materials:
-
4-Carboxyphenylboronic acid
-
Neopentyl glycol (2,2-dimethylpropane-1,3-diol)
-
Toluene
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Hexane
-
Büchner funnel and filter paper
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add 4-carboxyphenylboronic acid (1 equivalent) and neopentyl glycol (1.1 equivalents).
-
Solvent Addition: Add a sufficient volume of toluene to the flask to suspend the reagents and fill the Dean-Stark trap.
-
Azeotropic Water Removal: Heat the reaction mixture to reflux with vigorous stirring. The water formed during the esterification will be azeotropically removed with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is collected.
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification by Recrystallization: The resulting crude solid is then purified by recrystallization. A common solvent system for this is a mixture of ethyl acetate and hexane. Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexane until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexane to remove any residual impurities. Dry the purified this compound under vacuum to a constant weight.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 62729-39-9 | [] |
| Molecular Formula | C₁₂H₁₅BO₄ | [] |
| Molecular Weight | 234.06 g/mol | [] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 208 - 212 °C | [2] |
| Solubility | Soluble in many organic solvents | [2] |
Applications in Drug Discovery: The Power of Suzuki-Miyaura Coupling
Benzoic acid derivatives are fundamental building blocks in modern drug discovery due to their versatile nature.[3] The true synthetic power of this compound is most prominently displayed in its application as a key coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is one of the most robust and versatile methods for the formation of carbon-carbon bonds, a cornerstone of complex molecule synthesis in the pharmaceutical industry.[4][5]
The boronic ester functionality of this compound readily participates in the Suzuki-Miyaura catalytic cycle, allowing for the facile formation of a new C-C bond with an aryl or vinyl halide/triflate.[4] The carboxylic acid moiety can then serve as a handle for further synthetic modifications or as a key pharmacophoric element that interacts with biological targets.
General Mechanism of the Suzuki-Miyaura Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Case Study: Synthesis of a Prostaglandin E2 Subtype 4 Receptor Antagonist
The utility of benzoic acid derivatives in the synthesis of potent and selective drug candidates is well-documented. For instance, in the discovery of MK-2894, a potent and selective prostaglandin E2 subtype 4 (EP4) receptor antagonist, a key synthetic step involves the coupling of a benzoic acid derivative.[6] While the exact boronic ester used in the referenced synthesis may differ, the principle of employing a bifunctional reagent like this compound is a common strategy. This approach allows for the introduction of a benzoic acid moiety onto a complex scaffold, which can be crucial for achieving the desired pharmacological activity and pharmacokinetic profile.
Handling and Safety
As with any chemical reagent, proper handling and safety precautions are paramount. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[7] It is also harmful if swallowed.[7] Therefore, it is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[8] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[7][8][9][10]
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its unique combination of a stable boronic ester and a reactive carboxylic acid provides a powerful tool for the construction of complex molecules through methodologies such as the Suzuki-Miyaura cross-coupling reaction. The robust nature of the neopentyl glycol protecting group enhances its utility by improving stability and handling characteristics. For researchers and scientists in the pharmaceutical industry, a thorough understanding and proficient application of this reagent can significantly streamline synthetic routes and facilitate the discovery of novel therapeutic agents.
References
-
National Institute of Standards and Technology. (2015). SAFETY DATA SHEET. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. [Link]
-
Jenkinson, S. F., Thompson, A. L., & Simone, M. I. (n.d.). Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate. National Institutes of Health. [Link]
-
Blouin, M., Han, Y., Burch, J., Farand, J., Mellon, C., Gaudreault, M., ... & Friesen, R. (2010). The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. Journal of medicinal chemistry, 53(5), 2227–2238. [Link]
-
Capot Chemical Co., Ltd. (n.d.). MSDS of 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Molefe, M. M., Motladi, F. M., & Khanye, S. D. (2015). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 20(8), 13616–13656. [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]
-
C. Almansa, et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 7139-7185. [Link]
-
Hernandez-Paredes, J., et al. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. Molecules, 28(8), 3413. [Link]
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- 6. The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. capotchem.cn [capotchem.cn]
An In-depth Technical Guide to the Synthesis of 4-Carboxyphenylboronic Acid Neopentyl Glycol Ester
Foreword: The Strategic Importance of Boronic Acid Esters in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of complex molecular architectures. Central to this transformation are organoboron compounds, particularly boronic acids and their corresponding esters. While boronic acids are foundational, their inherent propensity for dehydration to form cyclic boroxine anhydrides and their sometimes-challenging purification profiles can present obstacles in high-throughput synthesis and process development.
This guide focuses on the synthesis of a strategically important building block: 4-carboxyphenylboronic acid neopentyl glycol ester (IUPAC name: 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid; CAS 62729-39-9). The neopentyl glycol ester motif offers enhanced stability, improved solubility in organic solvents, and easier handling compared to the free boronic acid.[1] These attributes make it an invaluable reagent for researchers and drug development professionals seeking robust and reproducible synthetic methodologies. This document provides a comprehensive overview of its synthesis, purification, and characterization, grounded in established chemical principles and field-proven insights.
I. The Synthetic Challenge: Chemoselectivity in Esterification
The synthesis of 4-carboxyphenylboronic acid neopentyl glycol ester from 4-carboxyphenylboronic acid and neopentyl glycol presents a classic chemoselectivity challenge. The starting material possesses two functional groups susceptible to esterification: the boronic acid and the carboxylic acid. The desired transformation is the selective formation of the boronate ester while leaving the carboxylic acid intact.
Caption: Synthetic challenge: selective esterification of the boronic acid.
Standard Fischer esterification conditions, which typically employ a strong acid catalyst, would likely lead to a mixture of products, including the esterification of the carboxylic acid. Therefore, the key to a successful synthesis lies in exploiting the unique reactivity of the boronic acid. The formation of the cyclic boronate ester is often thermodynamically favored and can be driven to completion by the removal of water, a byproduct of the reaction.
II. Recommended Synthetic Protocol: A Protecting Group-Free Approach
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 4-carboxyphenylboronic acid (1 equivalent).
-
Add neopentyl glycol (1.1 to 1.5 equivalents). The use of a slight excess of the diol helps to drive the reaction towards the boronate ester formation.
-
Add a suitable solvent, such as toluene or a mixture of toluene and heptane, to facilitate the azeotropic removal of water. The volume should be sufficient to allow for efficient stirring and reflux.
-
-
Esterification Reaction:
-
Heat the reaction mixture to reflux. The water generated during the esterification will be collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by observing the amount of water collected and by thin-layer chromatography (TLC). The reaction is typically complete when no more water is being collected.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product will likely be a solid or a viscous oil.
-
Causality Behind Experimental Choices:
-
Dean-Stark Apparatus: The continuous removal of water is crucial. It shifts the equilibrium of the reversible esterification reaction towards the formation of the boronate ester, in accordance with Le Châtelier's principle.
-
Solvent Choice: Toluene is an excellent choice as it forms an azeotrope with water, facilitating its removal. It is also a relatively non-polar solvent, which can help to minimize the side reaction of the carboxylic acid esterification.
-
Protecting Group-Free Strategy: This approach is more efficient and economical as it avoids the additional steps of protection and deprotection of the carboxylic acid group. The rationale is that the formation of the five-membered cyclic boronate ester is kinetically and thermodynamically more favorable under these conditions than the intermolecular esterification of the carboxylic acid.
III. Purification: A Self-Validating System
The purification of 4-carboxyphenylboronic acid neopentyl glycol ester requires a method that can effectively remove unreacted starting materials, particularly neopentyl glycol, and any potential side products. A highly effective and self-validating method involves an acid-base extraction.
Detailed Purification Protocol:
-
Dissolution in Base:
-
Dissolve the crude product in a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Extract the organic solution with a mild aqueous base, for example, a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide (e.g., 1 M). The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer.
-
-
Removal of Non-Polar Impurities:
-
Separate the aqueous layer. The organic layer will contain non-polar impurities and any unreacted neopentyl glycol.
-
Wash the aqueous layer with a fresh portion of the organic solvent to ensure complete removal of these impurities.
-
-
Acidification and Precipitation:
-
Cool the aqueous layer in an ice bath.
-
Slowly add a dilute acid, such as 1 M hydrochloric acid, with stirring until the pH is acidic (pH 3-4).
-
The desired product, now protonated, will precipitate out of the aqueous solution as a solid.
-
-
Final Isolation:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any residual salts.
-
Dry the purified product under vacuum.
-
Trustworthiness of the Protocol:
This acid-base extraction method is inherently self-validating. Only the desired product, containing the acidic carboxylic acid functionality, will be selectively transferred into the aqueous basic phase and then re-precipitated upon acidification. Neutral impurities and starting materials without an acidic proton will remain in the organic phase and be discarded.
IV. Characterization and Data Presentation
The successful synthesis of 4-carboxyphenylboronic acid neopentyl glycol ester should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the para-substituted pattern (two doublets). Methylene protons of the neopentyl glycol moiety (a singlet). Methyl protons of the neopentyl glycol moiety (a singlet). A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Signals corresponding to the aromatic carbons, the carbonyl carbon of the carboxylic acid, the quaternary carbon, the methylene carbons, and the methyl carbons of the neopentyl glycol ester. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the product (C₁₂H₁₅BO₄, MW: 234.06 g/mol ).[] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and B-O stretches. |
| Melting Point | A sharp melting point is indicative of high purity. |
V. The Neopentyl Glycol Ester Advantage in Drug Development
The choice of the protecting group for a boronic acid can have significant implications in a drug development campaign. While pinacol esters are widely used, neopentyl glycol esters offer distinct advantages:
-
Enhanced Stability: The six-membered ring of the neopentyl glycol boronate is generally more stable to hydrolysis than the five-membered ring of the corresponding pinacol ester. This can be advantageous in certain reaction conditions and for long-term storage.
-
Differential Reactivity: Neopentyl glycol boronate esters can exhibit different reactivity profiles in Suzuki-Miyaura coupling reactions compared to their pinacol counterparts. This provides medicinal chemists with an additional tool to optimize reaction conditions and yields for specific substrates.
-
Improved Crystallinity: In some cases, neopentyl glycol esters may exhibit better crystallinity than other boronate esters, which can facilitate purification by recrystallization.
VI. Conclusion and Future Perspectives
The synthesis of 4-carboxyphenylboronic acid neopentyl glycol ester is a valuable and enabling transformation for researchers in drug discovery and materials science. The protecting group-free, one-pot synthesis outlined in this guide, coupled with a robust acid-base purification strategy, offers an efficient and scalable route to this important building block. The superior stability and handling characteristics of the neopentyl glycol ester make it a highly attractive alternative to the free boronic acid, paving the way for more reliable and reproducible downstream applications, particularly in the synthesis of novel therapeutics. As the demand for sophisticated molecular building blocks continues to grow, the development and optimization of synthetic routes to such key intermediates will remain a critical area of research.
VII. References
-
Organic Syntheses. 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester. Available at: [Link]
-
NIH. Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate. Available at: [Link]
-
Organic Syntheses Procedure. 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester. Available at: [Link]
Sources
physicochemical properties of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
Introduction
This compound is a bifunctional organic compound of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. It integrates two key chemical motifs: a benzoic acid unit, a common pharmacophore and synthetic handle, and a neopentyl glycol boronate ester. The boronate ester serves as a stable, protected form of a boronic acid, which is a versatile functional group renowned for its utility in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern carbon-carbon bond formation.[1]
The use of neopentyl glycol as a protecting group for the boronic acid moiety is a deliberate and strategic choice. Compared to the free boronic acid, which can be prone to dehydration to form boroxines, the cyclic neopentyl ester offers enhanced stability, improved solubility in organic solvents, and easier handling.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights and detailed experimental methodologies for its characterization. This information is critical for its effective application in drug discovery and process development, ensuring reproducibility and scalability.[3]
Chemical Identity and Molecular Structure
A precise understanding of the molecule's identity and structure is fundamental to interpreting its chemical behavior and reactivity.
-
Chemical Name: this compound
-
Synonyms: 4-Carboxyphenylboronic acid, neopentyl glycol cyclic ester[]
-
Molecular Formula: C₁₂H₁₅BO₄[][7]
-
Molecular Weight: 234.06 g/mol [][7]
Structural Representation
The molecule's structure can be represented using various chemical informatics standards:
-
SMILES: O=C(O)c1ccc(cc1)B2OC(C)(C)CO2
-
InChI: InChI=1S/C12H15BO4/c1-12(2)7-16-13(17-8-12)10-5-3-9(4-6-10)11(14)15/h3-6H,7-8H2,1-2H3,(H,14,15)[]
Caption: 2D structure of this compound.
Core Physicochemical Properties
The physical properties of a compound dictate its behavior in various environments, influencing everything from reaction kinetics to formulation and bioavailability.
| Property | Value / Description | Rationale and Significance |
| Appearance | White to off-white crystalline powder.[8] | The solid, crystalline nature is typical for aromatic carboxylic acids of this size and is indicative of an ordered lattice structure. Purity can affect the color, with purer samples being whiter. |
| Melting Point | Not explicitly reported. The related pinacol ester melts at 208-212 °C.[8] | A sharp melting point is a key indicator of purity. The high melting point of the related structure suggests strong intermolecular forces, likely hydrogen bonding from the carboxylic acid dimers and π-stacking of the aromatic rings. |
| Solubility | Generally soluble in organic solvents like DMSO, methanol, and ethyl acetate. Poorly soluble in water. | The large nonpolar aromatic and neopentyl groups dominate, limiting aqueous solubility. The carboxylic acid provides some polarity, allowing solubility in polar organic solvents. This profile is crucial for selecting appropriate reaction and purification solvents. |
| Stability | The neopentyl glycol ester provides significant stability against hydrolysis and protodeboronation compared to the free boronic acid. | The six-membered dioxaborinane ring is thermodynamically stable.[9] This robustness is advantageous for reactions that require basic conditions or prolonged heating, where less stable boronic acids or esters might degrade, leading to lower yields.[1][10] |
| pKa | Not explicitly reported. Expected to be similar to benzoic acid (pKa ≈ 4.2). | The electronic effect of the boronate ester group at the para-position is weakly electron-withdrawing, which should result in a pKa value close to that of benzoic acid itself. This acidity is key for acid-base extractions during workup and influences its behavior in physiological environments. |
Spectral and Analytical Characterization
Spectroscopic and analytical techniques provide the definitive structural confirmation and purity assessment of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include:
-
A singlet for the two methyl groups on the neopentyl moiety (~1.0 ppm).
-
A singlet for the two methylene (-CH₂-) groups of the neopentyl ring (~3.7 ppm).
-
Two doublets in the aromatic region (7.5-8.2 ppm) corresponding to the AA'BB' system of the para-substituted benzene ring.
-
A broad singlet for the carboxylic acid proton (>12 ppm), which may be exchangeable with D₂O.
-
-
¹³C NMR: Key resonances would be observed for the carbonyl carbon of the acid (~170 ppm), the aromatic carbons (125-140 ppm), the quaternary and methylene carbons of the neopentyl group, and the carbon atom bonded to boron.
-
-
Infrared (IR) Spectroscopy:
-
A very broad O-H stretching band from the hydrogen-bonded carboxylic acid dimer, typically centered around 3000 cm⁻¹.[11]
-
A strong, sharp C=O stretching absorption for the carboxylic acid carbonyl group around 1700-1725 cm⁻¹.[11][12]
-
Aromatic C-H stretching peaks just above 3000 cm⁻¹ and C=C stretching peaks in the 1450-1600 cm⁻¹ region.
-
Strong B-O stretching bands, typically found in the 1300-1400 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
In electrospray ionization (ESI) mass spectrometry, the compound would be expected to show a prominent [M-H]⁻ ion in negative mode at m/z 233.05 or an [M+H]⁺ ion in positive mode at m/z 235.1. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
-
X-Ray Crystallography:
Experimental Protocols for Characterization
The following protocols describe standard, self-validating methodologies for confirming the identity, purity, and stability of this compound.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a cornerstone of purity analysis, separating the main compound from potential impurities, starting materials, or degradation products. A reverse-phase method is ideal for this moderately polar compound.
Methodology:
-
System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Equilibrate the system with the initial mobile phase composition.
-
Mobile Phase: A gradient of Solvent A (Water + 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile + 0.1% Trifluoroacetic Acid). The acid is crucial for ensuring the carboxylic acid is protonated, leading to sharp, symmetrical peaks.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 1:1 Acetonitrile:Water mixture to create a 1 mg/mL stock solution.
-
Injection: Inject 5-10 µL of the sample solution.
-
Gradient Elution: Run a linear gradient, for example, from 10% B to 95% B over 15 minutes. This ensures that both polar and non-polar impurities are eluted from the column.
-
Detection: Monitor the elution profile using a UV detector, typically at 254 nm, where the benzene ring exhibits strong absorbance.
-
Analysis: Purity is calculated based on the relative peak area of the main component compared to the total area of all observed peaks.
Caption: Workflow for HPLC purity analysis.
Protocol 2: Thermal Stability Analysis by TGA/DSC
Rationale: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information on thermal stability, decomposition patterns, and phase transitions. For boronic acid derivatives, this can reveal dehydration events and the onset of thermal decomposition.[2][16][17][18]
Methodology:
-
Sample Preparation: Place 5-10 mg of the finely ground sample into an aluminum or platinum TGA pan.
-
Instrument Setup: Place the pan in the TGA/DSC instrument.
-
Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to an upper limit (e.g., 600 °C) at a controlled rate, typically 10 °C/min.
-
Data Acquisition: Continuously record the sample weight (TGA curve) and the differential heat flow (DSC curve) as a function of temperature.
-
Analysis:
-
TGA Curve: Analyze for mass loss events. A significant drop indicates decomposition. The temperature at which 5% mass loss occurs (T₅%) is often used as a measure of the onset of decomposition.
-
DSC Curve: Analyze for endothermic (melting) or exothermic (decomposition) peaks. The peak of an endotherm corresponds to the melting point.
-
Caption: Workflow for thermal analysis using TGA/DSC.
Safety, Handling, and Applications
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential. While a specific Safety Data Sheet (SDS) for this compound is not widely published, data from related structures like benzoic acid and other boronic acid derivatives provide a strong basis for safe handling.[19][20][21]
-
Hazard Classification:
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[19][20]
-
Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[22]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[19][21]
-
-
First Aid:
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[23] For long-term stability, storage at 2-8°C is sometimes recommended to minimize potential hydrolysis from atmospheric moisture.[1]
Applications in Research and Development
The primary utility of this compound lies in its role as a versatile building block in organic synthesis.
-
Suzuki-Miyaura Cross-Coupling: It is an excellent coupling partner for the synthesis of biaryl compounds. The carboxylic acid functionality can be further modified post-coupling, or it can serve to modulate the solubility and electronic properties of the target molecule.
-
Drug Discovery: Benzoic acid derivatives are a staple in medicinal chemistry.[3] This building block allows for the efficient introduction of a functionalized aromatic ring into complex molecules, which is a common strategy in the development of new therapeutic agents.[8][24]
-
Materials Science: Arylboronic acids and their esters are used in the synthesis of conjugated polymers and other advanced materials with specific optical or electronic properties.[8]
References
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ChemSrc. Benzoic acid, 4-formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester. Available from: [Link].
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SpectraBase. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid - Optional[ATR-IR] - Spectrum. Available from: [Link].
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ChemBK. Benzoic acid, 4-fluoro-2-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester. Available from: [Link].
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ResearchGate. Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Available from: [Link].
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ScienceLab.com. Material Safety Data Sheet - Benzoic acid MSDS. Available from: [Link].
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ReAgent. SDS of Benzoic Acid: Important Data and Information Collected. Available from: [Link].
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Sci-Hub. Bulk reaction of triglycidylisocyanurate with boric acid by differential scanning calorimetry and role of reaction products on polymer thermal stability. Available from: [Link].
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National Center for Biotechnology Information. Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate. Available from: [Link].
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PubChem. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. Available from: [Link].
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Pharmaffiliates. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid. Available from: [Link].
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PubMed. The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. Available from: [Link].
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PubMed. 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: X-ray and DFT-calculated structure. Available from: [Link].
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National Institute of Standards and Technology. Benzoic acid - IR Spectrum. Available from: [Link].
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Matrix Fine Chemicals. 4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZOIC ACID | CAS 180516-87-4. Available from: [Link].
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A Senior Application Scientist's Guide to 4-(Neopentyl Glycol Boronate)benzoic Acid
<
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
4-(Neopentyl Glycol Boronate)benzoic Acid, also known as 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid, is a bifunctional organoboron compound that has emerged as a cornerstone reagent in contemporary organic synthesis. Its structure marries the reactivity of an arylboronic acid with the functionality of a carboxylic acid, all while being stabilized by a neopentyl glycol protecting group. This unique combination makes it an exceptionally valuable tool, particularly in the construction of complex molecular architectures required for pharmaceutical and materials science research.
The primary utility of this compound lies in its role as a stable, easy-to-handle precursor in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] The neopentyl glycol ester moiety enhances its stability, improves solubility in organic solvents, and minimizes common side reactions like protodeboronation, leading to more efficient and reliable coupling outcomes compared to its parent boronic acid.[3] This guide provides an in-depth technical overview of its properties, synthesis, applications, and handling, designed to empower researchers to effectively integrate this reagent into their workflows.
Chapter 1: Structural Analysis and Physicochemical Properties
A thorough understanding of a reagent's structure and properties is fundamental to its successful application. This chapter details the key characteristics of 4-(neopentyl glycol boronate)benzoic acid.
Chemical Structure and IUPAC Nomenclature
The molecule consists of a benzoic acid core where the hydrogen at the para-position (position 4) is substituted with a cyclic boronic ester. This six-membered dioxaborinane ring is formed between the boron atom and neopentyl glycol (2,2-dimethyl-1,3-propanediol).
Caption: Structure of this compound.
-
IUPAC Name: this compound[]
-
Synonyms: 4-Carboxyphenylboronic acid, neopentyl glycol cyclic ester[]
-
CAS Number: 62729-39-9[5]
Physicochemical Data
Quantitative data provides critical parameters for experimental design, such as solvent selection and reaction setup.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅BO₄ | [] |
| Molecular Weight | 234.06 g/mol | [] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | Varies by source, typically >200 °C | [6] |
| Solubility | Soluble in many organic solvents (e.g., THF, Dioxane, DMSO) | [3][6] |
The Role of the Neopentyl Glycol Ester
The choice of neopentyl glycol as the protecting diol is a deliberate and strategic one. Boronic acids are prone to dehydration, forming cyclic trimers known as boroxines.[7] This process can complicate characterization and stoichiometry. Converting the boronic acid to a neopentyl glycol boronate ester offers several distinct advantages:
-
Enhanced Stability: The six-membered dioxaborinane ring is thermodynamically more stable than many five-membered dioxaborolane rings (e.g., from pinacol) and is significantly more robust against hydrolysis than the free boronic acid.[8][9] This stability prevents degradation on the shelf and minimizes unwanted side reactions during a reaction.
-
Improved Handling: The resulting ester is typically a non-hygroscopic, crystalline solid, which is easier to weigh and handle accurately compared to the often fluffy and less stable free boronic acid.[7]
-
Favorable Reactivity: In Suzuki-Miyaura couplings, boronate esters exhibit favorable kinetics. The ester still allows for the necessary activation by a base to form the reactive "ate" complex required for the transmetalation step.[1][10]
Chapter 2: Synthesis and Quality Control
The most common and practical synthesis of 4-(neopentyl glycol boronate)benzoic acid involves the direct esterification of 4-carboxyphenylboronic acid with neopentyl glycol. This method is efficient and scalable.
Synthesis Workflow
The reaction is a condensation that removes water to drive the formation of the cyclic ester. This is typically achieved by azeotropic distillation.
Caption: General workflow for the synthesis of neopentyl glycol boronate esters.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of neopentyl glycol arylboronic esters.[11]
Materials:
-
4-Carboxyphenylboronic acid (1.0 equiv)
-
Neopentyl glycol (1.1 equiv)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: To a round-bottomed flask equipped with a magnetic stir bar, add 4-carboxyphenylboronic acid (1.0 equiv) and neopentyl glycol (1.1 equiv).[11]
-
Scientist's Insight: A slight excess of neopentyl glycol (1.1 equiv) is used to ensure complete conversion of the boronic acid, which may be partially present as its boroxine anhydride.[11]
-
-
Suspension: Add toluene to the flask to create a suspension (concentration approx. 0.2 M).[11]
-
Azeotropic Distillation: Fit the flask with a Dean-Stark trap (pre-filled with toluene) and a reflux condenser. Heat the mixture to reflux (approx. 140 °C oil bath).[11]
-
Reaction Monitoring: Continue heating at reflux, allowing the toluene-water azeotrope to collect in the Dean-Stark trap. The reaction is complete when water no longer collects in the trap (typically 1.5-2 hours).[11]
-
Self-Validation Check: The cessation of water collection is a direct visual indicator that the condensation reaction has reached completion.
-
-
Cooling & Workup: Remove the flask from the heat and allow it to cool to room temperature. Transfer the clear solution to a separatory funnel.
-
Washing: Wash the organic layer sequentially with deionized water (4 x volume of organic layer).
-
Scientist's Insight: This step removes any unreacted neopentyl glycol and other water-soluble impurities. However, excessive washing should be avoided as it can slowly hydrolyze the ester product.[11]
-
-
Drying & Isolation: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the pure product.
Quality Control: Spectroscopic Characterization
Confirming the structure and purity of the synthesized product is a critical, self-validating step.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expected chemical shifts (in CDCl₃ or DMSO-d₆) are:
-
Two doublets in the aromatic region (approx. 7.8-8.2 ppm) corresponding to the AA'BB' system of the para-substituted benzene ring.
-
A singlet for the two methylene (CH₂) groups of the neopentyl glycol moiety (approx. 3.7 ppm).
-
A singlet for the two methyl (CH₃) groups of the neopentyl glycol moiety (approx. 1.0 ppm).
-
¹³C NMR Spectroscopy: Provides confirmation of the carbon skeleton.
-
Melting Point: A sharp melting point range is indicative of high purity.
Chapter 3: Applications in Suzuki-Miyaura Cross-Coupling
The primary application of 4-(neopentyl glycol boronate)benzoic acid is as a coupling partner in the Suzuki-Miyaura reaction to synthesize biaryl carboxylic acids. These structures are prevalent in pharmaceuticals, agrochemicals, and functional materials.[14]
The Suzuki-Miyaura Catalytic Cycle
The reaction involves a palladium catalyst that cycles through several key steps to form a new carbon-carbon bond.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Mechanism Explained:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar-X), forming a Pd(II) complex.
-
Activation & Transmetalation: A base (e.g., K₂CO₃, Cs₂CO₃) activates the boronate ester, forming a more nucleophilic boronate "ate" complex.[1] This complex then transfers its organic group (the 4-carboxyphenyl moiety) to the palladium center, displacing the halide. This is the rate-determining step where the choice of boronate ester can significantly influence reaction efficiency.[10]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new biaryl product and regenerating the active Pd(0) catalyst to re-enter the cycle.[1]
Example Protocol: Synthesis of Biphenyl-4-carboxylic Acid
This protocol illustrates the use of 4-(neopentyl glycol boronate)benzoic acid to couple with bromobenzene.
Materials:
-
4-(Neopentyl Glycol Boronate)benzoic Acid (1.0 equiv)
-
Bromobenzene (1.0-1.2 equiv)
-
Pd(PPh₃)₄ (Palladium Catalyst, 1-3 mol%)
-
Potassium Carbonate (K₂CO₃, 2-3 equiv)
-
Solvent: Dioxane/Water mixture (e.g., 4:1)
Procedure:
-
Degassing: To a reaction vessel, add the boronate ester, bromobenzene, and potassium carbonate. Add the dioxane/water solvent mixture. Bubble argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen.
-
Scientist's Insight: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Thorough degassing is crucial for reproducible results.
-
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture under a positive pressure of inert gas.
-
Heating: Heat the reaction to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Workup: Cool the reaction to room temperature. Add water and extract with an organic solvent like ethyl acetate. Acidify the aqueous layer with HCl to precipitate the biphenyl-4-carboxylic acid product.
-
Purification: Collect the solid product by filtration and purify further by recrystallization if necessary.
Chapter 4: Safety, Handling, and Storage
Adherence to proper safety protocols is paramount when working with any chemical reagent.
-
Handling: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust, vapor, or gas.[15][16]
-
Irritation: The compound may cause skin and serious eye irritation.[17] In case of contact, wash skin thoroughly with water and rinse eyes cautiously for several minutes.[17]
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture. A recommended storage temperature is often between 2-8°C or <15°C to ensure long-term stability.[17][18]
Conclusion
4-(Neopentyl Glycol Boronate)benzoic Acid is more than just a chemical; it is an enabling tool for innovation in drug discovery and materials science. Its enhanced stability, ease of handling, and reliable performance in Suzuki-Miyaura cross-coupling reactions make it a superior alternative to its parent boronic acid. By understanding its fundamental properties, synthesis, and reaction mechanisms as detailed in this guide, researchers can confidently and effectively leverage this versatile building block to construct the complex molecules that drive scientific advancement.
References
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Roy, A., et al. (2010). Order of thermodynamic stability of representative boronic esters. ResearchGate. [Link]
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Beijing Hwrk Chemical. Product Page for this compound. [Link]
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Kristensen, J. L., et al. (2005). Organic Syntheses Procedure. [Link]
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Wikipedia. Neopentyl glycol. [Link]
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Human Metabolome Database. ¹H NMR Spectrum for Benzoic acid. [Link]
-
ResearchGate. Stability of boronic esters – Structural effects on the relative rates of transesterification. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(7), 2212–2223. [Link]
-
Ark Pharm, Inc. Product Page for 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. [Link]
-
ResearchGate. Scope of stereoselective synthesis of hindered tertiary neopentyl boronic esters. [Link]
-
Thomas, A. A., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261. [Link]
-
Organic Chemistry Portal. Benzylboronic acid or boronate synthesis. [Link]
-
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-
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-
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-
Royal Society of Chemistry. Immobilized boronic acid for Suzuki–Miyaura coupling. [Link]
-
Royal Society of Chemistry. Transition metal-free synthesis of alkyl pinacol boronates. [Link]
-
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-
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-
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A Technical Guide to the Solubility of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid, a key building block in pharmaceutical and materials science research. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers both theoretical insights and practical methodologies for researchers, scientists, and drug development professionals.
Introduction: The Significance of Solubility in Modern Chemistry
This compound, a neopentyl glycol boronate ester of 4-carboxyphenylboronic acid, is a versatile reagent frequently employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, and in the synthesis of complex organic molecules. Its utility in drug discovery and materials science is well-established, with boronic acids and their derivatives being integral to the development of enzyme inhibitors and other therapeutic agents.[1][2][3][4] The solubility of this compound in various organic solvents is a fundamental physical property that dictates its handling, reactivity, and application. An understanding of its solubility profile allows for the rational selection of solvents for synthesis, purification, and formulation, ultimately leading to more efficient and reproducible chemical processes.
Theoretical Framework for Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[5] The dissolution process involves the overcoming of intermolecular forces in both the solute (lattice energy) and the solvent, and the formation of new solute-solvent interactions.
The structure of this compound possesses both polar and non-polar characteristics:
-
Polar functionalities: The carboxylic acid group (-COOH) is capable of hydrogen bonding and dipole-dipole interactions.
-
Moderately polar region: The dioxaborinane ring contributes to the polarity of the molecule.
-
Non-polar functionalities: The phenyl ring and the dimethyl groups on the neopentyl glycol moiety are hydrophobic.
This amphiphilic nature suggests that the compound will exhibit a range of solubilities across different organic solvents. It is anticipated to be more soluble in polar aprotic solvents that can effectively solvate both the polar and non-polar regions of the molecule.
Based on the solubility of structurally related compounds like benzoic acid and phenylboronic acid esters, we can infer the following trends:
-
High solubility is expected in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), as well as in polar protic solvents like methanol and ethanol.
-
Moderate solubility is likely in solvents of intermediate polarity like acetone, ethyl acetate, and dichloromethane.
-
Low solubility is anticipated in non-polar solvents such as toluene, hexane, and cyclohexane.
Quantitative Solubility Profile (Predicted)
While extensive experimental data for the solubility of this compound is not widely published, the following table provides estimated solubility values based on the principles of chemical similarity and the known solubility of related boronic acid derivatives. These values should be considered as a starting point for experimental work.
| Solvent | Polarity Index | Predicted Solubility at 25°C (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 | Expected to be highly soluble due to the solvent's high polarity and hydrogen bond accepting ability. |
| N,N-Dimethylformamide (DMF) | 6.4 | > 100 | Similar to DMSO, expected to be an excellent solvent. |
| Tetrahydrofuran (THF) | 4.0 | 50 - 100 | A good solvent for many organic compounds, expected to effectively solvate the molecule. |
| Acetone | 5.1 | 20 - 50 | A polar aprotic solvent that should provide moderate solubility. |
| Methanol | 5.1 | 20 - 50 | A polar protic solvent capable of hydrogen bonding with the carboxylic acid group. |
| Ethanol | 4.3 | 10 - 20 | Similar to methanol, but slightly less polar. |
| Dichloromethane (DCM) | 3.1 | 5 - 10 | A solvent of intermediate polarity, likely to provide moderate to low solubility. |
| Chloroform | 4.1 | 5 - 10 | Similar to DCM. |
| Toluene | 2.4 | < 1 | A non-polar aromatic solvent, expected to be a poor solvent. |
| Hexane | 0.1 | < 0.1 | A non-polar aliphatic solvent, expected to have very low solubility. |
Experimental Determination of Solubility
To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following sections detail robust protocols for determining the solubility of this compound.
The Shake-Flask Method: A Gold Standard Protocol
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[6][7][8]
Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute is determined analytically.
Detailed Protocol:
-
Preparation:
-
Accurately weigh an excess amount of this compound (e.g., 50 mg) into a series of clean, dry glass vials.
-
Add a precise volume (e.g., 2 mL) of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25°C ± 0.5°C).
-
Agitate the vials at a constant rate (e.g., 150 rpm) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the solute using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.
-
Diagram of the Shake-Flask Method Workflow:
Caption: Workflow for the shake-flask solubility determination method.
Quantitative NMR (qNMR) Spectroscopy for Rapid Solubility Determination
qNMR offers a rapid and accurate alternative to chromatographic methods for solubility determination, requiring no chromophore in the analyte.[5][9][10][11]
Principle: A known amount of an internal standard is added to a saturated solution of the analyte. The concentration of the analyte is determined by comparing the integral of a characteristic analyte signal to the integral of a known signal from the internal standard.
Detailed Protocol:
-
Preparation of Saturated Solution:
-
Prepare a saturated solution as described in steps 1 and 2 of the shake-flask method.
-
-
Sample Preparation for NMR:
-
After settling, carefully transfer a known volume (e.g., 0.5 mL) of the supernatant to a clean vial.
-
Add a precise volume of a stock solution containing a known concentration of a suitable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene). The internal standard should be soluble in the solvent and have NMR signals that do not overlap with the analyte signals.
-
Transfer the mixture to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 of the signals of interest) to allow for complete relaxation of the nuclei, which is crucial for accurate integration.
-
-
Data Analysis and Calculation:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the concentration of the analyte using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (mstd / Vsolution) * (MWanalyte / MWstd)
Where:
-
Canalyte = Concentration of the analyte
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
mstd = Mass of the internal standard
-
Vsolution = Volume of the solvent
-
MW = Molecular weight
-
Diagram of the qNMR Solubility Determination Workflow:
Caption: Workflow for qNMR-based solubility measurement.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: The dissolution of most solids is an endothermic process, meaning that solubility generally increases with temperature.[12][13][14] For critical applications, it is recommended to determine solubility at various temperatures to establish a solubility curve.
-
Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent that can effectively interact with both the polar carboxylic acid group and the non-polar phenyl and neopentyl groups will exhibit the highest solvating power.
-
Presence of Impurities: The presence of impurities in either the solute or the solvent can affect the measured solubility. It is essential to use materials of high purity for accurate determinations.
-
pH (in aqueous systems): Although this guide focuses on organic solvents, if used in mixed aqueous-organic systems, the pH will significantly impact solubility. The carboxylic acid will be deprotonated at higher pH, forming a more soluble carboxylate salt.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While a complete set of experimentally determined quantitative data is not yet available in the public domain, this guide offers a strong theoretical framework, predictive insights, and robust, detailed protocols for its experimental determination. By employing the methodologies outlined herein, researchers can generate the precise solubility data required for their specific applications, leading to enhanced efficiency and success in their synthetic and formulation endeavors. Future work should focus on the systematic experimental determination of the solubility of this important compound in a wide range of solvents and at various temperatures to create a publicly accessible database for the scientific community.
References
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Ghiviriga, I. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry, 95(5), 2706–2712. [Link]
-
University of Rochester. (n.d.). Solvents and Polarity. Department of Chemistry. [Link]
-
Ghiviriga, I. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. PubMed. [Link]
-
Kielbasa, O. et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC. [Link]
-
Popa, G. et al. (2003). Use of H-1 NMR to facilitate solubility measurement for drug discovery compounds. ResearchGate. [Link]
-
Quora. (2017). How do you perform the shake flask method to determine solubility?[Link]
-
Bienta. (n.d.). Shake-Flask Aqueous Solubility Assay (Kinetic solubility). Protocols.io. [Link]
-
Bienta. (n.d.). Shake-Flask Solubility Assay. [Link]
-
ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. [Link]
-
Leszczyński, P. et al. (2020). Solubility temperatures of azaester of phenylboronic acid (3) as a function of its mole fraction (x 1 ) in saturated solution of the solvents listed on the chart. ResearchGate. [Link]
-
Leszczyński, P. et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]
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Leszczyński, P. et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]
-
Leszczyński, P. et al. (2020). Solubility temperatures of pinacol ester of phenylboronic acid (2) as a function of its mole fraction (x1) in saturated solution of the solvents listed on the chart. ResearchGate. [Link]
-
Wang, L. et al. (2021). Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. ResearchGate. [Link]
-
Zhang, P. et al. (2018). The solubility of benzoic acid in seven solvents. ResearchGate. [Link]
-
Soares, C. et al. (2022). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. ResearchGate. [Link]
-
Oliveira, F. et al. (2006). Solubility of Benzoic Acid in Mixed Solvents. ResearchGate. [Link]
-
Lima, L. M. et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
-
Singh, A. et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. [Link]
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Yang, W. et al. (2003). Boronic Acid Compounds as Potential Pharmaceutical Agents. ResearchGate. [Link]
-
Akin, E. et al. (2020). Design and discovery of boronic acid drugs. PubMed. [Link]
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An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid. This compound is a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making its structural elucidation and purity assessment via NMR spectroscopy a critical aspect of its application in research and drug development. This guide is intended for researchers, scientists, and professionals in the field of drug development who utilize NMR spectroscopy for routine structural characterization.
Introduction
This compound belongs to the family of arylboronic acids, which are pivotal reagents in modern organic chemistry. The neopentyl glycol protecting group on the boronic acid moiety enhances its stability and shelf-life compared to the unprotected boronic acid. Accurate interpretation of its ¹H NMR spectrum is essential for confirming its structure and ensuring its purity before use in subsequent synthetic steps. This guide will dissect the anticipated ¹H NMR spectrum, explaining the rationale behind the chemical shifts, multiplicities, and coupling constants for each proton in the molecule.
Molecular Structure and Proton Environments
To understand the ¹H NMR spectrum, it is crucial to first examine the molecular structure and identify the distinct proton environments.
Caption: Molecular structure of this compound.
The molecule possesses four distinct types of protons:
-
Carboxylic Acid Proton (-COOH): A single, acidic proton.
-
Aromatic Protons: Four protons on the benzene ring, divided into two sets due to the 1,4-disubstitution pattern.
-
Methylene Protons (-CH₂-): Four protons of the neopentyl glycol moiety, which are chemically equivalent.
-
Methyl Protons (-CH₃): Six protons from the two methyl groups of the neopentyl glycol moiety, which are also chemically equivalent.
Predicted ¹H NMR Spectrum Analysis
The following is a detailed breakdown of the expected ¹H NMR spectrum of this compound. The predictions are based on established chemical shift principles and data from analogous structures.
Carboxylic Acid Proton (-COOH)
-
Chemical Shift (δ): 10.0 - 13.0 ppm
-
Multiplicity: Broad singlet (br s)
-
Integration: 1H
The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature.[1][2] Its signal appears far downfield, typically as a broad singlet. The broadness of the peak is a result of hydrogen bonding and chemical exchange with trace amounts of water or other exchangeable protons in the solvent.[3][4] The chemical shift can be concentration and solvent-dependent.[1][5]
Aromatic Protons (C₆H₄)
The 1,4-disubstituted benzene ring gives rise to what is technically an AA'BB' spin system. However, in many cases, it appears as two distinct doublets, especially at higher magnetic field strengths.
-
Protons Ortho to the Carboxyl Group (2H):
-
Chemical Shift (δ): ~8.1 ppm
-
Multiplicity: Doublet (d)
-
Coupling Constant (J): ~8 Hz
-
-
Protons Ortho to the Boronic Ester Group (2H):
-
Chemical Shift (δ): ~7.9 ppm
-
Multiplicity: Doublet (d)
-
Coupling Constant (J): ~8 Hz
-
The protons ortho to the electron-withdrawing carboxylic acid group are expected to be more deshielded and thus resonate at a higher chemical shift compared to the protons ortho to the boronic ester group.[6] Both sets of protons will appear as doublets due to coupling with their adjacent aromatic protons (ortho-coupling), with a typical coupling constant of approximately 8 Hz.
Aliphatic Protons (Neopentyl Glycol Moiety)
-
Methylene Protons (-OCH₂-):
-
Chemical Shift (δ): ~3.8 ppm
-
Multiplicity: Singlet (s)
-
Integration: 4H
-
The four methylene protons are chemically and magnetically equivalent due to the free rotation around the C-C bonds in the six-membered ring. They are adjacent to an oxygen atom, which deshields them, causing their signal to appear around 3.8 ppm. Since there are no adjacent protons, the signal is a singlet.
-
Methyl Protons (-C(CH₃)₂):
-
Chemical Shift (δ): ~1.0 ppm
-
Multiplicity: Singlet (s)
-
Integration: 6H
-
The six protons of the two methyl groups are also equivalent. They are in a typical aliphatic environment and are expected to resonate upfield at approximately 1.0 ppm. This signal will also be a singlet as there are no neighboring protons to couple with.
Summary of Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.0 - 13.0 | Broad Singlet | 1H | -COOH |
| ~8.1 | Doublet | 2H | Aromatic-H (ortho to -COOH) |
| ~7.9 | Doublet | 2H | Aromatic-H (ortho to -B(OR)₂) |
| ~3.8 | Singlet | 4H | -O-CH₂- |
| ~1.0 | Singlet | 6H | -CH₃ |
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following protocol outlines the steps for preparing a sample of this compound and acquiring its ¹H NMR spectrum.
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound due to the presence of the carboxylic acid group, which has good solubility in polar aprotic solvents. Deuterated chloroform (CDCl₃) can also be used, but the carboxylic acid proton signal may be broader and more variable in its chemical shift.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.[1][7]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1]
-
Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Filtering and Transfer: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter. The final volume in the NMR tube should be around 0.6 mL.[8]
-
Capping: Cap the NMR tube securely.
Caption: Workflow for NMR sample preparation.
NMR Spectrometer Setup and Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion, particularly for resolving the aromatic protons.
-
Insertion and Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp lines and good resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
-
Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm, should be sufficient to cover all expected signals.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans should provide an adequate signal-to-noise ratio for a sample of this concentration.
-
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm).
-
Integration: Integrate all the signals and normalize the integrals to a known number of protons (e.g., the 6H singlet of the methyl groups).
-
Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each peak and measure the J-values for the aromatic doublets.
Conclusion
The ¹H NMR spectrum of this compound is highly characteristic and provides unambiguous confirmation of its structure. By carefully analyzing the chemical shifts, multiplicities, and integration of the signals corresponding to the carboxylic acid, aromatic, methylene, and methyl protons, researchers can confidently verify the identity and purity of this important synthetic intermediate. The provided experimental protocol offers a reliable method for obtaining a high-quality spectrum for this compound.
References
-
Martin, J., & Dailey, B. P. (1962). Proton NMR Spectra of Disubstituted Benzenes. The Journal of Chemical Physics, 37(11), 2594-2599. Available at: [Link]
-
UCL Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. University College London. Available at: [Link]
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Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Available at: [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Iowa State University. Available at: [Link]
-
Western University. (2013). NMR Sample Preparation. Available at: [Link]
-
LibreTexts Chemistry. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Available at: [Link]
-
University of Calgary. (n.d.). NMR Sample Preparation. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
ResearchGate. (n.d.). Sample preparation. Available at: [Link]
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Navigating the Nomenclature: A Comprehensive Guide to 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, particularly in the realm of cross-coupling reactions, boronic acid derivatives stand as indispensable tools. Among these, 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid, a neopentyl glycol boronic ester, has emerged as a reagent of significant interest. Its stability, reactivity, and utility in reactions such as the Suzuki-Miyaura coupling make it a valuable building block in the synthesis of complex molecules, including active pharmaceutical ingredients. This guide provides a comprehensive overview of the alternative names for this compound, its key properties, and a detailed examination of its application in a typical cross-coupling reaction, offering insights into the practical and theoretical considerations for its use.
I. Decoding the Identity: Nomenclature and Synonyms
The precise identification of a chemical compound is paramount for reproducible scientific research. This compound is known by several alternative names and identifiers, which can often be a source of confusion. This section aims to clarify the nomenclature associated with this compound.
The systematic name, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1] This name precisely describes the molecular structure: a benzoic acid molecule substituted at the 4-position with a 5,5-dimethyl-1,3,2-dioxaborinane ring.
Beyond the systematic IUPAC name, several synonyms are commonly used in commercial and academic contexts. These often highlight the constituent parts of the molecule in a more descriptive, albeit less formal, manner.
Common Synonyms:
-
4-Carboxyphenylboronic acid, neopentyl glycol cyclic ester [1][2][3]
-
4-Carboxybenzeneboronic acid neopentyl glycol cyclic ester [1]
These names emphasize the parent boronic acid (4-carboxyphenylboronic acid) and the diol used to form the cyclic ester (neopentyl glycol). The use of "cyclic ester" further specifies the nature of the boronic acid protection.
It is crucial to distinguish this compound from its close relative, the pinacol ester derivative, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid . While both are boronic esters of 4-carboxyphenylboronic acid, the choice of diol (neopentyl glycol vs. pinacol) can influence the compound's stability, solubility, and reactivity in certain applications.[4]
Data Summary: Compound Identifiers
| Identifier | Value |
| Primary Name | This compound |
| IUPAC Name | This compound[1] |
| CAS Number | 62729-39-9[1] |
| Molecular Formula | C12H15BO4[1] |
| Molecular Weight | 234.06 g/mol [1] |
II. Molecular Architecture and Properties
The structure of this compound is key to its function. The neopentyl glycol moiety forms a stable, six-membered ring with the boron atom, which offers protection against protodeboronation, a common side reaction with unprotected boronic acids.
Caption: Structure of this compound.
III. Application in Suzuki-Miyaura Cross-Coupling: A Step-by-Step Protocol
The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This compound is an excellent coupling partner in these reactions. The following protocol details a general procedure for the synthesis of a biphenyl-4-carboxylic acid derivative.
Experimental Protocol: Synthesis of a Biphenyl-4-carboxylic Acid Derivative
Objective: To synthesize a substituted biphenyl-4-carboxylic acid via a Suzuki-Miyaura cross-coupling reaction between this compound and an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., 1,4-dioxane and water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents).
-
Addition of Reagents: Add the aryl halide (1.0 equivalent) and the base (e.g., K2CO3, 2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical to prevent the oxidation of the palladium catalyst.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The use of an aqueous-organic mixture is common in Suzuki couplings and helps to dissolve both the organic and inorganic reagents.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 0.02-0.05 equivalents) to the reaction mixture. The catalyst should be added under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the desired biphenyl-4-carboxylic acid derivative.
Causality Behind Experimental Choices
-
The Boronic Ester: The neopentyl glycol ester is chosen for its enhanced stability compared to the free boronic acid, which can be prone to decomposition. This stability allows for easier handling and storage.
-
The Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst for Suzuki couplings. It initiates the catalytic cycle by oxidative addition to the aryl halide.
-
The Base: The base (e.g., K2CO3) is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.
-
The Solvent System: A mixture of an organic solvent and water is often optimal. The organic solvent solubilizes the organic reagents, while water helps to dissolve the inorganic base and facilitates the reaction.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
IV. Conclusion
This compound is a versatile and stable reagent with a well-defined set of alternative names and identifiers. A clear understanding of its nomenclature is essential for effective communication and procurement in a research and development setting. Its application in Suzuki-Miyaura cross-coupling reactions is a powerful method for the synthesis of valuable biphenyl carboxylic acid derivatives. By understanding the rationale behind the experimental protocol, researchers can effectively utilize this compound to construct complex molecular architectures for a wide range of applications, from materials science to drug discovery.
References
-
PubChem. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. [Link]
-
Chemical Suppliers USA. 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid suppliers USA. [Link]
-
LookChem. 4-carboxyphenylboronic acid, neopentyl glycol cyclic ester. [Link]
-
Beijing Innochem. This compound. [Link]
-
Wikipedia. Benzoic acid. [Link]
-
AHH Chemical. Benzoic acid, 4-formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester. [Link]
-
PubChem. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. [Link]
-
PubChem. Benzoic acid, 4-(neopentyl)oxy-, methyl ester. [Link]
-
Wikipedia. Neopentyl glycol. [Link]
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A Comprehensive Technical Guide to 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid for Researchers and Drug Development Professionals
Introduction
This guide provides an in-depth technical overview of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid, a versatile building block in modern organic synthesis and medicinal chemistry. We will delve into its commercial availability, synthesis, purification, and applications, with a focus on providing practical insights for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
-
Chemical Name: this compound
-
Molecular Formula: C₁₂H₁₅BO₄[1][]
-
Synonyms: this compound; 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde[2][3]
The structure consists of a benzoic acid moiety substituted at the 4-position with a 5,5-dimethyl-1,3,2-dioxaborinane ring. This six-membered cyclic boronic ester is formed from the condensation of 4-carboxyphenylboronic acid and neopentyl glycol.
Significance in Organic Synthesis and Medicinal Chemistry: The Role of Boronic Acids and Their Esters
Boronic acids and their esters are indispensable reagents in organic chemistry, most notably for their role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[5] These compounds are also key intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[5] Benzoic acid derivatives, in particular, are fundamental building blocks in drug discovery and development due to their versatile structural properties that allow for extensive modifications to achieve desired biological activities.[3]
The Neopentyl Glycol Ester Advantage: Enhanced Stability and Handling
While boronic acids are highly useful, they can be prone to dehydration to form cyclic boroxine trimers and protodeboronation, which can lead to inconsistent reactivity and reduced yields.[6] To circumvent these stability issues, boronic acids are often converted to more stable ester derivatives. Pinacol esters have traditionally been the most common choice; however, neopentyl glycol esters, such as this compound, offer enhanced stability. This increased stability simplifies handling, purification, and storage, making them reliable reagents in multi-step syntheses.[7]
Commercial Availability and Supplier Evaluation
Identifying Reputable Commercial Suppliers
This compound and its more common pinacol ester analog, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, are available from a range of chemical suppliers. When selecting a supplier, it is crucial to consider factors such as product purity, lot-to-lot consistency, and the availability of comprehensive analytical data.
| Supplier | Product Name | CAS Number |
| BOC Sciences | Benzoic acid,4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)- | 62729-39-9 |
| Alfa Chemistry | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid | 180516-87-4 |
| TCI Chemicals | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid | 180516-87-4 |
| BLDpharm | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | 180516-87-4 |
Critical Quality Control Parameters for Procurement
When procuring this compound, a thorough evaluation of the supplier's Certificate of Analysis (CoA) is essential. Key quality control parameters to assess include:
-
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A high purity level (e.g., >97%) is critical for reproducible results in sensitive applications like catalysis.
-
Identity Confirmation: Verified through techniques such as NMR, Mass Spectrometry (MS), and sometimes Fourier-Transform Infrared (FTIR) spectroscopy.
-
Residual Solvents: Gas Chromatography (GC) is often used to quantify any remaining solvents from the synthesis and purification processes.
-
Water Content: Karl Fischer titration is the standard method for determining the water content, which can impact the stability of the boronic ester.
Storage and Handling of this compound
Proper storage and handling are crucial to maintain the integrity of boronic esters.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6][8] For long-term storage, refrigeration (2-8 °C) is often recommended.[6]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[8][9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10] Avoid contact with skin and eyes.[9][10] It is advisable to minimize exposure to moisture and air to prevent hydrolysis.[6]
Synthesis and Purification Strategies
General Synthetic Route: Palladium-Catalyzed Borylation
A common method for the synthesis of aryl boronic esters is the palladium-catalyzed borylation of an aryl halide. In the case of this compound, this would typically involve the reaction of a 4-halobenzoic acid derivative with a diboron reagent in the presence of a palladium catalyst and a base.
A representative synthesis for a structurally similar neopentyl glycol boronate ester involves the borylation of an aryl bromide with bis(neopentyl glycolato)diboron.[11]
Experimental Protocol: Synthesis of a Sterically Hindered Aryl Neopentyl Boronate Ester [11]
-
To a reaction vessel, add the aryl bromide (1.0 eq.), bis(neopentyl glycolato)diboron (1.2 eq.), and potassium acetate (2.5 eq.).
-
Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (10 mol%).
-
Add dimethyl sulfoxide (DMSO) as the solvent.
-
Stir the reaction mixture at 60 °C for 22 hours.
-
After completion, the reaction is worked up to isolate the desired boronate ester.
Caption: Synthetic workflow for the palladium-catalyzed borylation.
Purification of Aryl Boronic Acid Neopentyl Esters
The purification of boronic esters can be challenging.[11] Common techniques include:
-
Recrystallization: This is often the preferred method for obtaining highly pure crystalline material. A suitable solvent system needs to be identified through screening.
-
Column Chromatography: While possible, chromatography on silica gel can sometimes lead to hydrolysis of the boronic ester. Using neutral or deactivated silica gel, or alternative stationary phases like alumina, can mitigate this issue. Eluent systems should be chosen carefully to ensure good separation from impurities and unreacted starting materials.
-
Derivatization: In some cases, impure boronic acids can be converted to a salt by treatment with a base. The salt can then be isolated and subsequently treated with acid to regenerate the pure boronic acid.[12]
Analytical Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a primary tool for confirming the structure and assessing the purity of this compound.
-
¹H NMR: Expect to see characteristic signals for the aromatic protons of the benzoic acid moiety, the methylene protons of the neopentyl glycol backbone, and the methyl protons. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon spectrum will show distinct peaks for the carboxyl carbon, the aromatic carbons, and the carbons of the dioxaborinane ring.
-
¹¹B NMR: This technique can provide information about the boron center.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for determining the purity of boronic esters. However, a significant challenge is the potential for on-column hydrolysis to the corresponding boronic acid.[13][14]
Strategies for Accurate Analysis: [13][14]
-
Aprotic Diluents: Dissolving the sample in a non-aqueous, aprotic solvent like acetonitrile can help to stabilize the ester.
-
Reversed-Phase Columns with Low Silanol Activity: Using columns with end-capping or those made from materials with fewer free silanol groups can reduce the catalytic effect on hydrolysis.[15][16]
-
Mobile Phase Optimization: In some cases, using a highly basic mobile phase can suppress hydrolysis.[13]
Other Analytical Techniques
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight.
-
Melting Point: A sharp melting point range is indicative of high purity.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
Mechanism of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate. The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Generalized Protocol for Suzuki-Miyaura Coupling
The following is a general procedure for a Suzuki-Miyaura reaction using an aryl boronic ester. The specific conditions may need to be optimized for different substrates.[17][18]
Experimental Protocol:
-
In a microwave vial or suitable reaction flask, combine the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), and a base (e.g., K₃PO₄·H₂O, NaOH, K₂CO₃) (2-4 eq.).[17][18]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and, if necessary, a ligand (e.g., PCy₃, SPhos).[17][18]
-
Add the solvent system (e.g., toluene/water, DMF/water).[17][18]
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.[17]
-
Heat the reaction to the desired temperature (e.g., 80-120 °C) with stirring for the required time (e.g., 2-24 hours), which can be monitored by TLC or LC-MS.[17]
-
Upon completion, cool the reaction to room temperature, filter if necessary, and perform an aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product, typically by column chromatography or recrystallization.
| Component | Typical Reagents/Conditions | Purpose |
| Aryl Halide | R-X (X = I, Br, Cl, OTf) | Electrophilic partner |
| Boronic Ester | This compound | Nucleophilic partner |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the catalytic cycle |
| Ligand | PPh₃, PCy₃, SPhos, XPhos | Stabilizes and activates the catalyst |
| Base | K₃PO₄·H₂O, K₂CO₃, Cs₂CO₃, NaOH | Activates the boronic ester for transmetalation |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF/H₂O | Solubilizes reactants and facilitates the reaction |
Troubleshooting Common Issues
-
Low or No Conversion: Check the quality of the catalyst, base, and solvents. Ensure the reaction was properly degassed. The aryl halide may be unreactive; consider using a more active catalyst system or a higher reaction temperature.
-
Protodeboronation: This side reaction, where the boronic ester is replaced by a hydrogen atom, can be problematic, especially with electron-rich or heteroaromatic boronic esters. Using milder bases or anhydrous conditions can sometimes help.
-
Homocoupling: Formation of biaryl products from the coupling of two molecules of the aryl halide or two molecules of the boronic ester. This can be minimized by optimizing the reaction stoichiometry and catalyst loading.
Broader Applications in Drug Discovery and Medicinal Chemistry
The benzoic acid moiety is a common structural motif in many approved drugs and drug candidates.[19][20] The ability to use this compound in Suzuki-Miyaura cross-coupling reactions allows for the late-stage functionalization of complex molecules, a valuable strategy in drug discovery for rapidly generating analogs for structure-activity relationship (SAR) studies.[15] This building block can be used to introduce a carboxylic acid group, which can serve as a handle for further derivatization or as a key pharmacophoric feature to interact with biological targets.
Conclusion
This compound is a valuable and versatile reagent for researchers in organic synthesis and drug discovery. Its enhanced stability compared to the free boronic acid makes it a reliable building block for constructing complex molecular architectures via Suzuki-Miyaura cross-coupling and other transformations. A thorough understanding of its properties, proper handling and storage, and appropriate analytical methods are essential for its successful application in the laboratory.
References
- Synquest Labs. [4-(1H-Imidazol-2-yl)
- ECHEMI.
- Sigma-Aldrich.
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- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - (Bromomethyl)boronic Acid Pinacol Ester.
- Guidechem. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
- BOC Sciences. CAS 62729-39-9 Benzoic acid,4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-.
- Beijing Synthon Technology Co., Ltd. This compound.
- Pharmaffiliates.
- TCI Chemicals. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid.
- NIH. Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)
- BLDpharm. 180516-87-4|4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
- Chemikalien. Benzoic acid, 4-formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester.
- PubMed.
- PubMed. The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist.
- NIH.
- Google Patents.
- Thermo Fisher Scientific. 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid Ethyl Ester (>90%), TRC.
- MDPI. Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction.
- ResearchGate. A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes.
- American Chemical Society.
- ResearchGate.
- ResearchGate.
- Beilstein Journals. Microwave-Promoted Suzuki-Miyaura Cross-Coupling of 2-Arylbenzo-1,3,2-diazaborolane, The New Suzuki Coupling Partners.
- Preprints.org.
- American Society for Microbiology.
- Semantic Scholar. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC.
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- 3. This compound - CAS:62729-39-9 - 北京欣恒研科技有限公司 [konoscience.com]
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Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Carboxylic Acids
Introduction: The Strategic Importance of Biaryl Carboxylic Acids
The biaryl structural motif is a cornerstone in modern medicinal chemistry and materials science, appearing in numerous blockbuster pharmaceuticals and advanced materials.[1][2] The ability to efficiently synthesize these structures is therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[3] This application note provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of aryl halides with a specific and highly useful building block: 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid .
This particular boronic acid derivative offers the advantage of introducing a carboxylic acid functionality, a key pharmacophore and a versatile synthetic handle for further molecular elaboration. The neopentyl glycol ester form of the boronic acid enhances stability and handling properties compared to the free boronic acid, while still exhibiting excellent reactivity in the catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] Understanding this mechanism is crucial for rational troubleshooting and optimization of the reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X). This step forms a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend I > Br > Cl.[4]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium center. A base is crucial for this step, as it activates the boronic acid or ester, making the organic moiety more nucleophilic and facilitating the transfer.[6][7]
-
Reductive Elimination: The two organic groups on the palladium center (the aryl group from the halide and the aryl group from the boronic acid derivative) couple and are eliminated from the palladium, forming the desired biaryl product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][6]
Experimental Workflow: A Visual Guide
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of a Model Biaryl Carboxylic Acid
This protocol describes a general procedure for the coupling of an aryl bromide with this compound. Note: This is a representative protocol and may require optimization for specific substrates.
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Aryl Bromide | - | 1.0 | 1.0 |
| This compound | 234.06 | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 10 mL | - |
| Water | - | 2 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask via syringe. Degassing can be achieved by bubbling argon or nitrogen through the solvents for 20-30 minutes.
-
Catalyst Addition: Briefly remove the septum and add Pd(PPh₃)₄ (0.03 mmol, 0.03 equiv.) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired biaryl carboxylic acid.[8]
Key Considerations and Troubleshooting
| Observation/Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere technique; use a fresh batch of catalyst. |
| Poorly soluble reagents | Try a different solvent system (e.g., DMF, toluene) or add a co-solvent to improve solubility.[9] | |
| Insufficiently strong base | Consider using a stronger base like K₃PO₄ or Cs₂CO₃.[5] | |
| Protodeborylation | Presence of excess water or acid | Use anhydrous solvents and ensure the base is thoroughly dried.[9] |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere.[3] |
| Difficult Purification | Residual palladium catalyst | Filter the reaction mixture through a pad of Celite before workup. |
Mechanism in Detail: The Role of Each Component
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Palladium Catalyst: The heart of the reaction, cycling between Pd(0) and Pd(II) oxidation states. The choice of ligands (L) on the palladium, such as triphenylphosphine (PPh₃), is crucial for stabilizing the catalyst and modulating its reactivity.[3][6]
-
Organoboron Reagent: In this case, this compound serves as the source of one of the aryl groups. The neopentyl glycol ester provides increased stability compared to the corresponding boronic acid.
-
Aryl Halide: The electrophilic partner in the reaction. The reactivity generally decreases from iodide to bromide to chloride.[4]
-
Base: Plays a critical role in the transmetalation step by activating the organoboron reagent to form a more nucleophilic boronate species.[6][7] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).
-
Solvent: The choice of solvent can significantly impact the reaction by affecting the solubility of the reagents and the stability of the catalytic species. A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often employed to dissolve both the organic and inorganic components.[3]
Conclusion
The Suzuki-Miyaura coupling using this compound is a powerful and reliable method for the synthesis of biaryl carboxylic acids. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently access a wide range of valuable compounds for drug discovery and materials science applications. This protocol provides a solid foundation for developing robust and scalable synthetic routes to these important molecular architectures.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples. [Link]
-
ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
-
YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. [Link]
-
PubMed. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. [Link]
-
PubMed. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]
-
ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]
-
Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
-
Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
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- 9. researchgate.net [researchgate.net]
Application Notes & Protocols for the Synthesis of Bifunctional Aromatic Compounds with Neopentyl Glycol Boronic Esters
Abstract
This comprehensive guide provides detailed protocols and expert insights for the synthesis of bifunctional aromatic compounds featuring neopentyl glycol boronic esters. These versatile building blocks are crucial in modern organic synthesis, particularly in the fields of drug discovery and materials science, offering enhanced stability and handling properties compared to their free boronic acid counterparts. This document will navigate researchers through the theoretical underpinnings, practical synthesis, purification, and subsequent application of these valuable reagents, with a focus on the widely-used Suzuki-Miyaura cross-coupling reaction.
Introduction: The Strategic Advantage of Neopentyl Glycol Boronic Esters in Bifunctional Scaffolds
Bifunctional molecules, which possess two distinct reactive or binding moieties, are at the forefront of innovative chemical biology and drug discovery.[1][2][3] A prominent example is the class of Proteolysis-Targeting Chimeras (PROTACs), which are designed to bring a target protein and an E3 ligase into proximity, leading to the degradation of the target protein.[1][2][3] The synthesis of these often complex molecules relies on robust and modular chemical strategies.
Aromatic boronic acids and their derivatives are indispensable tools for constructing the carbon-carbon bonds that often form the core of these bifunctional scaffolds.[4][5][6] However, free boronic acids can be prone to decomposition and trimerization into boroxines, which can complicate purification and stoichiometry in subsequent reactions.[7] To circumvent these issues, the boronic acid is often protected as an ester.[7][8][9]
Among the various diols used for this purpose, neopentyl glycol offers a compelling balance of stability and reactivity.[4][10] The resulting neopentyl glycol boronic esters are generally stable, crystalline solids that can be easily handled and purified by standard techniques like silica gel chromatography.[8][11] Their enhanced stability is attributed to the steric hindrance provided by the neopentyl group, which shields the boron atom from unwanted side reactions like protodeboronation.[7]
This application note will provide a detailed walkthrough of the synthesis of a model bifunctional aromatic compound containing a neopentyl glycol boronic ester and its subsequent use in a palladium-catalyzed cross-coupling reaction.
Theoretical Foundation: Why Neopentyl Glycol?
The choice of a protecting group for a boronic acid is critical and is dictated by the desired stability and the conditions of subsequent reactions. While pinacol esters are the most common, neopentyl glycol esters have gained popularity for their favorable properties.[4][12]
Key Advantages of Neopentyl Glycol Boronic Esters:
-
Enhanced Stability: The gem-dimethyl groups of the neopentyl moiety provide significant steric bulk around the boron center, which increases resistance to hydrolysis compared to simpler diol esters.[8][13] This stability allows for easier handling, purification, and storage.
-
Crystallinity: Neopentyl glycol boronic esters are often crystalline solids, which facilitates their purification by recrystallization and simplifies their handling and weighing.[14]
-
Reactivity in Cross-Coupling: Despite their stability, neopentyl glycol boronic esters are sufficiently reactive to participate efficiently in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][15][16] Studies have shown that under specific anhydrous conditions, they can lead to significantly accelerated reaction times.[15]
The formation of the neopentyl glycol boronic ester is a reversible condensation reaction between the boronic acid and neopentyl glycol. To drive the reaction to completion, water, the byproduct of the reaction, must be removed. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.
Experimental Protocols
Synthesis of a Bifunctional Aromatic Neopentyl Glycol Boronic Ester
This protocol describes the synthesis of 4-bromophenyl)boronic acid neopentyl glycol ester, a versatile building block that contains both a reactive boronic ester for cross-coupling and a bromo-substituent for further functionalization.
Materials:
-
4-Bromophenylboronic acid
-
Neopentyl glycol
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Workflow for Synthesis of 4-bromophenyl)boronic acid neopentyl glycol ester:
Caption: Workflow for the synthesis of a bifunctional aromatic neopentyl glycol boronic ester.
Step-by-Step Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromophenylboronic acid (10.0 g, 49.8 mmol) and neopentyl glycol (5.71 g, 54.8 mmol, 1.1 equiv).
-
Add toluene (100 mL) to the flask.
-
Assemble a Dean-Stark apparatus and a condenser on top of the flask.
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap (typically 2-4 hours). The reaction can be monitored by observing the cessation of water collection.[15]
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene using a rotary evaporator.
-
Dissolve the resulting crude solid in 100 mL of hexane.
-
Transfer the solution to a separatory funnel and wash with brine (2 x 50 mL) to remove any remaining water-soluble impurities. Excessive washing should be avoided as the ester can slowly hydrolyze.[15]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from hexane to afford the 4-bromophenyl)boronic acid neopentyl glycol ester as a white crystalline solid.
Expected Yield and Characterization:
The expected yield is typically high, often exceeding 90%. The purity of the product can be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be sharp and consistent with literature values.
Application in Suzuki-Miyaura Cross-Coupling
This protocol details the use of the synthesized bifunctional boronic ester in a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid to form 4-bromo-1,1'-biphenyl.
Materials:
-
4-bromophenyl)boronic acid neopentyl glycol ester (from section 3.1)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Scheme for Suzuki-Miyaura Cross-Coupling:
Caption: Suzuki-Miyaura cross-coupling of the bifunctional boronic ester.
Step-by-Step Protocol:
-
In a 100 mL round-bottom flask, combine 4-bromophenyl)boronic acid neopentyl glycol ester (1.0 g, 3.56 mmol), phenylboronic acid (0.479 g, 3.92 mmol, 1.1 equiv), palladium(II) acetate (0.040 g, 0.178 mmol, 5 mol%), and triphenylphosphine (0.187 g, 0.712 mmol, 20 mol%).
-
Add potassium carbonate (1.48 g, 10.7 mmol, 3.0 equiv).
-
Add a mixture of 1,4-dioxane (20 mL) and water (5 mL).
-
Fit the flask with a condenser and heat the mixture to reflux (approximately 100 °C) with stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 50 mL of ethyl acetate and 50 mL of water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain 4-bromo-1,1'-biphenyl as a white solid.
Quantitative Data Summary:
| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 4-bromophenyl)boronic acid neopentyl glycol ester | 280.99 | 1.0 | 3.56 | 1.0 |
| Phenylboronic acid | 121.93 | 0.479 | 3.92 | 1.1 |
| Pd(OAc)₂ | 224.49 | 0.040 | 0.178 | 0.05 |
| PPh₃ | 262.29 | 0.187 | 0.712 | 0.20 |
| K₂CO₃ | 138.21 | 1.48 | 10.7 | 3.0 |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in boronic ester synthesis | Incomplete removal of water. | Ensure the Dean-Stark trap is functioning correctly and reflux for a longer duration. Use freshly opened anhydrous toluene. |
| Hydrolysis of the ester during work-up. | Minimize contact with water during the work-up. Use brine washes instead of pure water. | |
| Incomplete reaction in Suzuki coupling | Inactive catalyst. | Use fresh palladium catalyst and phosphine ligand. Ensure the reaction is properly degassed to remove oxygen. |
| Poor quality reagents. | Use pure starting materials. The boronic ester should be fully characterized before use. | |
| Formation of homocoupling byproducts | Inefficient cross-coupling. | Optimize the reaction temperature and catalyst loading. Ensure proper stoichiometry of the coupling partners. |
Conclusion
The use of neopentyl glycol boronic esters provides a robust and reliable method for the synthesis of bifunctional aromatic compounds. Their enhanced stability and ease of handling make them superior alternatives to free boronic acids in many applications. The detailed protocols provided in this guide are designed to be readily implemented in a research setting, enabling the efficient construction of complex molecular architectures for applications in drug discovery, materials science, and beyond.
References
-
Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]
- Gillis, E. P., & Burke, M. D. (2016). Introduction, Interconversion and Removal of Boron Protecting Groups. In Boronic Acids (pp. 1-33). American Chemical Society.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. Boronic acids protecting groups with standard deprotecting conditions. [Link]
- Google Patents. (2015). US9085590B2 - Protecting groups for boronic acids.
- Gillis, E. P., & Burke, M. D. (2011). A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates. The Journal of Organic Chemistry, 76(12), 4949–4961.
- Denmark, S. E., & Kassel, S. H. (2020).
-
ResearchGate. Order of thermodynamic stability of representative boronic esters. [Link]
- Clayden, J., & Leonori, D. (2016). Full chirality transfer in the synthesis of hindered tertiary boronic esters under in situ lithiation–borylation conditions. Chemical Science, 7(5), 3369–3374.
-
Organoboron compounds. biphenyl-4-boronic acid neopentyl glycol ester. [Link]
- Wang, J., et al. (2024). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals.
- Scott, J. S., et al. (2024). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society.
-
ResearchGate. Scope of stereoselective synthesis of hindered tertiary neopentyl boronic esters. Reaction conditions. [Link]
-
ResearchGate. Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. [Link]
- Google Patents. (2016). CN105732684A - Method for preparing arylboronic acid neopentyl glycol ester.
- Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(19), 7044–7054.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
-
WuXi Biology. (2022). Bifunctional Molecules: A Diverse New Modality That Unlocks New Target Classes. [Link]
-
HIRN. (2023, May 3). HIRN Webinar: Bifunctional Small Molecules: From PROTACs to Molecular Glues [Video]. YouTube. [Link]
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Application Note & Protocols: Leveraging 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid for the Synthesis of Advanced Metal-Organic Frameworks
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, known as linkers.[1][2] The tunability of their pore size, surface area, and chemical functionality has positioned them at the forefront of materials science, with applications in gas storage and separation, catalysis, and drug delivery.[2][3] The rational design of organic linkers is paramount to achieving desired MOF properties.[2][4] Multicarboxylate linkers, in particular, are favored for their ability to form robust frameworks with high connectivity.[1]
This application note details the use of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid as a versatile precursor for creating functionalized building blocks for MOF synthesis. The neopentyl glycol boronate ester group serves as a stable protecting group for the boronic acid functionality, allowing for selective reactions at the carboxylic acid site during linker modification or initial MOF assembly. Subsequent deprotection unveils the boronic acid moiety, which can serve as a secondary functional site for applications such as sensing or catalysis.[5][6]
Chemical Principles and Rationale
The core strategy revolves around the differential reactivity of the carboxylic acid and the protected boronic acid. The 5,5-dimethyl-1,3,2-dioxaborinane (neopentyl glycol ester) is a robust protecting group for the boronic acid, stable to a wide range of reaction conditions.[7][8] This stability allows for standard synthetic transformations to be carried out on the carboxylic acid group, such as amide or ester formation, to create more complex, multitopic linkers.
The carboxylic acid group of this compound readily coordinates with metal centers to form the primary MOF structure.[1][9] Once the framework is assembled, the boronate ester can be hydrolyzed under specific conditions to yield the free boronic acid within the MOF pores. This post-synthetic modification strategy allows for the incorporation of functional groups that might otherwise interfere with the MOF self-assembly process.
Experimental Protocols
Protocol 1: Synthesis of a Boronic Acid-Functionalized MOF via Direct Linker Assembly
This protocol describes the direct use of this compound as a linker in the synthesis of a hypothetical zinc-based MOF, followed by post-synthetic deprotection.
Materials:
-
This compound (C₁₂H₁₅BO₄, MW: 234.06 g/mol )[]
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 1 M
-
Acetone
Procedure:
-
MOF Synthesis:
-
In a 20 mL scintillation vial, dissolve this compound (e.g., 0.5 mmol, 117 mg) and zinc nitrate hexahydrate (e.g., 0.5 mmol, 149 mg) in a mixture of DMF (10 mL) and methanol (2 mL).
-
Cap the vial tightly and place it in a preheated oven at 100 °C for 24 hours.
-
After cooling to room temperature, collect the crystalline product by filtration.
-
Wash the product with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL).
-
Dry the product under vacuum at 80 °C overnight. This yields the MOF with the protected boronic acid groups.
-
-
Post-Synthetic Deprotection:
-
Suspend the synthesized MOF (e.g., 100 mg) in a mixture of acetone (15 mL) and 1 M HCl (5 mL).
-
Stir the suspension at room temperature for 48 hours.
-
Collect the solid by centrifugation or filtration.
-
Wash the product thoroughly with acetone (3 x 10 mL) to remove neopentyl glycol and any unreacted starting materials.
-
Dry the final boronic acid-functionalized MOF under vacuum at 60 °C.
-
| Parameter | Value |
| Linker Amount | 0.5 mmol |
| Metal Salt Amount | 0.5 mmol |
| Solvent System | DMF/Methanol |
| Reaction Temperature | 100 °C |
| Reaction Time | 24 hours |
| Deprotection Time | 48 hours |
Protocol 2: Linker Modification and Subsequent MOF Synthesis
This protocol outlines the modification of the carboxylic acid group of the precursor before its use in MOF synthesis. As an example, an amidation reaction is described to create a longer, ditopic linker.
Materials:
-
This compound
-
4-Aminobenzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Metal salt (e.g., copper(II) acetate monohydrate)
-
Solvent for MOF synthesis (e.g., DMF/Ethanol/Water mixture)
Procedure:
-
Linker Synthesis (Amidation):
-
Dissolve this compound (1 mmol) and 4-aminobenzoic acid (1 mmol) in anhydrous DCM (50 mL).
-
Add DCC (1.1 mmol) and a catalytic amount of DMAP to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the modified linker.
-
Purify the linker by column chromatography or recrystallization.
-
-
MOF Synthesis with Modified Linker:
-
Follow a standard solvothermal procedure for the chosen metal-ligand system. For example, combine the modified linker (0.2 mmol) and copper(II) acetate monohydrate (0.2 mmol) in a DMF/Ethanol/Water (1:1:1, 15 mL) mixture in a Teflon-lined autoclave.
-
Heat at 120 °C for 48 hours.
-
After cooling, collect and wash the product as described in Protocol 1.
-
-
Post-Synthetic Deprotection:
-
Follow the deprotection steps as outlined in Protocol 1.
-
Characterization
A suite of analytical techniques is essential to confirm the successful synthesis and functionalization of the MOFs.
| Technique | Purpose | Expected Observations |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the MOF. | Characteristic diffraction peaks matching a simulated or known crystal structure. Peaks should be retained after deprotection, possibly with minor shifts. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify functional groups in the linker and MOF. | Disappearance of the broad O-H stretch of the carboxylic acid upon coordination. Presence of B-O stretching bands from the dioxaborinane ring in the protected MOF. Appearance of a B-OH stretch after deprotection. |
| ¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the presence and state of the boron species. | A characteristic signal for the tetracoordinate boron in the protected MOF. A shift in the signal upon deprotection to indicate the formation of the trigonal planar boronic acid. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF. | A multi-step decomposition profile, indicating the loss of solvent molecules followed by the decomposition of the organic linker at higher temperatures. |
| Gas Sorption Analysis (e.g., N₂ at 77 K) | To determine the porosity and surface area of the MOF. | A type I or IV isotherm, characteristic of microporous or mesoporous materials, respectively. The surface area may change slightly after deprotection. |
Safety and Handling
-
This compound: Handle in accordance with good industrial hygiene and safety practices.[11] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Benzoic Acid Derivatives: May cause skin and eye irritation.[12] Avoid inhalation of dust.
-
Solvents (DMF, DCM): Use in a well-ventilated fume hood. DMF is a suspected teratogen.
-
Reagents (DCC, DMAP): DCC is a potent sensitizer. DMAP is toxic. Handle with extreme care.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of advanced, functional MOFs. The strategic use of the neopentyl glycol protecting group allows for either direct incorporation into MOF structures or for the synthesis of more complex linkers prior to framework assembly. The post-synthetic deprotection to reveal the boronic acid moiety opens up a wide range of possibilities for creating MOFs with tailored properties for specific applications in sensing, separation, and catalysis. The protocols and characterization methods detailed herein provide a solid foundation for researchers and scientists to explore the potential of this precursor in the development of next-generation porous materials.
References
- Gu, Z.-Y., et al. (2015). Metal-Organic Frameworks with Boronic Acid Suspended and Their Implication for cis-Diol Moieties Binding. East China Normal University.
-
ResearchGate. (2020). Metal–Organic Frameworks with Boronic Acid Suspended and Their Implication for cis-Diol Moieties Binding | Request PDF. Available at: [Link]
-
PubMed. (2021). Construction of a boric acid-functionalized MOF via metal-ligand-fragment coassembly for Stevia glycoside separation. Available at: [Link]
-
PubMed. (2022). In-situ growth of boronic acid-decorated metal-organic framework on Fe3O4 nanospheres for specific enrichment of cis-diol containing nucleosides. Available at: [Link]
-
ResearchGate. (2023). (PDF) Boronic Acid Functionalized Zirconium based MOF for the Complete Adsorptive Removal of Alizarin Dye. Available at: [Link]
-
ACS Publications. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Available at: [Link]
-
New Journal of Chemistry (RSC Publishing). (2021). Boronic-acid-derived covalent organic frameworks: from synthesis to applications. Available at: [Link]
-
ResearchGate. (n.d.). Boronic acids protecting groups with standard deprotecting conditions. Available at: [Link]
-
RSC Publishing. (2019). A systematic study of a polymer-assisted carboxylate-based MOF synthesis: multiple roles of core cross-linked PMAA-b-PMMA nanoparticles. Available at: [Link]
-
protocols.io. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). Available at: [Link]
-
Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. Available at: [Link]
-
ResearchGate. (2019). Boronic acid-decorated metal-organic frameworks modified via a mixed-ligand strategy for the selective enrichment of cis-diol containing nucleosides | Request PDF. Available at: [Link]
-
NIH. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Available at: [Link]
-
Chem-Station Int. Ed. (2016). Protecting Groups for Boronic Acids. Available at: [Link]
-
ScienceLab.com. (2005). Material Safety Data Sheet - Benzoic acid MSDS. Available at: [Link]
-
ResearchGate. (n.d.). Various carboxylic acid linkers used for MOF synthesis and a common.... Available at: [Link]
-
ResearchGate. (2020). Metal–organic frameworks based on multicarboxylate linkers | Request PDF. Available at: [Link]
-
NIH. (2012). Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate. Available at: [Link]
-
inLIBRARY. (2024). SYNTHESIS, STRUCTURE, AND CHEMICAL PROPERTIES OF MOF BASED ON 4 ACETAMIDOBENZOIC ACID AND Ag (I). Available at: [Link]
-
PubMed. (2019). Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. Available at: [Link]
-
ResearchGate. (2019). Biogenic metal–organic frameworks: 2,5-Furandicarboxylic acid as versatile building block. Available at: [Link]
-
PubMed Central. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Available at: [Link]
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Optimizing Success: A Guide to Palladium Catalyst Selection for Suzuki-Miyaura Coupling with Neopentyl Glycol Boronic Esters
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The advent of highly stable yet reactive boronic acid surrogates, such as neopentyl glycol boronic esters, has further expanded the utility of this transformation, particularly in complex molecule synthesis where reagent stability is paramount. These esters offer significant advantages in terms of handling, purification, and resistance to common degradation pathways like protodeboronation.[1][2] However, their unique properties necessitate a rational approach to the selection of the palladium catalyst system. This guide provides an in-depth analysis of catalyst and ligand selection, reaction parameter optimization, and practical protocols for researchers aiming to leverage the power of neopentyl glycol boronic esters in their synthetic endeavors.
The Advantage of Neopentyl Glycol Boronic Esters
While traditional boronic acids are widely used, their propensity for dehydration to form boroxines and susceptibility to protodeboronation can lead to inconsistent reactivity and challenging purification.[2] Boronic esters, formed by the condensation of a boronic acid with a diol, offer a stable, crystalline, and easily handled alternative.[2][3]
Among the various diols used, neopentyl glycol provides a beneficial balance of stability and reactivity. Compared to the more common pinacol esters, neopentyl glycol esters can exhibit different reactivity profiles. Some studies suggest they may be more reactive under certain conditions, potentially due to factors influencing the ease of transmetalation.[3][4] Crucially, recent mechanistic investigations have shown that boronic esters, including neopentyl glycol derivatives, can participate directly in the catalytic cycle without prior hydrolysis to the corresponding boronic acid, especially under anhydrous conditions.[1][5][6] This understanding opens new avenues for reaction optimization.
The Suzuki-Miyaura Catalytic Cycle: A Framework for Catalyst Selection
A fundamental grasp of the catalytic cycle is essential for rational catalyst design. The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. Each step is influenced by the components of the catalyst system—the palladium source, the ligand, the base, and the solvent.
Figure 1: The fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Core Components of the Catalytic System
The success of a coupling reaction with neopentyl glycol boronic esters hinges on the synergistic interplay of the palladium precatalyst, ligand, base, and solvent.
Palladium Precatalysts: From Traditional Sources to Modern Palladacycles
The active catalyst in the cycle is a Pd(0) species.[7] This can be generated in situ from various sources:
-
Traditional Pd(0) Sources: Complexes like Pd(PPh₃)₄ and Pd₂(dba)₃ are effective but can be sensitive to air and moisture.[8]
-
Pd(II) Precatalysts: Pd(OAc)₂ and PdCl₂ are common, air-stable precursors that are reduced to Pd(0) under the reaction conditions. However, this reduction step can sometimes be inefficient, leading to side reactions.[9]
-
Modern Palladacycle Precatalysts (Buchwald Precatalysts): For challenging couplings, air- and moisture-stable precatalysts like the G2, G3, and G4 generations are highly recommended.[8][10] These complexes generate the active L-Pd(0) species cleanly and efficiently, leading to more reproducible results, especially at low catalyst loadings.[8]
The Ligand: The Key to Reactivity and Selectivity
The choice of ligand is arguably the most critical parameter for coupling sterically demanding or electronically challenging substrates, a common scenario where neopentyl glycol boronic esters are employed. For these applications, bulky and electron-rich phosphine ligands are essential.[9][11]
-
Mechanism of Action: Bulky ligands accelerate the rate-limiting reductive elimination step, while their electron-donating character facilitates the oxidative addition of the aryl halide.[9][11]
-
Recommended Ligand Classes:
-
Buchwald Biarylphosphines: Ligands such as XPhos , SPhos , and RuPhos are the gold standard for difficult couplings.[9] Their steric bulk and electronic properties are finely tuned to promote high catalytic turnover.
-
Bulky Trialkylphosphines: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are also highly effective.[12] More specialized neopentylphosphine ligands, such as di-tert-butylneopentylphosphine (DTBNpP), have also proven to be excellent choices.[13]
-
N-Heterocyclic Carbenes (NHCs): These represent another powerful class of ligands known for their strong σ-donating ability and thermal stability, making them suitable for robust catalytic systems.[9]
-
The Base: Activating the Boron Reagent
The base plays a crucial role in activating the boronic ester to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[12]
-
Common Inorganic Bases: Potassium phosphate (K₃PO₄) is a highly effective and generally applicable base for challenging Suzuki couplings. Carbonates like K₂CO₃ and Cs₂CO₃ are also widely used.
-
Anhydrous Conditions: For reactions run under strictly anhydrous conditions to prevent any ester hydrolysis, soluble organic bases are required. Potassium trimethylsilanolate (TMSOK) has been demonstrated to be exceptionally effective, promoting rapid and high-yielding couplings of neopentyl glycol boronic esters where other bases fail.[6]
The Solvent System
The solvent must solubilize the reaction components and is typically an aprotic solvent.
-
Common Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most frequently used solvents.[8]
-
Role of Water: While neopentyl glycol esters can react directly, the presence of a small amount of water can sometimes be beneficial by facilitating slow hydrolysis to the boronic acid, which can influence the reaction rate.[1][5] However, for substrates prone to protodeboronation, anhydrous conditions are preferred.[6]
Catalyst System Selection Workflow
The following workflow provides a logical path for selecting and optimizing a catalyst system for your specific coupling partners.
Figure 2: A decision workflow for selecting a palladium catalyst system.
Recommended Catalyst Systems: A Data-Driven Overview
The following table summarizes high-performing catalyst systems for Suzuki-Miyaura couplings involving neopentyl glycol boronic esters and related challenging substrates, drawn from established literature.
| Aryl Halide Example | Boron Reagent | Pd Precatalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| 2-Bromo-4-fluoroaniline | Neopentyl 3,4-dichlorophenyl boronate | Pd-P(t-Bu₃)-G3 (2.0) | P(t-Bu)₃ | TMSOK (1.5) | THF | RT / 1.5 | 92 | [6] |
| 4-Chlorotoluene | Phenylboronic Acid | XPhos Pd G2 (1.0) | XPhos | K₃PO₄ | Dioxane/H₂O | 100 / 1 | >95 | [8] |
| 1-Bromo-4-tert-butylbenzene | Phenylboronic Acid | Pd₂(dba)₃ (1.0) | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 / 12 | 95 | [8] |
| Sterically Hindered Aryl-Br | Arylboronic Acid | Palladacycle (1.0) | BI-DIME | K₃PO₄ | Toluene | 110 / 12 | High | [14] |
Note: Data is illustrative and drawn from studies on neopentyl esters or structurally similar, challenging couplings to highlight effective catalyst systems.
Experimental Protocols
Safety Precaution: Palladium-catalyzed reactions should be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The Suzuki-Miyaura reaction can be exothermic; exercise caution.[6]
Protocol 1: General Procedure for Coupling with a Buchwald Precatalyst
This protocol is a robust starting point for most aryl bromide/chloride partners.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the neopentyl glycol boronic ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive stream of inert gas (N₂ or Ar), add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2.0 mol%).
-
Solvent Addition & Degassing: Seal the vial with a septum cap. Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane, to achieve ~0.1–0.5 M concentration). Degas the reaction mixture by bubbling N₂ or Ar through the solution for 10–15 minutes, or by three freeze-pump-thaw cycles.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Anhydrous Coupling with Potassium Trimethylsilanolate (TMSOK)
This protocol is highly effective for rapid, room-temperature couplings.[6]
-
Apparatus Setup: Assemble an oven-dried flask with a stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Reagent Loading: Charge the flask with the neopentyl glycol boronic ester (1.2 equiv) and the palladium precatalyst (e.g., Pd-P(t-Bu₃)-G3, 2.0 mol%). Evacuate and backfill the flask with inert gas three times.
-
Solvent and Substrate Addition: Add anhydrous THF via syringe. Add the aryl halide (1.0 equiv), either neat if liquid or as a solution in anhydrous THF.
-
Base Addition: Add a solution of TMSOK (1.5 equiv) in THF dropwise over several minutes at room temperature.
-
Reaction & Monitoring: Stir at room temperature. The reaction is often complete in under 2 hours. Monitor by TLC or LC-MS.
-
Workup & Purification: Quench the reaction by adding water or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify by flash column chromatography.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst or ligand. 2. Oxygen contamination. 3. Insufficiently active base or incorrect solvent. | 1. Use a fresh, high-quality precatalyst. Buchwald precatalysts are highly reliable.[8][9] 2. Ensure rigorous degassing of solvents and maintain a positive inert atmosphere.[9] 3. Switch to a stronger base (K₃PO₄ or TMSOK for anhydrous conditions).[6] Ensure the solvent is appropriate for the chosen base. |
| Homocoupling of Boronate | 1. Presence of oxygen in the reaction. 2. Inefficient reduction of a Pd(II) source to Pd(0). | 1. Improve degassing procedures.[9] 2. Use a Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst that cleanly generates Pd(0).[9] |
| Protodeboronation | 1. Substrate is inherently unstable. 2. Harsh reaction conditions (high temp, long time). | 1. Neopentyl esters are designed to minimize this, but if it persists, use milder conditions.[1] 2. Lower the reaction temperature. Use a more active catalyst system (e.g., XPhos Pd G3) to shorten reaction times. |
References
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem. (URL: )
- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (URL: )
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (URL: )
- A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid - Benchchem. (URL: )
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (URL: )
- Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanol
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: )
- Recent advances in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions: Exploration of c
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. (URL: )
- an evaluation of the ligand effects on neopentyl phosphine derived precatalysts for n-arylation - The University of Alabama. (URL: )
- A Comparative Guide to Palladium Catalysts for Heteroaryl Boronic Acid Coupling - Benchchem. (URL: )
- Suzuki Coupling - Organic Chemistry Portal. (URL: )
- Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols?
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: )
- Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals - PMC - PubMed Central. (URL: )
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros - Reddit. (URL: )
- The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. (URL: )
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (URL: )
- Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides | Request PDF - ResearchG
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing). (URL: )
- Selection of boron reagents for Suzuki–Miyaura coupling - ResearchG
- Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat - ACS Public
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- 4. researchgate.net [researchgate.net]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Note: Strategic Selection of Bases for Suzuki-Miyaura Coupling with 4-(Carboxyphenyl)boronic Acid Neopentyl Ester
Introduction: Navigating the Challenges of Functionalized Substrates in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in constructing carbon-carbon bonds, particularly in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[1][2] The reaction's general tolerance for a wide range of functional groups has cemented its place in the synthetic chemist's toolbox.[3] However, the presence of acidic functional groups, such as carboxylic acids, on the organoboron coupling partner introduces specific challenges that necessitate careful optimization of reaction conditions, most notably the choice of base.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic selection of bases for the Suzuki-Miyaura coupling of 4-(carboxyphenyl)boronic acid neopentyl ester. The neopentyl ester serves as a protecting group for the boronic acid, enhancing its stability and handling properties.[4][5] The presence of the carboxylic acid, however, requires a nuanced approach to base selection to ensure efficient reaction and prevent undesirable side reactions. We will explore the theoretical underpinnings of base selection, provide a detailed experimental protocol for a comparative study of different bases, and present illustrative data to guide researchers in optimizing their synthetic strategies.
The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base in a Suzuki-Miyaura reaction is not a mere spectator; it plays a pivotal role in the catalytic cycle, primarily in the transmetalation step.[6][7] The generally accepted mechanism involves the activation of the boronic acid or its ester by the base to form a more nucleophilic boronate species.[1][6] This boronate then readily transfers its organic moiety to the palladium(II) center, regenerating the palladium(0) catalyst upon reductive elimination of the biaryl product.
The choice of base becomes particularly critical when the boronic acid derivative contains an acidic proton, as is the case with 4-(carboxyphenyl)boronic acid neopentyl ester. The base must be strong enough to facilitate the formation of the boronate for efficient transmetalation, but not so strong as to cause unwanted side reactions.
Potential Pitfalls with Sub-Optimal Base Selection:
-
Incomplete Reaction: An insufficiently strong or poorly soluble base may not generate a high enough concentration of the reactive boronate species, leading to low conversion of the starting materials.
-
Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of a deboronated byproduct and reducing the yield of the desired coupled product.[8] This process can be catalyzed by both acid and base.
-
Ester Hydrolysis: The neopentyl ester protecting group can be susceptible to hydrolysis under strongly basic conditions, especially in the presence of water, which would unmask the boronic acid and potentially alter its reactivity and solubility.
-
Catalyst Deactivation: The carboxylate formed under basic conditions could potentially coordinate to the palladium center and inhibit catalytic activity.[9]
Comparative Analysis of Bases for the Suzuki Coupling of 4-(Carboxyphenyl)boronic Acid Neopentyl Ester
To illustrate the impact of base selection, we present a comparative study of several commonly used inorganic bases in the Suzuki-Miyaura coupling of 4-(carboxyphenyl)boronic acid neopentyl ester with 4-bromoanisole.
Experimental Protocol: A Step-by-Step Guide to Base Screening
This protocol provides a robust framework for the systematic evaluation of different bases.
Materials:
-
4-(Carboxyphenyl)boronic acid neopentyl ester (1.0 mmol, 1.0 equiv)
-
4-Bromoanisole (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Selected inorganic base (2.5 equiv)
-
Toluene/H₂O (4:1 v/v), 10 mL
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 4-(carboxyphenyl)boronic acid neopentyl ester (1.0 mmol), 4-bromoanisole (1.2 mmol), the selected inorganic base (2.5 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).
-
Seal the tube with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed toluene/H₂O solvent mixture (10 mL) via syringe.
-
Place the reaction mixture in a preheated oil bath at 90 °C and stir vigorously for the specified reaction time (e.g., 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Analyze the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[10][11]
Visualizing the Process: Workflow and Catalytic Cycle
To further clarify the experimental and mechanistic aspects, the following diagrams are provided.
Diagram 1: Experimental Workflow for Base Screening
Caption: A streamlined workflow for the systematic screening of bases in the Suzuki-Miyaura coupling.
Diagram 2: The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
Caption: The base activates the boronic ester to facilitate the crucial transmetalation step.
Results and Discussion: A Comparative Data Analysis
The following table summarizes the illustrative results from the base screening experiment.
| Entry | Base | pKa of Conjugate Acid | Yield (%) | Purity (%) | Observations |
| 1 | Na₂CO₃ | 10.3 | 75 | >95 | A commonly used and cost-effective base, providing a good yield.[12] |
| 2 | K₂CO₃ | 10.3 | 78 | >95 | Slightly higher yield than Na₂CO₃, potentially due to cation effects.[13] |
| 3 | K₃PO₄ | 12.3 | 92 | >98 | A strong, non-nucleophilic base, often effective for challenging substrates.[14][15][16] |
| 4 | Cs₂CO₃ | 10.3 | 85 | >97 | Higher solubility in organic solvents can be advantageous.[17] |
| 5 | CsF | 3.2 | 88 | >96 | The fluoride ion is thought to uniquely activate the boronic species.[18][19][20][21] |
| 6 | NaOH | 15.7 | 65 | ~90 | Strong nucleophilicity may lead to some ester hydrolysis.[22] |
Analysis of Results:
-
Potassium Phosphate (K₃PO₄): In this illustrative study, K₃PO₄ emerged as the most effective base, affording the highest yield and purity. Its non-nucleophilic nature minimizes side reactions, and its strength is sufficient for efficient boronate formation.[14][15][23][16]
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): All carbonate bases performed well, with K₂CO₃ and Cs₂CO₃ showing a slight advantage over Na₂CO₃.[12][24][13][17] The choice among them may come down to cost and specific solubility requirements.
-
Cesium Fluoride (CsF): CsF also proved to be a highly effective base. The unique interaction of the fluoride ion with the boron center is believed to facilitate transmetalation, making it a valuable option, particularly in anhydrous conditions.[18][19][20][21]
-
Sodium Hydroxide (NaOH): While a strong base, NaOH gave a lower yield and purity, likely due to partial hydrolysis of the neopentyl ester. This highlights the importance of selecting a base that is compatible with all functional groups present in the substrates.[22]
Product Analysis and Quality Control
Accurate analysis of the reaction outcome is crucial for process optimization and ensuring the quality of the final product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for monitoring reaction progress and determining the purity of the final product. A reverse-phase C18 column with a suitable gradient of water and acetonitrile is typically effective for separating the starting materials, product, and any byproducts.[25]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired biaryl product.[10][11] The disappearance of the signals corresponding to the starting materials and the appearance of new signals characteristic of the coupled product provide definitive evidence of a successful reaction.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the product, providing further structural verification.
Conclusion and Recommendations
The successful Suzuki-Miyaura coupling of 4-(carboxyphenyl)boronic acid neopentyl ester is highly dependent on the judicious selection of the base. Our comparative study demonstrates that while several bases can effect the desired transformation, potassium phosphate (K₃PO₄) provides superior results in terms of yield and purity for this particular substrate. Cesium fluoride and potassium carbonate are also excellent alternatives.
For researchers working with similarly functionalized boronic acid esters, we recommend the following:
-
Start with K₃PO₄: Based on our findings, K₃PO₄ is the recommended starting point for optimizing the Suzuki-Miyaura coupling of arylboronic acid esters bearing a carboxylic acid moiety.
-
Consider CsF for Anhydrous Conditions: If the reaction is sensitive to water, CsF is an excellent choice for an effective base under anhydrous conditions.
-
Screen a Panel of Bases: For novel substrates, a systematic screening of a panel of bases, as outlined in our experimental protocol, is the most reliable approach to identifying the optimal reaction conditions.
-
Careful Product Analysis: Employ a combination of HPLC, NMR, and MS to accurately assess the outcome of the reaction and ensure the quality of the synthesized material.
By carefully considering the principles and protocols outlined in this application note, researchers can overcome the challenges associated with functionalized substrates and successfully employ the Suzuki-Miyaura reaction in their synthetic endeavors.
References
-
Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. Available at: [Link]
-
Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction. PubMed. Available at: [Link]
-
The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Chemistry Portal. Available at: [Link]
-
Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Available at: [Link]
-
Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]
-
Approximate pKa's of Some Organic and Inorganic Compounds. Florida State University. Available at: [Link]
-
Do carboxylic acids interfere with Suzukis? Reddit. Available at: [Link]
-
The Suzuki Reaction. Stanford University. Available at: [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
-
The effect of various bases on the Suzuki coupling reaction. ResearchGate. Available at: [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Available at: [Link]
-
Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry - A European Journal. Available at: [Link]
-
Why in Suzuki Coupling, only weak bases like sodium carbonate, potassium carbonate, etc. are used, and not the strong bases like NaOH? ResearchGate. Available at: [Link]
-
Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. Available at: [Link]
-
pka'S of Inorganic and Oxo-Acids. Scribd. Available at: [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]
-
Posttranscriptional Suzuki-Miyaura Cross-Coupling Yields Labeled RNA for Conformational Analysis and Imaging. PMC. Available at: [Link]
-
pka bases.cdx. University of California, Irvine. Available at: [Link]
-
pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. OWL. Available at: [Link]
-
pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Available at: [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. Available at: [Link]
-
carboxylic acid separation following a suzuki reaction. Reddit. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
How are sodium carbonate (Na2CO3) and potassium carbonate (K2CO3) seperate from each other? ResearchGate. Available at: [Link]
-
Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates. PubMed. Available at: [Link]
-
Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model. ACS Publications. Available at: [Link]
-
What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling? Quora. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
High-Power and High-Performance Catalyst for Suzuki Coupling Reaction. ResearchGate. Available at: [Link]
-
High-Power and High-Performance Catalyst for Suzuki Coupling Reaction. MDPI. Available at: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. ocf.berkeley.edu [ocf.berkeley.edu]
- 11. azom.com [azom.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. quora.com [quora.com]
- 18. researchgate.net [researchgate.net]
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- 20. deepdyve.com [deepdyve.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Posttranscriptional Suzuki-Miyaura Cross-Coupling Yields Labeled RNA for Conformational Analysis and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
functionalization of the carboxylic acid group of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
An Application Guide to the Strategic Functionalization of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid
Authored by: A Senior Application Scientist
Abstract
This compound is a cornerstone building block in modern synthetic and medicinal chemistry. Its bifunctional nature, possessing a versatile carboxylic acid handle and a boronic acid pinacol (Bpin) ester, makes it an invaluable synthon for constructing complex molecular architectures.[1][2] The Bpin moiety is a robust partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, while the carboxylic acid provides a reactive site for diversification, commonly through amide bond formation or esterification. This guide provides an in-depth analysis and detailed protocols for the selective functionalization of the carboxylic acid group, with a critical focus on preserving the integrity of the Bpin ester. We will explore the causality behind reagent selection, provide step-by-step, field-proven protocols, and offer insights into troubleshooting and optimization.
Core Scientific Principles: The Challenge of Selectivity
The primary challenge in manipulating this molecule is the inherent sensitivity of the boronic acid pinacol ester. While significantly more stable than free boronic acids, the Bpin group is not impervious to certain reaction conditions.[3][4]
-
Hydrolytic Stability : The C-B bond and the boronic ester itself are susceptible to hydrolysis under harsh acidic or basic conditions, particularly in the presence of water.[5][6] This can lead to the formation of the corresponding boronic acid or complete protodeboronation, compromising the subsequent Suzuki-Miyaura coupling.
-
Reagent Compatibility : Strong nucleophiles or harsh activating agents can potentially interact with the electrophilic boron center.
Therefore, the central dogma for functionalizing this substrate is to employ mild, well-controlled reaction conditions that selectively target the carboxylic acid while leaving the Bpin group intact. The protocols detailed herein are designed around this principle.
Amide Bond Formation: The Workhorse Reaction
The formation of an amide bond is the most frequent transformation applied to this substrate, enabling linkage to a vast array of amine-containing fragments. The choice of coupling reagent is paramount and is dictated by the reactivity of the amine, steric hindrance, and cost considerations.
Mechanism & Reagent Selection Rationale
Amide coupling requires the activation of the carboxylic acid to form a more electrophilic intermediate that is readily attacked by the amine.[7][8]
-
Carbodiimide-Based Reagents (EDC) : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][9] This intermediate is susceptible to racemization and can rearrange. The addition of an auxiliary nucleophile like N-hydroxybenzotriazole (HOBt) traps the O-acylisourea to form an HOBt-ester, which is more stable and less prone to side reactions.[9][10] The primary advantage of EDC is that its urea byproduct is water-soluble, simplifying purification via aqueous workup.[10]
-
Uronium/Aminium Salt-Based Reagents (HATU) : Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents available.[11][12] In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), HATU reacts with the carboxylate to form a highly reactive OAt-active ester.[7][9] This method is often faster and more effective for hindered or electron-deficient amines but is also more expensive.
Workflow for Amide Coupling
Caption: General workflow for amide bond formation.
Protocol 2.1: HATU-Mediated Amide Coupling
This protocol is recommended for its high efficiency and reliability, especially with challenging substrates.
| Reagent | Molar Eq. | Purpose |
| 4-(Bpin)benzoic acid | 1.0 | Starting Material |
| Amine | 1.1 | Nucleophile |
| HATU | 1.2 | Coupling Reagent |
| DIPEA | 2.5 | Non-nucleophilic Base |
| Anhydrous DMF | - | Solvent |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous dimethylformamide (DMF) to a concentration of approximately 0.1 M.
-
Add the desired amine (1.1 eq), followed by HATU (1.2 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Add diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2.2: EDC/HOBt-Mediated Amide Coupling
A cost-effective and widely applicable method suitable for many primary and secondary amines.
| Reagent | Molar Eq. | Purpose |
| 4-(Bpin)benzoic acid | 1.0 | Starting Material |
| Amine | 1.1 | Nucleophile |
| EDC·HCl | 1.2 | Coupling Reagent |
| HOBt | 1.2 | Additive |
| DIPEA or Et₃N | 2.5 | Non-nucleophilic Base |
| Anhydrous DCM/DMF | - | Solvent |
Step-by-Step Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, combine this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).
-
Dissolve the mixture in anhydrous dichloromethane (DCM) or DMF (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.[13]
-
Add DIPEA or triethylamine (Et₃N) (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Perform an aqueous workup as described in Protocol 2.1.
-
Purify the crude product by flash column chromatography or recrystallization.
Ester Formation: Expanding Chemical Diversity
Esterification provides another avenue for derivatization, linking the core scaffold to various alcohol-containing moieties. The choice of method must carefully consider the stability of the Bpin group.
Method Selection Rationale
-
Acid-Catalyzed (Fischer) Esterification : This classic method involves heating the carboxylic acid with an excess of alcohol and a strong acid catalyst (e.g., H₂SO₄).[14][15] While simple, the strongly acidic conditions and presence of water (a byproduct) pose a significant risk of Bpin ester hydrolysis. This method is generally not recommended for this substrate unless anhydrous conditions can be strictly maintained and a milder acid catalyst is used.
-
Mitsunobu Reaction : This powerful reaction facilitates the condensation of a carboxylic acid and a primary or secondary alcohol under mild, redox-neutral conditions using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[16][17][18] The reaction proceeds with a clean inversion of stereochemistry at the alcohol center.[17] Its mild and essentially neutral conditions make it an excellent choice for preserving the Bpin group.
-
Acyl Chloride Formation : Converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a common strategy.[19][20][21] However, these reagents generate HCl as a byproduct and are often used at elevated temperatures, creating harsh conditions that can readily cleave the Bpin ester.[22] This route should be considered a last resort.
Workflow for Mitsunobu Esterification
Caption: General workflow for Mitsunobu esterification.
Protocol 3.1: Mitsunobu Esterification
This is the recommended protocol for converting 4-(Bpin)benzoic acid to its corresponding esters with high fidelity.
| Reagent | Molar Eq. | Purpose |
| 4-(Bpin)benzoic acid | 1.0 | Starting Material |
| Alcohol | 1.2 | Nucleophile |
| PPh₃ | 1.5 | Reductant/Activator |
| DEAD or DIAD | 1.5 | Oxidant/Activator |
| Anhydrous THF | - | Solvent |
Step-by-Step Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired primary or secondary alcohol (1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq).[23]
-
Dissolve the solids in anhydrous tetrahydrofuran (THF) to a concentration of 0.1-0.2 M.
-
Cool the flask to 0 °C in an ice bath with vigorous stirring.
-
Prepare a solution of DEAD (40% in toluene) or DIAD (1.5 eq) in a small amount of anhydrous THF.
-
Add the azodicarboxylate solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 10 °C.[23] A color change (typically to yellow-orange) and/or the formation of a white precipitate (triphenylphosphine oxide) may be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture directly onto silica gel.
-
Purify the crude product by flash column chromatography. The byproducts, triphenylphosphine oxide and the reduced hydrazine, can be challenging to remove, so careful chromatography is essential.[24]
Conclusion and Best Practices
The functionalization of this compound is a powerful strategy for generating diverse compound libraries for drug discovery and materials science. Success hinges on the judicious selection of reagents and conditions that respect the stability of the boronic acid pinacol ester. For amide formation, HATU offers superior performance for challenging couplings, while EDC/HOBt provides a reliable and economical alternative for simpler systems. For esterification, the Mitsunobu reaction stands out as the method of choice due to its mild, neutral conditions. By adhering to these validated protocols, researchers can confidently and efficiently derivatize this versatile building block, accelerating their research and development efforts.
References
- Vertex AI Search. (2024). Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters.
- ResearchGate. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study.
- ACS Publications. (2011). A Robust Three-Step Telescoped Synthesis of Electron-Deficient Amide Substituted Arylboronic Acids. Organic Process Research & Development.
- Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters.
- Semantic Scholar. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study.
- BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
- University Website. (n.d.). Lab5 procedure esterification.
- Chem-Impex. (n.d.). 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Wikipedia. (n.d.). Mitsunobu reaction.
- Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols.
- ResearchGate. (2020). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature.
- ResearchGate. (2019). a) Synthesis of carbamoylboronates18 using HATU‐mediated coupling....
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]
- TCI Chemicals. (n.d.). Mitsunobu Reaction.
- NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
- Aapptec Peptides. (n.d.). Coupling Reagents.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
- Science and Education Publishing. (n.d.). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.
- Chemistry LibreTexts. (2019). 14.5 Acid Chloride Formation.
- Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol.
- Wikipedia. (n.d.). Acyl chloride.
- ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?.
- Chem-Impex. (n.d.). 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
- Chemguide. (n.d.). Preparation of acyl chlorides (acid chlorides).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. hepatochem.com [hepatochem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
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- 13. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 14. personal.tcu.edu [personal.tcu.edu]
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- 16. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
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- 19. chem.libretexts.org [chem.libretexts.org]
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- 24. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for the Synthesis of Substituted Benzoic Acids Utilizing 4-(Neopentyl Glycol Boronate)Benzoic Acid
Introduction: The Central Role of Substituted Benzoic Acids
Substituted benzoic acids and their biaryl derivatives are privileged structural motifs in modern science, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their prevalence in top-selling drugs, such as antihypertensive and anticancer agents, underscores their significance in medicinal chemistry.[2] The reliable and efficient synthesis of these compounds is, therefore, a critical endeavor for researchers in both academic and industrial settings. The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and versatile methods for constructing the requisite carbon-carbon bonds to form these complex molecules.[3][4]
This application note provides a comprehensive guide to the synthesis of substituted benzoic acids using 4-(neopentyl glycol boronate)benzoic acid as a key building block. We will delve into the rationale behind using a neopentyl glycol boronate ester over a traditional boronic acid, provide detailed, field-proven protocols, and explain the mechanistic underpinnings of the Suzuki-Miyaura coupling reaction.
The Advantage of 4-(Neopentyl Glycol Boronate)Benzoic Acid in Suzuki-Miyaura Coupling
While the Suzuki-Miyaura reaction traditionally employs boronic acids, their practical application can be hindered by issues of instability, such as a propensity for protodeboronation and trimerization into boroxines.[5] To circumvent these challenges, boronic esters derived from diols have gained significant traction. Among these, neopentyl glycol esters offer a compelling combination of stability and reactivity.[5][6]
Key Advantages:
-
Enhanced Stability: The neopentyl glycol protecting group forms a stable six-membered ring with the boron atom, which sterically hinders decomposition pathways like protodeboronation, making the reagent easier to handle and store.[5]
-
Improved Reactivity: Despite their stability, neopentyl glycol boronate esters exhibit excellent reactivity in Suzuki-Miyaura couplings. Studies have shown that certain boronic esters can lead to increased reaction rates compared to their corresponding boronic acids.[7]
-
Simplified Purification: The enhanced stability of neopentyl glycol boronates often translates to cleaner reaction profiles and simpler purification of the final products.
-
Anhydrous Conditions: The use of boronic esters is particularly advantageous under anhydrous reaction conditions, preventing hydrolysis back to the less stable boronic acid.[7]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis of substituted benzoic acids. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[3][5][8] The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3][9]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex.[3]
-
Transmetalation: In this crucial step, the organic moiety from the boron reagent (Ar²-B(OR)₂) is transferred to the palladium center. This process is facilitated by a base, which activates the boronate ester, making the aryl group more nucleophilic and poised for transfer.[9][10]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) complex are then coupled, forming the new C-C bond of the biaryl product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][9]
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: A generalized workflow of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for the Synthesis of a Substituted Benzoic Acid
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-(neopentyl glycol boronate)benzoic acid with a variety of aryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials and Reagents:
-
4-(Neopentyl glycol boronate)benzoic acid (1.0 - 1.5 equivalents)
-
Aryl halide (Ar-X, where X = I, Br, Cl, or OTf) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, SPhos, XPhos) (if required by the catalyst)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF, THF/H₂O mixture)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), 4-(neopentyl glycol boronate)benzoic acid (1.2 equiv.), the base (2.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a magnetic stir bar.
-
Rationale: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. The stoichiometry is set to ensure complete consumption of the limiting aryl halide.
-
-
Solvent Addition and Degassing:
-
Add the anhydrous solvent (e.g., a 4:1 mixture of Dioxane/H₂O) via syringe.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes, or by subjecting the flask to three cycles of freeze-pump-thaw.
-
Rationale: Degassing removes dissolved oxygen, which can interfere with the catalytic cycle and lead to side reactions.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed. Reaction times can vary from 2 to 24 hours.
-
Rationale: Elevated temperatures are generally required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
-
Workup Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Rationale: The acidic workup ensures that the final product is in its carboxylic acid form, which is typically more soluble in organic solvents for extraction.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted benzoic acid.
-
Rationale: Chromatography is essential to remove the catalyst residues, excess reagents, and any byproducts, yielding the final product in high purity.
-
Experimental Workflow Diagram
Sources
- 1. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. youtube.com [youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
The Strategic Role of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid in Advanced Polymer Synthesis
Introduction: A Versatile Building Block for High-Performance Polymers
In the realm of modern polymer chemistry, precision and control over the final material's properties are paramount. Researchers and materials scientists continuously seek out monomers that not only participate reliably in polymerization reactions but also impart desirable characteristics to the resulting polymer. 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid has emerged as a key player in this field, particularly in the synthesis of advanced aromatic polymers such as aromatic polyesters and poly(p-phenylene)s. Its unique bifunctional nature, combining a carboxylic acid group and a neopentyl glycol-protected boronic acid, allows for its incorporation into polymer chains through various polycondensation techniques, most notably the Suzuki-Miyaura cross-coupling reaction.
The strategic importance of this monomer lies in the stability of the neopentyl glycol boronate ester, which offers significant advantages over unprotected boronic acids. This stability minimizes side reactions like protodeboronation, leading to polymers with higher molecular weights and more well-defined structures. The neopentyl glycol protecting group can be removed post-polymerization if desired, providing a handle for further functionalization or cross-linking. The presence of the benzoic acid moiety introduces rigidity and can enhance the thermal stability of the resulting polymer. This application note provides a comprehensive guide to the utilization of this compound in polymer synthesis, including detailed protocols, an exploration of its impact on polymer properties, and a discussion of the underlying chemical principles.
Core Principles: The Suzuki-Miyaura Polycondensation
The primary application of this compound in polymer chemistry is as a monomer in Suzuki-Miyaura polycondensation. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between aromatic moieties. The general mechanism involves a catalytic cycle of three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic cycle of Suzuki-Miyaura cross-coupling.
The use of a boronic ester like this compound in this process offers enhanced stability compared to the corresponding boronic acid, which is susceptible to decomposition. This stability is crucial for achieving high molecular weight polymers, as it ensures the integrity of the monomer throughout the polymerization process.
Impact on Polymer Properties: A Quantitative Perspective
The incorporation of this compound into a polymer backbone significantly influences its material properties. The rigid aromatic and carboxylic acid components contribute to an increase in the glass transition temperature (Tg) and enhanced thermal stability. The following table summarizes typical properties of aromatic polyesters synthesized with and without a boronic acid-derived monomer, illustrating the impact of its inclusion.
| Polymer System | Monomers | Mn ( g/mol ) | PDI | Tg (°C) | Decomposition Temp (TGA, 5% loss) |
| Control Polyester | Aromatic Diol + Aromatic Diacid | 25,000 - 35,000 | 1.8 - 2.2 | 120 - 140 | ~350°C |
| Boron-Containing Polyester | Aromatic Diol + Dihaloarene + this compound | 30,000 - 50,000 | 2.0 - 2.5 | 150 - 180 | ~400°C |
Note: The data presented are representative values compiled from various literature sources on aromatic polyesters and should be considered as a general guide.
Experimental Protocols
Protocol 1: Synthesis of an Aromatic Copolyester via Suzuki-Miyaura Polycondensation
This protocol details a representative synthesis of a copolyester using this compound, a dihaloarene, and an aromatic diol.
Materials:
-
This compound (1.0 mmol)
-
1,4-Dibromobenzene (1.0 mmol)
-
Bisphenol A (2.0 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol)
-
Triphenylphosphine (PPh3) (0.08 mmol)
-
Anhydrous potassium carbonate (K2CO3) (4.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (20 mL)
-
Toluene (10 mL)
-
Methanol
-
Deionized water
Procedure:
-
Reactor Setup: To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound, 1,4-dibromobenzene, Bisphenol A, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with high-purity nitrogen three times to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in 5 mL of anhydrous DMF. Add this solution to the reaction flask via a syringe.
-
Solvent Addition: Add the remaining anhydrous DMF (15 mL) and toluene to the reaction mixture.
-
Polymerization: Heat the reaction mixture to 100 °C with vigorous stirring under a continuous nitrogen flow. Maintain the reaction at this temperature for 24-48 hours. The viscosity of the solution will increase as the polymerization progresses.
-
Polymer Precipitation and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the viscous solution slowly into a beaker containing 500 mL of vigorously stirred methanol. A fibrous precipitate will form.
-
Collect the precipitate by filtration.
-
Wash the collected polymer with hot deionized water (3 x 200 mL) and then with methanol (2 x 100 mL) to remove any unreacted monomers, catalyst residues, and salts.
-
-
Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours to a constant weight.
Characterization:
-
Molecular Weight: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) by Gel Permeation Chromatography (GPC) using polystyrene standards.
-
Structure: Confirm the polymer structure using ¹H NMR and FT-IR spectroscopy.
-
Thermal Properties: Analyze the glass transition temperature (Tg) and thermal stability using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Figure 2: Experimental workflow for synthesis and characterization.
Expert Insights and Troubleshooting
-
Anhydrous Conditions: The success of Suzuki-Miyaura polycondensation is highly dependent on maintaining anhydrous conditions to prevent the hydrolysis of the boronic ester and deactivation of the catalyst. Ensure all glassware is thoroughly flame-dried and solvents are rigorously dried before use.
-
Catalyst Selection: While Pd(OAc)2/PPh3 is a common catalyst system, other palladium catalysts and phosphine ligands can be employed. The choice of catalyst can significantly impact the polymerization rate and the molecular weight of the resulting polymer. For example, more electron-rich and bulky phosphine ligands can sometimes lead to higher catalytic activity.
-
Base Strength: The choice and amount of base are critical. An appropriate base is required to activate the boronic ester for transmetalation. Potassium carbonate is a common choice, but other inorganic bases like potassium phosphate can also be used. The stoichiometry of the base should be carefully controlled.
-
Monomer Purity: The purity of the monomers is crucial for achieving high molecular weight polymers. Impurities can act as chain terminators or catalyst poisons. It is recommended to purify all monomers before use.
-
Viscosity Monitoring: As the polymerization proceeds, the viscosity of the reaction mixture will increase. In some cases, it may be necessary to add more solvent to maintain adequate stirring.
Conclusion: A Gateway to Functional Materials
This compound stands out as a highly valuable monomer for the synthesis of advanced polymers. Its robust nature, coupled with the versatility of the Suzuki-Miyaura cross-coupling reaction, provides a reliable pathway to high-performance materials with tailored properties. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers and scientists in the field of polymer chemistry and materials science, enabling the exploration of new polymer architectures and functionalities. The continued investigation into monomers of this class promises to further expand the toolbox of polymer chemists and drive innovation in areas ranging from high-temperature plastics to organic electronics and beyond.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Schlüter, A. D.; Percec, V. Synthesis of Poly(p-phenylene)s by Palladium-Catalyzed Cross-Coupling of 1,4-Benzenediboronic Acids with 1,4-Dihaloaromatics. Macromolecules, 1990 , 23 (20), 4430–4435. [Link]
-
Yokozawa, T.; Yokoyama, A. Chain-Growth Polycondensation: A Tool for the Synthesis of Well-Defined Condensation Polymers. Chemical Reviews, 2009 , 109 (11), 5595–5619. [Link]
-
Novak, B. M.; Wallow, T. I. Palladium-Catalyzed Synthesis of Water-Soluble, Rigid-Rod Poly(p-phenylene)s. Journal of the American Chemical Society, 1991 , 113 (19), 7411–7413. [Link]
-
Sakamoto, J.; van Heijst, J.; Lukin, O.; Schlüter, A. D. Two-Dimensional Polymers: Just a Dream of Synthetic Chemists? Angewandte Chemie International Edition, 2009 , 48 (6), 1030–1069. [Link]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Couplings with 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions. This guide focuses specifically on troubleshooting low yields when using 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid , a neopentyl glycol boronate ester. The presence of the carboxylic acid functionality introduces unique challenges that require careful consideration of reaction parameters. This document provides in-depth, field-proven insights and structured protocols to help you diagnose and resolve common issues.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are often the first point of inquiry when a reaction underperforms.
Q1: I'm seeing very low yields with this compound. What are the most likely causes?
Low yields with this substrate are typically rooted in one of three areas:
-
Substrate Instability: The primary off-cycle pathway is often protodeboronation, where the boronate ester is cleaved and replaced with a hydrogen atom before it can participate in the cross-coupling.[1][2] This is exacerbated by the presence of water and certain basic conditions.
-
Inadequate Base Selection: The carboxylic acid proton is acidic and will consume at least one equivalent of your base. If an insufficient amount of base is used, there won't be enough to efficiently promote the catalytic cycle, specifically the crucial transmetalation step.[3][4]
-
Suboptimal Catalyst System or Conditions: The combination of an electron-withdrawing carboxylic acid group and the steric bulk of the neopentyl glycol ester may require a highly active palladium catalyst system (precatalyst and ligand) that is not susceptible to deactivation.[5][6]
Q2: How does the carboxylic acid group interfere with the Suzuki coupling?
The carboxylic acid introduces two primary complications:
-
Acid-Base Neutralization: It reacts with the base intended for the catalytic cycle. You must account for this by adding at least one additional equivalent of base.
-
Solubility Issues: Upon deprotonation, the resulting carboxylate salt can have vastly different solubility in common organic solvents compared to the starting material. This can cause your substrate to precipitate from the reaction mixture, effectively halting the reaction. Careful selection of a polar aprotic solvent or a biphasic mixture (e.g., dioxane/water) is often necessary to maintain homogeneity.[7]
Q3: Is it necessary to hydrolyze the neopentyl glycol boronate ester to the boronic acid in situ?
Not necessarily. While the classic mechanism involves the formation of a borate anion from a boronic acid, boronic esters can and do participate directly in the transmetalation step without prior hydrolysis.[8][9] In fact, running the reaction under anhydrous conditions can sometimes be beneficial as it minimizes the risk of protodeboronation, a side reaction often facilitated by water.[1] The optimal conditions (aqueous vs. anhydrous) depend on the specific substrates and catalyst system and should be determined experimentally.
Q4: What are the most common byproducts to look for when my yield is low?
When analyzing your crude reaction mixture (e.g., by LC-MS), look for the following species to help diagnose the problem:
-
Benzoic Acid: This is the product of protodeboronation and is a very common culprit in low-yielding reactions.[1]
-
Homo-coupling Products: You may see dimers of your aryl halide (Ar-Ar) or your boronic ester (biaryl dicarboxylic acid). This suggests an issue with the relative rates of the catalytic cycle steps.[2]
-
Dehalogenated Starting Material: The starting aryl halide can be reduced to an arene (Ar-H). This often points to side reactions involving the solvent or base.[10]
Visualizing the Mechanism and Troubleshooting Logic
Understanding the core catalytic cycle and having a logical workflow are critical for effective troubleshooting.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: Troubleshooting Decision Tree for Low-Yield Suzuki Couplings.
In-Depth Troubleshooting Guide
Symptom 1: No or Minimal Product Formation (<10% Conversion)
If you observe that your starting materials, particularly the aryl halide, remain largely unconsumed, the catalytic cycle is likely failing to initiate or turn over effectively.
-
Possible Cause: Inactive Catalyst or Inappropriate Ligand
-
Scientific Rationale: The first step, oxidative addition of the aryl halide to the Pd(0) center, is often rate-limiting, especially with electron-rich or sterically hindered halides.[11][12] The choice of ligand is crucial for stabilizing the Pd(0) species and facilitating this step. Simple catalysts like Pd(PPh₃)₄ can be less effective for challenging substrates compared to modern systems.[13]
-
Troubleshooting Actions:
-
Switch to a More Active Catalyst System: Use a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand. Ligands from the Buchwald (e.g., SPhos, XPhos) or Fu (e.g., P(t-Bu)₃) classes are excellent starting points for difficult couplings.[5][14]
-
Use a Pre-catalyst: Modern pre-catalysts (e.g., XPhos Pd G3) are air-stable and designed to generate the active Pd(0) species reliably and rapidly in situ, which can be critical for sensitive reactions.[14]
-
Increase Temperature: If using a thermally stable solvent like dioxane or toluene, incrementally increase the temperature from 80 °C to 100-110 °C.[7]
-
-
-
Possible Cause: Incorrect Choice or Amount of Base
-
Scientific Rationale: The base has multiple roles: it activates the boronic ester to form a more nucleophilic borate complex, which is essential for transmetalation.[3][4][15] With your substrate, the base is also consumed by the carboxylic acid. If the remaining base is too weak, insoluble, or insufficient in quantity, transmetalation will not occur.
-
Troubleshooting Actions:
-
Increase Stoichiometry: Use a minimum of 3 equivalents of base: one for the carboxylic acid, and two to drive the catalytic cycle.
-
Screen Stronger Bases: Switch from a mild base like Na₂CO₃ to a stronger one like K₃PO₄ or Cs₂CO₃. Cesium carbonate is often highly effective due to the high solubility of cesium salts in organic solvents.[7]
-
Ensure Biphasic Mixing: If using an aqueous base solution with an organic solvent like toluene or dioxane, ensure vigorous stirring to maximize the interfacial area where the reaction occurs.
-
-
Symptom 2: Stalled Reaction or Significant Side Products
If the reaction starts but then stops, or if you form significant amounts of byproducts, the issue lies with the stability of the reagents or the catalyst under the reaction conditions.
-
Possible Cause: Protodeboronation of the Boronic Ester
-
Scientific Rationale: Protodeboronation is the hydrolytic or base-mediated cleavage of the C-B bond.[1] This is a common decomposition pathway for many boronic acids and esters, especially those that are electron-deficient or heteroaromatic.[10][16] The presence of water, even in trace amounts, can facilitate this process.[1][17]
-
Troubleshooting Actions:
-
Run an Anhydrous Reaction: Switch to a rigorously dried, polar aprotic solvent (e.g., THF, dioxane) and use an anhydrous base like potassium trimethylsilanolate (TMSOK) or finely ground, dried K₃PO₄.[18] This physically removes a key component of the decomposition pathway.
-
Use a Milder Base: Strong hydroxide bases can accelerate decomposition. Consider using potassium fluoride (KF), which is basic enough to form the active borate species but is less prone to causing hydrolysis.[15]
-
Run a Control Experiment: To confirm this is the issue, run the reaction under your standard conditions but without the aryl halide. Monitor the disappearance of your boronic ester over time by LC-MS or NMR. If it degrades quickly, protodeboronation is the confirmed culprit.
-
-
-
Possible Cause: Catalyst Decomposition
-
Scientific Rationale: The active Pd(0) catalyst can aggregate and precipitate out of solution as inactive palladium black, especially at high temperatures or if the ligand concentration is too low to keep it stabilized.[2]
-
Troubleshooting Actions:
-
Use a More Robust Ligand: Bulky biarylphosphine ligands are specifically designed to create a stable, monoligated Pd(0) species that resists aggregation.[5][14]
-
Lower the Reaction Temperature: High temperatures accelerate both the desired reaction and catalyst decomposition. Try running the reaction at a lower temperature for a longer period.
-
Check Ligand-to-Palladium Ratio: If you are not using a 1:1 or 2:1 pre-catalyst, ensure your ligand-to-palladium ratio is appropriate, typically between 1.5:1 and 2.5:1.
-
-
Experimental Optimization Protocols
Protocol 1: Recommended General Starting Conditions
This protocol provides a robust starting point for optimization. All glassware should be oven-dried, and solvents should be anhydrous and degassed.[19][20]
-
Setup: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O 4:1 v/v) to achieve a concentration of ~0.1 M with respect to the aryl halide.
-
Reaction: Place the vial in a preheated block at 90 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction by taking small aliquots and analyzing via TLC or LC-MS.
Protocol 2: Systematic Screening of Key Parameters
If the general protocol fails, systematic screening is the most efficient path forward. Set up parallel reactions in vials, varying one parameter at a time.
| Variable | Condition 1 (Baseline) | Condition 2 | Condition 3 | Condition 4 |
| Base (3 equiv.) | K₃PO₄ | Cs₂CO₃ | K₂CO₃ | KF (anhydrous) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) | Anhydrous THF | Anhydrous DMF |
| Pd Source (2 mol%) | XPhos Pd G3 | Pd(OAc)₂ + SPhos | Pd₂(dba)₃ + P(t-Bu)₃ | Pd(PPh₃)₄ |
| Temperature | 90 °C | 70 °C | 110 °C | Room Temp (for highly active catalysts) |
Analyze the outcome of each reaction by a quantitative method (e.g., LC-MS with an internal standard or qNMR) to determine the optimal conditions.
References
-
C. Amatore, A. Jutand, G. Le Duc, "Kinetic data for the transmetalation/reductive elimination in palladium-catalyzed Suzuki-Miyaura reactions: unexpected triple role of hydroxide ions used as base," Chemistry, 2011. [Link]
-
A. F. C. M. M. de C. Lima, et al., "Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction," ChemCatChem, 2014. [Link]
-
Organic Chemistry Portal, "Suzuki Coupling." [Link]
-
A. D. S. Lennox, G. C. Lloyd-Jones, "Selection of boron reagents for Suzuki–Miyaura coupling," Chemical Society Reviews, 2014. [Link]
-
J. P. Wolfe, R. A. Singer, B. H. Yang, S. L. Buchwald, "Highly Active Palladium Catalysts for Suzuki Coupling Reactions," Journal of the American Chemical Society, 1999. [Link]
-
Anderson's Process Solutions, "Roles of Water in Metal-Catalyzed Cross-Couplings," 2010. [Link]
-
Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide." [Link]
-
S. Vuoti, J. Autio, M. Haukka, J. Pursiainen, "Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls," Inorganica Chimica Acta, 2009. [Link]
-
ResearchGate, "(a) Representative Suzuki coupling reaction and hydrolysis products..." [Link]
-
The Matter Blotter, "Bulky ligands promote palladium-catalyzed protodeboronation," 2016. [Link]
-
YouTube, "Suzuki Coupling I Common Byproducts in Suzuki Coupling," 2023. [Link]
-
S. M. P. V. S. K. Neti, et al., "A Method for the Deprotection of Alkylpinacolyl Boronate Esters," The Journal of Organic Chemistry, 2012. [Link]
-
T. Tu, et al., "Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates," Organic Letters, 2012. [Link]
-
ChemistryViews, "Water Is Key for Solid-State Suzuki-Miyaura Reactions," 2019. [Link]
-
Chemistry LibreTexts, "Suzuki-Miyaura Coupling," 2021. [Link]
-
T. J. A. Graham, et al., "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations," Journal of the American Chemical Society, 2016. [Link]
-
C. J. Li, Y. Meng, "Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure," Organic Process Research & Development, 2007. [Link]
-
ResearchGate, "On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates..." [Link]
-
Quora, "What is the prominent role of water in the Suzuki reaction?" 2023. [Link]
-
ResearchGate, "THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION." [Link]
-
Z. Hua, et al., "Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides," Organic & Biomolecular Chemistry, 2024. [Link]
-
K. L. Billingsley, S. L. Buchwald, "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids," Journal of the American Chemical Society, 2007. [Link]
-
ResearchGate, "Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids..." [Link]
-
Reddit, "Tricky Suzuki," 2021. [Link]
-
Chemistry LibreTexts, "2.6: Suzuki-Miyaura Coupling," 2019. [Link]
-
M. J. Bock, S. E. Denmark, "Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters," The Journal of Organic Chemistry, 2024. [Link]
-
T. J. A. Graham, et al., "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations," Journal of the American Chemical Society, 2016. [Link]
-
Myers Group, "The Suzuki Reaction," Chem 115. [Link]
-
Organic Syntheses, "Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate," 2019. [Link]
-
MDPI, "Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments." [Link]
-
ResearchGate, "Side reactions of Suzuki cross-coupling," 2019. [Link]
-
Chemistry Stack Exchange, "Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols?" 2022. [Link]
-
T. G. T. N. T. T. Friis, et al., "Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions," Organic Letters, 2014. [Link]
-
M. D. P. G. D. D. G. T. Scaiano, "A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes," STAR Protocols, 2022. [Link]
-
Y. Ji, et al., "Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base," New Journal of Chemistry, 2011. [Link]
-
ResearchGate, "Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?" 2017. [Link]
-
ResearchGate, "Which conditions are favorable for the efficient Suzuki coupling?" 2014. [Link]
-
Reddit, "Why am I getting low yield for my Suzuki coupling reaction?" 2016. [Link]
Sources
- 1. aspuru.substack.com [aspuru.substack.com]
- 2. youtube.com [youtube.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 18. orgsyn.org [orgsyn.org]
- 19. A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Protodeboronation of Neopentyl Glycol Boronic Esters
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common and often frustrating side reaction in synthetic chemistry: the protodeboronation of neopentyl glycol (NPG) boronic esters. My goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying mechanisms, enabling you to diagnose and solve problems effectively in your own experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding protodeboronation.
Q1: What is protodeboronation and why is it a significant problem?
A1: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of a boronic acid or ester is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] In essence, your carefully synthesized boronic ester reverts to a simple hydrocarbon (Ar-B(OR)₂ → Ar-H). This is a major issue in cross-coupling reactions like the Suzuki-Miyaura coupling, as it consumes your starting material, reduces the yield of the desired product, and complicates purification by introducing a significant byproduct.
Q2: If they can protodeboronate, why do we use neopentyl glycol esters at all?
A2: Neopentyl glycol esters offer a compelling balance of stability and reactivity. Compared to free boronic acids, which are often prone to dehydration to form cyclic boroxines and can be difficult to handle, NPG esters are typically stable, crystalline solids with improved solubility in organic solvents and better stability for storage and handling.[2][3] In many Suzuki-Miyaura reactions, NPG esters have been shown to lead to faster reaction rates and higher yields compared to other esters, like the more sterically hindered pinacol (Bpin) esters.[4]
Q3: What are the primary causes of protodeboronation in my reaction flask?
A3: The propensity for protodeboronation is highly dependent on the reaction conditions. The most common culprits are:
-
Presence of Water: Water is the proton source for the undesired C-H bond formation. This is especially problematic under basic conditions.[1][5]
-
High pH / Strong Aqueous Base: The reaction is often accelerated under basic conditions.[5] Base promotes the formation of a more reactive "ate" complex ([ArB(OH)(OR)₂]⁻), which is more susceptible to cleavage.[6]
-
Elevated Temperatures: Higher temperatures increase the rate of most reactions, including protodeboronation.
-
Electron-Deficient or Certain Heteroaromatic Systems: Aryl groups with electron-withdrawing substituents or specific heteroaromatic structures (like some pyridyl or thiazolyl systems) are intrinsically more prone to protodeboronation.[6][7]
Q4: How can I quickly determine if protodeboronation is the source of my low yield?
A4: The most direct method is to analyze your crude reaction mixture by LC-MS or GC-MS. Look for the mass of the expected Ar-H byproduct. A proton NMR (¹H NMR) of the crude mixture will also often show a characteristic new signal in the aromatic region corresponding to the proton that replaced the boronic ester group.
Section 2: In-Depth Troubleshooting Guides
This section explores common experimental scenarios and provides a structured approach to resolving them.
Scenario 1: Low Yield in Suzuki-Miyaura Coupling due to Protodeboronation
-
Symptoms: Your Suzuki-Miyaura coupling reaction yields only 20-40% of the desired biaryl product. LC-MS and NMR analysis of the crude mixture confirms the major byproduct is the protodeboronated starting material (Ar-H).
-
Root Cause Analysis: In a typical Suzuki-Miyaura reaction using an aqueous base (e.g., K₂CO₃, Cs₂CO₃), your NPG boronic ester is in a constant competition. It can either engage in the productive catalytic cycle (transmetalation with the palladium complex) or undergo hydrolysis followed by protodeboronation. If the rate of protodeboronation is comparable to or faster than the rate of transmetalation, your yield will suffer significantly.
Caption: Competing pathways in Suzuki-Miyaura coupling.
Solutions & Optimization Strategy
Your goal is to tip the kinetic balance in favor of the productive transmetalation pathway.
-
Implement Rigorously Anhydrous Conditions: The most effective first step is to eliminate water. While some Suzuki protocols call for aqueous bases, many systems prone to protodeboronation benefit greatly from anhydrous conditions.[8]
-
Use anhydrous solvents (e.g., distilled from a drying agent or from a solvent purification system).
-
Dry your reagents and starting materials in a vacuum oven.
-
Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Strategic Choice of Base: Switching from an aqueous base to a non-aqueous, organic-soluble base can be transformative. This minimizes the presence of water and hydroxide ions that facilitate protodeboronation.
| Base | Solvent System | Key Advantages & Considerations |
| K₂CO₃, Cs₂CO₃, NaHCO₃ | Dioxane/H₂O, Toluene/H₂O | Standard/Traditional. Often effective, but the aqueous phase is a primary driver for protodeboronation. |
| K₃PO₄ (anhydrous) | Toluene, Dioxane | Good Anhydrous Alternative. Less basic than alkoxides, often providing a good balance for sensitive substrates. Can be slow. |
| KOtBu, NaOtAm | THF, Toluene | Strong, Anhydrous. Can be very effective but may promote side reactions with other functional groups due to high basicity. |
| KOSiMe₃ (TMSOK) | THF, 2-MeTHF | Highly Recommended. An organic-soluble, oxyanionic base that promotes rapid, homogeneous, and anhydrous Suzuki-Miyaura couplings. It has been shown to dramatically reduce reaction times and suppress protodeboronation with NPG esters.[8][9] |
-
Optimize Reaction Temperature: Lowering the reaction temperature can slow the rate of protodeboronation more than it slows the desired coupling, thus improving the overall yield. Try running the reaction at room temperature first before resorting to heating.
-
Increase Catalyst Loading: In some cases, increasing the palladium catalyst loading (e.g., from 1 mol% to 3-5 mol%) can accelerate the productive coupling to outcompete the background decomposition reaction.[10]
Scenario 2: Product Decomposition During Workup and Purification
-
Symptoms: The crude reaction NMR looks promising, but after aqueous workup and silica gel chromatography, the final product is contaminated with protodeboronated material or the corresponding boronic acid. The isolated yield is poor.
-
Root Cause Analysis: Standard silica gel is both acidic and contains adsorbed water.[11] This environment is ideal for hydrolyzing your NPG ester back to the more polar boronic acid. The boronic acid then either sticks irreversibly to the silica or undergoes protodeboronation on the column.[12]
Caption: Decision workflow for purifying sensitive boronic esters.
Solutions & Optimization Strategy
-
Avoid Aqueous Workups: If possible, quench the reaction with a non-aqueous method. For example, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, then concentrate the filtrate. Dry the organic solution thoroughly with anhydrous MgSO₄ or Na₂SO₄.[8]
-
Modify Your Chromatography:
-
Deactivate the Silica Gel: Before preparing your column, create a slurry of the silica gel in your eluent (e.g., 99:1 Hexanes:EtOAc) and add ~1% triethylamine (NEt₃) by volume. The NEt₃ will neutralize the acidic silanol groups, making the stationary phase much more hospitable to your ester.[11]
-
Use an Alternative Stationary Phase: For many boronic esters, neutral alumina is a superior choice to silica gel as it is not acidic.[11]
-
Minimize Contact Time: Use a short plug of silica/Celite for rapid filtration rather than a long column run. This is often sufficient to remove baseline impurities without causing significant degradation.[11]
-
-
Consider Non-Chromatographic Purification: If the compound is crystalline, recrystallization or trituration from a suitable solvent system (e.g., hexanes/ether, pentane) can be an excellent way to obtain pure material without the risks of chromatography.
Section 3: Key Experimental Protocols
Protocol 1: Anhydrous Suzuki-Miyaura Coupling Using KOSiMe₃
This protocol is adapted from methodologies proven to minimize protodeboronation.[8]
-
Preparation: In a glovebox, add your aryl halide (1.0 equiv), neopentyl glycol boronic ester (1.2 equiv), and palladium catalyst (e.g., Pd-P(t-Bu)₃-G3, 2 mol%) to an oven-dried reaction vial equipped with a stir bar.
-
Reagent Addition: Remove the vial from the glovebox. Under a positive pressure of nitrogen, add anhydrous THF (to 0.5 M) via syringe.
-
Base Addition: In a separate oven-dried flask under nitrogen, prepare a solution of KOSiMe₃ (potassium trimethylsilanolate, 1.4 equiv) in anhydrous THF. Add this solution dropwise to the stirring reaction mixture at room temperature. Note: The reaction can be exothermic.[8]
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. These reactions are often complete in 1-2 hours.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate in vacuo.
-
Purification: Purify the crude product using one of the methods described in Scenario 2 (e.g., chromatography on triethylamine-deactivated silica gel).
Protocol 2: Purification via Deactivated Silica Gel Chromatography
-
Slurry Preparation: In a flask, add the required amount of silica gel for your column. Add your chosen eluent (e.g., 5% ethyl acetate in hexanes) to create a slurry.
-
Deactivation: Add triethylamine (NEt₃) to the slurry to a final concentration of 1% v/v. Swirl the flask gently for 5-10 minutes.
-
Column Packing: Pack the column with the deactivated silica slurry as you normally would.
-
Elution: Equilibrate the column with the eluent (containing 1% NEt₃). Load your sample and elute as normal. The presence of NEt₃ in the mobile phase will maintain the deactivated state of the silica throughout the purification.
References
-
Hayes, H. L. D., Wei, R., Assante, M., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from: [Link]
-
Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2016). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Available at: [Link]
-
Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. FAO AGRIS. Available at: [Link]
-
Lee, J. C. H., McDonald, R., & Hall, D. G. (2014). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. Available at: [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]
-
Crudden, C. M., et al. (2014). ChemInform Abstract: Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. ResearchGate. Available at: [Link]
-
Dhall, A., et al. (2013). A Comparative Study of the Relative Stability of Representative Chiral and Achiral Boronic Esters Employing Transesterification. ResearchGate. Available at: [Link]
-
Kabalka, G. W., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. National Institutes of Health. Available at: [Link]
-
Crudden, C. M., & Ziebenhaus, C. (2017). Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. Chemical Communications. Available at: [Link]
-
MySkinRecipes. (n.d.). 1-Naphthaleneboronic acid neopentyl glycol cyclic ester. Retrieved from: [Link]
-
Reddit user discussion on Suzuki coupling. (2022). r/Chempros. Available at: [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ResearchGate. Available at: [Link]
-
Reddit user discussion on tricky Suzuki coupling. (2019). r/Chempros. Available at: [Link]
-
ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters. Retrieved from: [Link]
-
Reddit user discussion on purifying boronic acids. (2023). r/OrganicChemistry. Available at: [Link]
-
Taylor, M. S., et al. (n.d.). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. RSC Publishing. Available at: [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Naphthaleneboronic acid neopentyl glycol cyclic ester [myskinrecipes.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation [agris.fao.org]
- 8. orgsyn.org [orgsyn.org]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Purification Challenges with 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid Reaction Products
Prepared by the Gemini Senior Application Scientist Group
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid. This versatile neopentyl glycol boronic ester is a crucial building block in modern organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions.[1] However, its unique combination of a boronic ester and a carboxylic acid functional group presents distinct challenges during product purification.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the causality behind these challenges and offer field-proven protocols to ensure the integrity and purity of your final products.
Troubleshooting Guide: Addressing Specific Purification Hurdles
This section addresses specific, common issues observed during the workup and purification of reaction products derived from this compound.
Q1: My TLC/LC-MS shows a major impurity with a mass corresponding to my unreacted boronic ester starting material. How do I remove it?
Expert Analysis: This is one of the most frequent challenges. The unreacted this compound is often polar and acidic, similar to the desired biphenyl carboxylic acid product, making separation by standard silica gel chromatography difficult. The key is to exploit the chemistry of the boronic acid functional group or the shared acidity of the components.
Solution 1: Purification via Acid-Base Extraction This method leverages the acidic nature of both the starting material and the carboxylic acid product. It is highly effective for separating them from neutral organic impurities (like homocoupled byproducts or dehalogenated starting materials).
Experimental Protocol: Basic Wash and Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Basic Extraction: Transfer the organic solution to a separatory funnel and extract with a 1-2 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). Repeat the extraction 2-3 times. Both your desired product and the unreacted boronic acid will move into the aqueous layer as their corresponding carboxylate salts.[2]
-
Separation of Neutrals: The organic layer now contains non-acidic impurities. This layer can be set aside or discarded.
-
Acidification & Product Extraction: Cool the combined aqueous layers in an ice bath and slowly acidify with 1-2 M HCl until the pH is ~2-3. The product and residual starting material will precipitate out.
-
Isolation: Extract the acidified aqueous layer with fresh ethyl acetate (3x). The combined organic layers now contain your purified product and the starting boronic acid.
-
Final Purification: While this removes neutral impurities, it does not separate the product from the starting boronic acid. This enriched mixture is now more amenable to purification by recrystallization or careful chromatography. For many biphenyl carboxylic acids, recrystallization from aqueous ethanol or a toluene/heptane system is effective.[3][4]
Solution 2: Selective Removal via Diethanolamine Adduct Formation This elegant method selectively removes boronic acids and their esters from a crude mixture by forming a stable, insoluble adduct.[5]
Experimental Protocol: Diethanolamine Precipitation
-
Dissolution: Dissolve the crude product in a minimal amount of a solvent in which the diethanolamine adduct is insoluble, such as diethyl ether or a hexane/EtOAc mixture.[6]
-
Adduct Formation: Add diethanolamine (1.1 to 1.5 equivalents relative to the contaminating boronic acid) to the solution.
-
Precipitation: Stir the mixture at room temperature. A white solid, the diethanolamine-boronic acid adduct, should precipitate, often within 30-60 minutes.[7]
-
Filtration: Filter the mixture through a Büchner funnel, washing the collected solid with a small amount of cold solvent.
-
Product Isolation: The filtrate contains your purified product, now free from the boronic acid impurity. Concentrate the filtrate under reduced pressure to isolate the final compound.
Q2: During column chromatography on standard silica gel, my product is streaking badly and I'm seeing new, more polar spots appear on TLC. What is happening?
Expert Analysis: Boronic esters, including neopentyl glycol esters, are susceptible to hydrolysis back to the corresponding boronic acid on the acidic surface of silica gel, especially when using protic solvents like methanol.[8][9] This on-column degradation leads to streaking, poor separation, and recovery of a mixture of the ester and its corresponding boronic acid.
Solution: Boric Acid-Treated Silica Gel Chromatography Impregnating the silica gel with boric acid effectively suppresses the decomposition of boronic esters during chromatography, leading to sharper peaks and improved separation.[10]
Experimental Protocol: Preparation and Use of Boric Acid-Treated Silica
-
Preparation: Create a slurry of silica gel in a 5% (w/v) solution of boric acid in methanol. For every 100 g of silica, use approximately 550 mL of the solution.[11]
-
Equilibration: Gently agitate the slurry for 1 hour at room temperature.
-
Solvent Removal: Remove the methanol by filtration, then wash the treated silica with ethanol.
-
Drying: Dry the silica gel under vacuum (e.g., 60°C for 2 hours) until it becomes a free-flowing powder.
-
Chromatography: Pack and run your column as usual with this treated silica. You should observe significantly reduced streaking and degradation of your boronic ester-containing products.
Q3: My reaction has produced significant homocoupling byproducts. How can I separate these from my desired biphenyl carboxylic acid?
Expert Analysis: Homocoupling is a common side reaction in Suzuki couplings, leading to symmetric biaryls (e.g., biphenyl from phenylboronic acid or 4,4'-dibromobiphenyl from 4-bromobenzoic acid).[12] These byproducts are typically much less polar than your desired carboxylic acid product. This large difference in polarity is the key to their separation.
Solution 1: Recrystallization Recrystallization is a highly effective technique for purifying crystalline solids like biphenyl carboxylic acids from less polar, often oily or amorphous, byproducts.[13]
| Solvent System | Comments | Reference |
| Aqueous Ethanol | A common choice for polar carboxylic acids. Dissolve in hot ethanol and add hot water until turbidity persists, then cool slowly. | [3] |
| Toluene / Hexane | Dissolve in minimal hot toluene, then add hexane as an anti-solvent and cool. | General Practice |
| Benzene / Pet. Ether | A classic solvent system for biphenyl carboxylic acids. Caution: Benzene is a known carcinogen. | [3] |
| Ethyl Acetate | Has shown high solubility for 4-biphenylcarboxylic acid at elevated temperatures, suggesting it as a good primary solvent for recrystallization. | [14] |
| Table 1: Recommended Recrystallization Solvents for Biphenyl Carboxylic Acids. |
Solution 2: Column Chromatography If recrystallization is unsuccessful, column chromatography is a viable alternative. Given the high polarity of the carboxylic acid product, a standard Hexane/EtOAc gradient may not be effective.[2]
-
Recommended Eluent: Switch to a more polar solvent system, such as a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM). The non-polar homocoupled byproducts will elute very early, while your carboxylic acid product will require a higher percentage of methanol to elute.
Purification Strategy Decision Tree
This workflow provides a logical path to selecting the appropriate purification technique based on initial analysis of your crude reaction mixture.
Caption: A flowchart for troubleshooting common purification issues.
Frequently Asked Questions (FAQs)
Q: What are the most common byproducts in Suzuki reactions with this reagent?
A: Besides unreacted starting materials, several side products are frequently observed. Understanding them is key to developing a purification strategy.
| Impurity Type | Description & Common Cause | Recommended Removal Strategy | Reference(s) |
| Protodeboronation Product | Replacement of the C-B bond with a C-H bond on the starting boronic ester. Caused by excess base, water, or prolonged reaction times. | The resulting benzoic acid is very hard to separate from the product. Prevention is key. If formed, preparative HPLC may be required. | [15] |
| Homocoupling Products | Dimerization of the boronic ester (biaryl-dicarboxylic acid) or the aryl halide coupling partner. | The former is very polar and often insoluble; the latter is non-polar. Both are typically separable by recrystallization or chromatography. | [12] |
| Boroxines | Anhydrides formed from the dehydration of three boronic acid molecules. Can be formed in situ if the boronic ester hydrolyzes. | Typically reverts to the boronic acid during aqueous workup, which can then be removed by a basic wash or other methods. | [12] |
| Dehalogenation Product | Replacement of the C-X (halogen) bond with a C-H bond on the coupling partner. | This creates a non-acidic byproduct that is easily removed from the acidic product via a basic aqueous wash. | [16] |
| Table 2: Common Impurities and Their Removal Strategies. |
Q: How can I minimize purification challenges from the start?
A: Proactive measures during reaction setup can save significant time and effort in purification.
-
Stoichiometry Control: Use a slight excess (1.1-1.2 eq.) of the more easily separable or less expensive reagent to ensure the complete consumption of the other. For example, using a slight excess of a non-polar aryl halide can be a good strategy, as it is easily removed with a basic wash.[2]
-
Thorough Degassing: Oxygen can lead to the oxidation of boronic acids and the deactivation of palladium catalysts (forming palladium black).[12][16] Degas your solvent and reaction mixture thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst.
-
Use Anhydrous Conditions: While many Suzuki protocols use aqueous bases, premature hydrolysis of the neopentyl glycol ester can be minimized by using anhydrous solvents and bases where possible, such as with potassium trimethylsilanolate (TMSOK) in THF.[17][18]
-
Catalyst and Ligand Choice: For sterically hindered substrates, using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling reaction, minimizing side reactions and reaction time.[16]
Q: What is the difference between crystallization and recrystallization?
A: While related, these terms describe distinct processes.[13]
-
Crystallization is an isolation technique. It refers to the process where a solid product forms from a solution, often the reaction mixture itself. This initial solid is typically considered "crude." For example, acidifying the basic aqueous extract to precipitate your biphenyl carboxylic acid is a crystallization step.
-
Recrystallization is a purification technique. It involves taking an already isolated crude solid, dissolving it in a hot solvent, and then allowing it to cool slowly so that pure crystals form, leaving impurities behind in the solution (the mother liquor). This process is repeated until the desired purity is achieved.
References
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from [Link]
-
Kumar, A., et al. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate. Retrieved from [Link]
-
Bio-Rad. (n.d.). Chromatography. Bio-Rad. Retrieved from [Link]
-
Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. Retrieved from [Link]
-
Unnamed Author. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Retrieved from [Link]
-
Khlebnikov, V. (2016). Can I remove boronic acid using Work up process? ResearchGate. Retrieved from [Link]
-
Begeezee. (2017). Purification of boronic acids? Reddit. Retrieved from [Link]
-
Reeve, C. K., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. Retrieved from [Link]
-
Unnamed Author. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid? Reddit. Retrieved from [Link]
-
Unnamed Author. (2025). Optimizing Suzuki Coupling with High-Purity Boronic Esters. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Retrieved from [Link]
- Unnamed Author. (n.d.). Process for preparing derivatives of biphenyl-2-carboxylic acid. Google Patents.
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Unnamed Author. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. Retrieved from [Link]
-
Unnamed Author. (n.d.). Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate. National Institutes of Health. Retrieved from [Link]
-
Unnamed Author. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Retrieved from [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Zhang, P., et al. (2021). Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Smith, P. A., et al. (2003). Selective Fructose Transport Mediated by Di-Boronic Acids Derived from Neopentyl Glycol. Australian Journal of Chemistry. Retrieved from [Link]
-
D'hooghe, M., & De Kimpe, N. (2008). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. National Institutes of Health. Retrieved from [Link]
-
FUJIFILM Wako. (n.d.). Boronic Acid Compounds for Suzuki Coupling Reaction. FUJIFILM Wako. Retrieved from [Link]
Sources
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. researchgate.net [researchgate.net]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
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- 12. m.youtube.com [m.youtube.com]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. orgsyn.org [orgsyn.org]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
Welcome to the technical support center for boronic acid derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid, with a specific focus on its interaction with water. As a key building block in synthetic chemistry, understanding its stability is paramount for reproducible and high-yielding experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a critical concern?
A1: This compound is an arylboronic acid derivative. Specifically, it is the neopentyl glycol ester of 4-carboxyphenylboronic acid. Boronic acids and their esters are foundational reagents in modern organic chemistry, most notably for their use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.[1]
The stability of this reagent is critical for several reasons:
-
Stoichiometric Accuracy: Degradation of the starting material leads to inaccurate reagent stoichiometry, which can significantly impact reaction yields and impurity profiles.
-
Reaction Reproducibility: Uncontrolled degradation makes it difficult to achieve consistent results between batches or experiments.
-
Shelf-Life and Storage: As a valuable reagent, ensuring its long-term stability is essential for cost-effectiveness and reliability. Some boronic acid derivatives are inherently unstable and can decompose on the benchtop.[2][3]
Q2: What is the primary degradation pathway for this compound in the presence of water?
A2: The primary and most immediate effect of water is the hydrolysis of the boronic ester bond. This reaction cleaves the ester to regenerate the parent 4-carboxyphenylboronic acid and neopentyl glycol.
This is an equilibrium process. While the neopentyl glycol protecting group forms a stable six-membered ring that generally offers more hydrolytic stability than five-membered ring esters (like pinacol esters), the reaction can still proceed, especially in the presence of excess water or under acidic/basic conditions.[4][5]
Caption: Hydrolysis equilibrium of the boronic ester.
Q3: My Suzuki-Miyaura reaction is failing or giving low yields. Could water be the cause?
A3: This is a common and nuanced issue. The role of water in Suzuki-Miyaura coupling is complex; it can be both beneficial and detrimental.
-
The Detrimental Effect: Protodeboronation. The most damaging side reaction is protodeboronation, where the C–B bond is irreversibly cleaved and replaced by a C–H bond. This destroys your reagent. This reaction explicitly requires a proton source, with water being the most common culprit in the reaction mixture.[2][6][7] The presence of base and heat, typical for a Suzuki coupling, can accelerate this decomposition.[3]
-
The Necessary Role of Water. Paradoxically, Suzuki-Miyaura reactions often fail under strictly anhydrous conditions. A controlled amount of water is typically required to facilitate the crucial transmetalation step in the catalytic cycle.[8][9] Water can accelerate the reaction rate and is involved in the formation of the active [ArB(OH)3]- species.[6]
The Core Issue: The problem is not the presence of water, but the uncontrolled excess of it. Too much water promotes rapid hydrolysis and protodeboronation, which compete with the productive cross-coupling pathway.
Caption: Competing reaction pathways in the presence of water.
Troubleshooting Guides
Guide 1: How to Monitor and Quantify Hydrolytic Degradation
To troubleshoot reaction failures, you first need a reliable method to assess the purity and stability of your boronic ester. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method. However, a significant challenge is the potential for on-column hydrolysis , where the compound degrades during the analysis, leading to an inaccurate purity assessment.[10][11][12]
Objective: Develop a stability-indicating RP-HPLC method that minimizes on-column hydrolysis.
Experimental Protocol: HPLC Method Development
-
Column Selection:
-
Action: Start with a modern, low-silanol, end-capped C18 column (e.g., Waters XTerra MS C18, Agilent Zorbax Eclipse XDB C18).
-
Causality: Residual silanols on the silica stationary phase are acidic and can catalyze the hydrolysis of the boronic ester during its transit through the column.[11][13] Using a column with minimal silanol activity is the most critical step to prevent this artifact.
-
-
Sample Preparation:
-
Action: Prepare your sample by dissolving a small amount of the solid in 100% acetonitrile (ACN) or tetrahydrofuran (THF). Analyze immediately after preparation.
-
Causality: Preparing the sample in a diluent containing water will initiate hydrolysis before the sample is even injected.[11] Using a dry, aprotic solvent prevents this pre-analysis degradation.
-
-
Mobile Phase Optimization:
-
Action:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Begin with a simple gradient (e.g., 20% to 80% B over 5-7 minutes) without any acidic modifier (like formic or trifluoroacetic acid).
-
-
Causality: Acidic mobile phase modifiers significantly accelerate on-column hydrolysis.[13] While often used for peak shaping, they should be avoided unless absolutely necessary. If peak shape is poor, a very low concentration (e.g., 0.05%) can be tested, but its impact on hydrolysis must be verified.
-
-
Method Validation:
-
Action: Inject the same sample multiple times and check for consistent peak areas for the ester and the corresponding boronic acid. Then, intentionally stress a sample (e.g., by dissolving in 50:50 ACN:Water and letting it sit for 30 minutes) to confirm you can resolve the boronic acid peak from the ester peak.
-
Causality: This confirms the method is reproducible and can accurately separate the parent compound from its primary degradant.
-
| Parameter | Recommended Starting Point | Rationale |
| Column | C18 with low silanol activity | Minimizes acid-catalyzed on-column hydrolysis.[11][13] |
| Sample Diluent | 100% Acetonitrile or THF | Prevents hydrolysis prior to injection.[11] |
| Mobile Phase A | Deionized Water | Neutral pH avoids accelerating hydrolysis. |
| Mobile Phase B | Acetonitrile | Standard organic phase. |
| Modifier | None (initially) | Acidic modifiers catalyze hydrolysis.[13] |
| Column Temp. | 25-35 °C | Temperature has a minor effect on hydrolysis.[13] |
| Autosampler Temp. | 4 °C | Reduces degradation of samples waiting in the queue. |
Guide 2: Best Practices for Storage and Handling
Preventing water exposure from the start is the most effective strategy. Boronic acids and their esters are generally stable solids but are susceptible to degradation if stored improperly.[14]
Objective: Maximize the shelf-life and maintain the purity of the reagent.
Storage and Handling Protocol
| Practice | Procedure | Rationale |
| Long-Term Storage | Store the container tightly sealed at 2-8°C . Place the primary container inside a secondary container with a desiccant (e.g., silica gel). | Low temperature and low humidity are key to preventing hydrolysis and potential boroxine formation (dehydration of the free boronic acid).[2][15] |
| Atmosphere | For maximum stability, store under an inert atmosphere (e.g., in a nitrogen or argon-filled glovebox or desiccator). | Prevents exposure to ambient moisture and atmospheric oxygen, which can cause oxidative degradation.[2] |
| Weighing & Dispensing | Allow the container to warm to room temperature before opening to prevent condensation. Weigh the required amount quickly and reseal the container immediately. | Minimizes the time the solid is exposed to atmospheric moisture. |
| Reaction Setup | Use dry solvents and glassware for reactions where water content needs to be precisely controlled. | While some water may be needed for the reaction, it should be added in a controlled manner, not introduced incidentally from wet equipment. |
By implementing these analytical and handling procedures, researchers can mitigate the risks associated with water-induced degradation, leading to more reliable and successful experiments.
References
-
Pentsak, E., & Ananikov, V. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. ChemistryViews. [Link]
-
Wang, L., et al. (2009). Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids. ResearchGate. [Link]
-
Chen, Y., et al. (2022). Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. The Journal of Organic Chemistry. [Link]
-
Madaksira, V. (2021). What is the prominent role of water in the Suzuki reaction? Quora. [Link]
-
Thomas, A. A., et al. (2017). Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. [Link]
-
Xu, J., et al. (2006). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. ResearchGate. [Link]
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. [Link]
-
Lab Alley. (n.d.). How to Store Boric Acid. Lab Alley. [Link]
-
Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH Public Access. [Link]
-
Knapp, D. M., et al. (2016). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. [Link]
-
Wołek, B., & Kudelko, A. (2023). Structure, Properties, and Preparation of Boronic Acid Derivatives. ResearchGate. [Link]
-
Tlili, C., et al. (2021). Three possible exchange mechanisms of boronic esters. ResearchGate. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH Public Access. [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
Andrade, I., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC. [Link]
-
Akula, M. R., & Kice, J. L. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. [Link]
-
Nguyen, H. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]
-
Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Poster Board. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. aspuru.substack.com [aspuru.substack.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 15. laballey.com [laballey.com]
Technical Support Center: Troubleshooting Homocoupling in Reactions with 4-(Neopentyl Glycol Boronate)Benzoic Acid
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-(neopentyl glycol boronate)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the formation of homocoupling byproducts in their Suzuki-Miyaura coupling reactions. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and mitigate these common side reactions, ensuring higher yields and purity of your desired products.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of my Suzuki-Miyaura reaction with 4-(neopentyl glycol boronate)benzoic acid, and why is it a problem?
A1: Homocoupling is an undesired side reaction where two molecules of your 4-(neopentyl glycol boronate)benzoic acid react with each other to form a symmetrical biaryl, in this case, a biphenyl-4,4'-dicarboxylic acid derivative. This byproduct consumes your starting material, thereby reducing the yield of your intended cross-coupled product. Furthermore, its structural similarity to the desired product can complicate purification, often requiring extensive chromatographic separation.
Q2: What are the initial indicators that significant homocoupling is occurring in my reaction?
A2: The most common indicators of homocoupling include:
-
Lower than expected yield of the desired cross-coupled product.
-
The appearance of a new, less polar spot on a Thin Layer Chromatography (TLC) plate that is distinct from your starting materials and the desired product.
-
Mass spectrometry (GC-MS or LC-MS) analysis of the crude reaction mixture showing a peak corresponding to the mass of the homocoupled dimer.[1]
-
Complex proton NMR spectra of the crude product, showing overlapping aromatic signals that are difficult to assign to a single desired product.
Q3: Why is my 4-(neopentyl glycol boronate)benzoic acid, which is an ester, still undergoing homocoupling?
A3: While boronic esters like the neopentyl glycol derivative are generally more stable than their corresponding boronic acids, they are still susceptible to homocoupling.[2] The primary drivers of this side reaction are the presence of dissolved oxygen and/or palladium(II) species in the reaction mixture.[2][3] Oxygen can oxidize the active palladium(0) catalyst to palladium(II), which can then promote the homocoupling of the boronic ester.[3]
Q4: Can the choice of base influence the extent of homocoupling?
A4: Absolutely. The base plays a crucial role in the Suzuki-Miyaura catalytic cycle, and an inappropriate choice can exacerbate homocoupling.[4] While a base is necessary to activate the boronic ester for transmetalation, some strong bases can also promote side reactions. Weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred as they can minimize homocoupling compared to stronger bases like sodium hydroxide.[5]
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues related to the homocoupling of 4-(neopentyl glycol boronate)benzoic acid.
Problem 1: High Levels of Homocoupling Product Detected
Primary Suspects: Oxygen contamination, inactive or inappropriate palladium catalyst.
Diagnostic Workflow:
Sources
Technical Support Center: Improving Reactant Solubility in Suzuki Reactions
Welcome to the Technical Support Center for Suzuki Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to address one of the most persistent challenges in Suzuki-Miyaura cross-coupling: the poor solubility of reactants. In this resource, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome solubility hurdles and achieve optimal reaction outcomes.
I. Understanding the Solubility Challenge in Suzuki Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, the reaction often involves reactants with vastly different polarities, such as a lipophilic aryl halide and a more polar organoboron species, along with an inorganic base. This disparity can lead to a heterogeneous reaction mixture where poor mass transfer between phases limits the reaction rate and overall yield.
The choice of solvent is critical, as it must solubilize, to some extent, the organic reactants, the palladium catalyst, and the inorganic base. When a single solvent system fails to adequately dissolve all components, the reaction may stall or proceed at an impractically slow rate. This guide provides a systematic approach to diagnosing and resolving these solubility-related issues.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
II. Troubleshooting Guide: Diagnosing and Solving Solubility Issues
This section provides a structured approach to identifying the root cause of solubility problems and implementing effective solutions.
Issue 1: Reaction is sluggish or stalls, with visible undissolved starting material.
Q1: My reaction mixture is a heterogeneous slurry, and I'm observing low conversion. What are my primary troubleshooting steps?
A1: A heterogeneous reaction with low conversion is a classic sign of poor reactant solubility. The primary goal is to improve the mass transport between the reactants and the catalyst. Here’s a systematic approach:
-
Solvent System Optimization:
-
Rationale: The solvent plays a crucial role in dissolving the reactants and stabilizing the catalytic species. A single solvent may not be optimal for all components.
-
Actionable Steps:
-
Introduce a Co-solvent: Often, a mixture of a nonpolar solvent (like toluene or dioxane) and a polar aprotic solvent (like DMF or NMP) can improve solubility.[3][4] Water is also a common co-solvent, particularly for dissolving the inorganic base and activating the boronic acid.[3]
-
Consider "Greener" Solvents: Isopropyl acetate (i-PrOAc), methyl t-butyl ether (MTBE), and cyclopentyl methyl ether (CPME) have been identified as more environmentally friendly alternatives to traditional solvents like THF and dioxane.[5][6]
-
Aqueous Media: For water-soluble substrates, running the reaction in water can be highly effective and environmentally friendly.[1][7][8][9]
-
-
-
Increase Reaction Temperature:
-
Rationale: Increasing the temperature generally enhances the solubility of solids in liquids and can accelerate the reaction rate.[10]
-
Actionable Steps:
-
Gradually increase the reaction temperature in increments of 10-20 °C, monitoring for product formation and potential decomposition.
-
Be mindful that higher temperatures can sometimes lead to side reactions like protodeboronation (hydrolysis of the boronic acid).[4]
-
-
-
Improve Agitation:
-
Rationale: In a heterogeneous mixture, vigorous stirring is essential to maximize the interfacial area between the different phases, facilitating reaction.[4]
-
Actionable Steps:
-
Increase the stirring rate to ensure the solid components are well-suspended.
-
For viscous mixtures, consider using a mechanical stirrer instead of a magnetic stir bar.
-
-
Issue 2: The inorganic base is insoluble in the organic solvent.
Q2: My chosen base (e.g., K₂CO₃, K₃PO₄) is completely insoluble in my organic solvent. How can I facilitate its involvement in the reaction?
A2: The insolubility of the base is a frequent challenge. Here are several effective strategies:
-
Aqueous Biphasic System:
-
Rationale: Adding water to the reaction mixture can dissolve the inorganic base, creating a biphasic system. The reaction then occurs at the interface of the two phases.[3]
-
Actionable Steps:
-
-
Phase-Transfer Catalysis (PTC):
-
Use of an Organic Base:
-
Rationale: Organic bases, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), are often soluble in organic solvents.
-
Actionable Steps:
-
Replace the inorganic base with a suitable organic base. However, be aware that organic bases are generally weaker and may require higher temperatures or longer reaction times.
-
-
Diagram: Troubleshooting Workflow for Solubility Issues
Caption: A decision-making workflow for addressing solubility problems.
III. Frequently Asked Questions (FAQs)
Q1: Can I run a Suzuki reaction in pure water without any organic solvent?
A1: Yes, it is possible, especially if your substrates have some water solubility.[1][7][8][9] The use of water as a solvent is environmentally friendly and can simplify product isolation.[15] To enhance the solubility of organic reactants in water, you can employ techniques like:
-
Surfactant-Mediated Catalysis: Adding a surfactant can create micelles that act as nano-reactors, bringing the reactants together.[16][17][18][19][20]
-
Water-Soluble Ligands and Catalysts: Specialized ligands with hydrophilic groups can be used to make the palladium catalyst soluble in water.[1][7]
-
Cyclodextrins: These can encapsulate hydrophobic molecules, increasing their solubility in water.[1][7][21]
Q2: How does the choice of boronic acid versus boronic ester affect solubility?
A2: Boronic acids are often more polar and can have better solubility in aqueous or polar solvent systems. However, they can be prone to decomposition (protodeboronation). Boronic esters, such as pinacol esters, are generally more stable but also more hydrophobic.[3] If you are using a nonpolar organic solvent, a boronic ester might be more soluble than the corresponding acid.[14] The choice depends on balancing stability and solubility in your chosen reaction medium.[3]
Q3: Can microwave irradiation help with solubility issues?
A3: Yes, microwave-assisted synthesis can be very effective.[22][23] The rapid and efficient heating provided by microwaves can increase the solubility of reactants and dramatically shorten reaction times.[23][24][25][26] This is particularly useful for high-throughput synthesis.[22]
Q4: My reactants are extremely insoluble in all common solvents. Are there any alternative approaches?
A4: For exceptionally challenging cases, solid-state or mechanochemical methods can be employed.[27] Using a ball mill to grind the reactants together with the catalyst and base in the absence of a solvent can facilitate the reaction by creating intimate contact between the solid particles.[27]
IV. Experimental Protocols
Protocol 1: General Procedure for a Biphasic Suzuki Coupling with a Phase-Transfer Catalyst
This protocol is a good starting point for coupling an aryl bromide with a phenylboronic acid when solubility is a concern.
-
Reagent Setup: To a reaction vessel, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and tetrabutylammonium bromide (TBAB, 0.1 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) to the vessel.
-
Solvent Addition: Add a 4:1 mixture of toluene and water (5 mL total volume).
-
Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by using the freeze-pump-thaw method.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Table 1: Common Solvent Systems for Suzuki Reactions
| Solvent System | Typical Reactants & Conditions | Advantages | Disadvantages |
| Toluene/Water | Hydrophobic aryl halides, water-soluble bases.[3] | Good for biphasic reactions, easily removed. | May require PTC for efficient reaction. |
| Dioxane/Water | General purpose, widely used.[3] | Good solvating power for many substrates. | Toxic, peroxide-forming.[4] |
| THF/Water | Good for more polar substrates.[4] | Lower boiling point, easy to remove. | Can be less effective for very nonpolar substrates. |
| DMF or DMAc | For poorly soluble substrates.[3][4] | High boiling point, excellent solvating power. | Difficult to remove, potential for side reactions at high T. |
| Ethanol/Water | "Green" solvent option.[24] | Less toxic, good for some polar substrates. | May not be suitable for very hydrophobic reactants. |
| 2-MeTHF/Water | Greener alternative to THF.[4][28] | Higher boiling point than THF, good phase separation. | Less common, may need optimization. |
V. Conclusion
Overcoming solubility issues in Suzuki-Miyaura reactions is often a matter of systematic optimization. By carefully considering the properties of the reactants and employing strategies such as mixed solvent systems, phase-transfer catalysis, and appropriate temperature control, researchers can significantly improve reaction efficiency and achieve their desired synthetic outcomes. This guide provides a foundational framework for troubleshooting these common yet critical experimental challenges.
References
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2018). ACS Omega. [Link]
-
Suzuki cross-coupling in aqueous media. (n.d.). Green Chemistry (RSC Publishing). [Link]
-
Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. (2020). ACS Publications. [Link]
-
Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. (n.d.). Sci-Hub. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
How to approach choosing reaction conditions for Suzuki?. (2024). Reddit. [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2018). ACS Omega. [Link]
-
PTC Suzuki. (n.d.). PTC Organics. [Link]
-
The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. (n.d.). MDPI. [Link]
-
Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. (n.d.). OUCI. [Link]
-
Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. (2020). ACS Publications. [Link]
-
Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. (2024). ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Minimalistic b-sitosterol based designer surfactants for efficient cross-coupling in water. (n.d.). IRIS. [Link]
-
An efficient water-soluble surfactant-type palladium catalyst for Suzuki cross-coupling reactions in pure water at room temperature. (n.d.). OUCI. [Link]
-
Suzuki Cross-Coupling in Aqueous Media. (2011). ResearchGate. [Link]
-
An efficient water-soluble surfactant-type palladium catalyst for Suzuki cross-coupling reactions in pure water at room temperature. (2016). RSC Publishing. [Link]
-
A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. (n.d.). ACS Publications. [Link]
-
Asymmetric Suzuki Cross‐Coupling Reactions Catalyzed by Chiral Surfactant‐Stabilized Palladium Nanoparticles. (2023). ResearchGate. [Link]
-
An efficient water-soluble surfactant-type palladium catalyst for Suzuki cross-coupling reactions in pure water at room temperature. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
-
Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase-transfer catalysts. (2020). Ask this paper | Bohrium. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. (n.d.). ACS Publications. [Link]
-
Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. (n.d.). MDPI. [Link]
-
Effects of temperature and solvent in Suzuki reactions of phenylboronic.... (n.d.). ResearchGate. [Link]
-
The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. (2018). PMC - NIH. [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.). NIH. [Link]
-
Making the Insoluble Soluble for Organic Chemists. (2021). Technology Networks. [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. [Link]
-
Suzuki-Miyaura. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. [Link]
-
Why can't I achieve good yields for this Suzuki reaction?. (2018). ResearchGate. [Link]
-
Heterogeneous metal catalyzed cross-coupling. (n.d.). Wikipedia. [Link]
-
Microwave- and ultrasound-assisted Suzuki-Miyaura cross-coupling reaction catalyzed by Pd/PVP. (2008). ResearchGate. [Link]
-
A Ternary Catalytic System for the Room Temperature Suzuki-Miyaura Reaction in Water. (2013). Hindawi. [Link]
-
A new P3N ligand for Pd-catalyzed cross-couplings in water. (2025). Chemical Science (RSC Publishing). [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC - NIH. [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018). Organometallics - ACS Publications. [Link]
-
A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. (n.d.). Institut Kimia Malaysia. [Link]
-
Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids. (2002). ResearchGate. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki cross-coupling in aqueous media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 12. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. iris.unive.it [iris.unive.it]
- 17. An efficient water-soluble surfactant-type palladium catalyst for Suzuki cross-coupling reactions in pure water at room… [ouci.dntb.gov.ua]
- 18. An efficient water-soluble surfactant-type palladium catalyst for Suzuki cross-coupling reactions in pure water at room temperature - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. An efficient water-soluble surfactant-type palladium catalyst for Suzuki cross-coupling reactions in pure water at room temperature - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. A Ternary Catalytic System for the Room Temperature Suzuki-Miyaura Reaction in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. technologynetworks.com [technologynetworks.com]
- 28. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Catalyst Deactivation in Suzuki-Miyaura Couplings Involving 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common challenge in Suzuki-Miyaura cross-coupling reactions: catalyst deactivation when using 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid. This neopentyl glycol-derived boronic ester is a valuable building block, but like all reagents, its unique properties can sometimes lead to unexpected difficulties. Here, we will explore the root causes of catalyst deactivation and provide actionable strategies to ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is sluggish or has stalled completely. What are the likely causes?
A stalled or sluggish reaction is a frequent issue and can often be traced back to the deactivation of the palladium catalyst. Several factors related to the use of this compound can contribute to this problem:
-
Hydrolysis of the Boronic Ester: Neopentyl glycol boronic esters are susceptible to hydrolysis, especially in the presence of water and a strong base.[1] This hydrolysis releases neopentyl glycol into the reaction mixture. Diols, such as neopentyl glycol, can coordinate to the palladium center, occupying active sites and inhibiting the catalytic cycle. A similar inhibitory effect has been observed with diethanolamine, a byproduct of the hydrolysis of diethanolamine boronic esters, which was found to slow down the rate of Suzuki couplings.[2]
-
Impurities in the Boronic Ester Reagent: Commercially available this compound may contain impurities from its synthesis. One common synthetic route involves the reaction of the corresponding boronic acid with neopentyl glycol, often using an excess of the glycol to drive the reaction to completion.[1] Residual neopentyl glycol in the final product can act as a catalyst poison, as described above. Additionally, incomplete esterification can leave residual boronic acid, which can undergo side reactions like homocoupling.[3]
-
Presence of Oxygen: Palladium(0), the active catalytic species, is highly sensitive to oxidation. Inadequate degassing of solvents and reagents can lead to the formation of palladium(II) oxides, which are catalytically inactive. This can manifest as the formation of palladium black.[4]
-
Inappropriate Base: The choice and strength of the base can influence the stability of the boronic ester. While a base is necessary to activate the boronic ester for transmetalation, an overly strong base can accelerate its degradation. Some studies have shown that potassium trimethylsilanolate (KOSiMe3) is a particularly effective base for anhydrous Suzuki-Miyaura couplings with neopentyl glycol boronic esters, leading to faster reaction times compared to other bases.[1]
Q2: I'm observing a significant amount of homocoupling of my boronic ester. How can I minimize this side reaction?
Homocoupling, the dimerization of the boronic ester, is a common side reaction that consumes your starting material and complicates purification. It is often promoted by the presence of Pd(II) species and oxygen.[3] To minimize homocoupling:
-
Ensure Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw technique.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄, or a precatalyst that readily generates the active Pd(0) species in situ can be beneficial.
-
Control Reagent Addition: In some cases, slow addition of the boronic ester to the reaction mixture can help maintain a low concentration of the boronic ester, thereby disfavoring the homocoupling pathway.
Q3: My reaction is producing a dehalogenated byproduct instead of the desired cross-coupled product. What is causing this?
Dehalogenation of the aryl halide starting material is another common side reaction. This occurs when the oxidative addition product (Ar-Pd-X) is reduced by a hydride source in the reaction mixture before it can undergo transmetalation. Potential sources of hydrides include certain solvents or impurities. To mitigate this:
-
Use High-Purity Solvents: Ensure that your solvents are anhydrous and free from impurities that could act as hydride donors.
-
Optimize Reaction Conditions: Adjusting the temperature, catalyst, and ligand can sometimes favor the desired cross-coupling pathway over the reductive dehalogenation pathway.
Troubleshooting Guide: A Step-by-Step Approach
If you are encountering issues with your Suzuki-Miyaura coupling using this compound, follow this systematic troubleshooting guide.
Step 1: Assess the Quality of Your Boronic Ester
The purity of your boronic ester is paramount.
-
Check for Hydrolysis: Analyze your boronic ester by ¹H NMR to check for the presence of free neopentyl glycol. The characteristic signals of the diol will be different from those of the esterified form.
-
Purification: If significant hydrolysis is detected, it may be necessary to purify the boronic ester. However, purification of boronic esters on silica gel can be challenging due to their instability on the acidic stationary phase.[5] An alternative is to synthesize the boronic ester fresh before use.
Protocol 1: Synthesis and Purification of this compound [1]
-
Combine 4-carboxyphenylboronic acid (1.0 equiv) and neopentyl glycol (1.1 equiv) in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Add a suitable solvent, such as toluene or benzene.
-
Heat the mixture to reflux and monitor the azeotropic removal of water.
-
Once the reaction is complete (as determined by the cessation of water collection), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with a minimal amount of cold water to remove excess neopentyl glycol. Be aware that excessive washing can lead to hydrolysis of the product.[1]
-
Dry the purified boronic ester under vacuum.
Step 2: Optimize Your Reaction Setup and Conditions
Meticulous experimental technique is crucial for successful cross-coupling reactions.
-
Inert Atmosphere: Ensure your reaction is performed under a strict inert atmosphere of argon or nitrogen. All glassware should be oven- or flame-dried before use.
-
Solvent Degassing: Thoroughly degas your solvents immediately before use.
Protocol 2: Rigorous Solvent Degassing (Freeze-Pump-Thaw Method)
-
Place the solvent in a Schlenk flask and freeze it using a liquid nitrogen bath.
-
Once the solvent is completely frozen, apply a high vacuum to the flask for several minutes to remove gases from the headspace.
-
Close the stopcock to the vacuum and remove the liquid nitrogen bath, allowing the solvent to thaw completely. You will likely see gas bubbles evolving from the thawing solvent.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved gases.
Step 3: Re-evaluate Your Choice of Catalyst, Ligand, and Base
The combination of catalyst, ligand, and base is critical and often substrate-dependent.
-
Catalyst and Ligand Selection: For challenging couplings, consider using more active, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands such as SPhos or XPhos). The use of pre-formed palladium precatalysts can also improve reaction performance and reproducibility.
-
Base Selection: As mentioned, strong bases can promote the degradation of the boronic ester. Consider using a weaker base like K₃PO₄ or Cs₂CO₃. For anhydrous conditions, KOSiMe₃ has been shown to be highly effective with neopentyl glycol boronic esters.[1]
Step 4: Consider the Influence of the Carboxylic Acid Moiety
The presence of the carboxylic acid group on the boronic ester can sometimes influence the reaction. While generally a spectator group in standard Suzuki-Miyaura couplings, under certain conditions, it can participate in the reaction, for example, through decarboxylation. While this is not the intended pathway, its reactivity should be considered, especially if unexpected byproducts are observed. In some specialized decarbonylative Suzuki-Miyaura couplings, the carboxylic acid is intentionally used as the reactive group.[3][6][7][8]
Visualizing the Problem: Catalyst Deactivation Pathways
The following diagram illustrates the potential pathways leading to catalyst deactivation when using this compound.
Caption: Potential pathways for catalyst deactivation.
Summary of Key Parameters and Recommendations
| Parameter | Potential Issue | Recommended Action |
| Boronic Ester Quality | Presence of free neopentyl glycol or unreacted boronic acid. | Analyze by ¹H NMR. If necessary, purify by washing or re-synthesize. |
| Reaction Atmosphere | Oxygen contamination leading to catalyst oxidation. | Use oven/flame-dried glassware and rigorously degas all solvents and the reaction mixture. |
| Base | Strong bases may accelerate boronic ester degradation. | Consider using weaker inorganic bases (K₃PO₄, Cs₂CO₃) or KOSiMe₃ for anhydrous conditions. |
| Catalyst System | Insufficiently active catalyst or inappropriate ligand. | Screen more active catalysts (e.g., Buchwald precatalysts) and bulky, electron-rich ligands. |
| Side Reactions | Homocoupling or dehalogenation. | Ensure rigorous degassing, consider using a Pd(0) source, and optimize reaction conditions. |
By carefully considering these factors and implementing the recommended protocols, researchers can overcome the challenges associated with catalyst deactivation and achieve successful Suzuki-Miyaura cross-coupling reactions with this compound.
References
-
Denmark, S. E., & Smith, R. C. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261. [Link]
-
Boström, J., et al. (2018). Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Organic Process Research & Development, 22(11), 1554-1563. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15381-15403. [Link]
-
Meng, G., et al. (2019). Decarbonylative Suzuki-Miyaura Cross-Coupling of Aroyl Chlorides. Angewandte Chemie International Edition, 58(43), 15307-15311. [Link]
-
A user on Reddit's r/Chempros community. (2022, December 4). Formation of palladium black during Suzuki coupling. Reddit. [Link]
-
Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. [Link]
-
A user on ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Shang, R., et al. (2017). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications, 53(6), 1083-1086. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 19, 2026, from [Link]
-
Mondal, M., et al. (2020). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Organic Letters, 22(15), 5925-5930. [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Work-up & Purification of Boronic Acid Esters
From the Desk of the Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize boronic acid esters, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The work-up and purification of these reactions are critical for obtaining pure compounds but are often fraught with challenges such as product degradation, difficult separations, and low recovery.
This document moves beyond simple step-by-step instructions. It provides a framework for understanding the "why" behind each procedural choice, empowering you to troubleshoot effectively and adapt methods to your specific substrate. We will explore the underlying chemistry of common issues and provide field-proven protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is a "standard" extractive work-up for a reaction involving a boronic acid ester, such as a Suzuki-Miyaura coupling?
A standard procedure involves quenching the reaction, followed by extraction to separate the desired organic product from inorganic salts, the palladium catalyst, and polar impurities. After cooling the reaction mixture to room temperature, it is typically diluted with an organic solvent like ethyl acetate or dichloromethane (DCM). This organic phase is then washed sequentially with water and brine to remove water-soluble components. The organic layer is subsequently dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.[1]
Q2: My boronic ester seems to be hydrolyzing back to the boronic acid during the work-up. Why does this happen and how can I prevent it?
Boronic esters, especially pinacol esters, are susceptible to hydrolysis under either acidic or basic aqueous conditions.[2] This is a common issue during aqueous work-ups. The presence of water and acid/base can catalyze the cleavage of the B-O bonds of the ester, reverting it to the more polar boronic acid. Some boronic acids themselves are unstable and can undergo further decomposition, such as protodeboronation, particularly in polar protic media.[3][4]
Prevention Strategies:
-
Minimize Contact Time: Perform aqueous washes quickly.
-
Anhydrous Conditions: If the product is extremely sensitive, consider a non-aqueous work-up. This involves filtering the reaction mixture through a plug of Celite® or silica gel to remove the catalyst and salts, followed by direct purification.[2]
-
Use of Boric Acid: During chromatography, the acidic nature of standard silica gel can promote hydrolysis. Using silica gel treated with boric acid can suppress this decomposition.[2]
Q3: What are the most common boron-containing impurities I should expect after the reaction?
The primary boron-containing impurities are typically:
-
Unreacted Boronic Acid/Ester: From using an excess of the boron reagent.
-
Homocoupled Boronic Ester: Two molecules of the boronic ester coupling together to form a symmetrical biaryl (or equivalent) byproduct. This side reaction is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[4][5]
-
Boronic Acid: Formed from the hydrolysis of the boronic ester during the reaction or work-up.[2]
Q4: How can I effectively remove the palladium catalyst residue from my product?
Palladium residues can be problematic, especially for compounds intended for biological applications. A common first step is to filter the cooled and diluted reaction mixture through a pad of Celite®. This removes the bulk of the precipitated palladium black. For more complete removal, specialized scavengers or a plug of silica gel can be employed during the work-up phase.
Troubleshooting Guide: From Crude Mixture to Pure Product
This section addresses specific, common problems encountered during the work-up and purification of reactions involving boronic acid esters.
Issue 1: Low Recovery After Silica Gel Column Chromatography
Observation: You run a column to purify your boronic ester-containing product, but the yield is significantly lower than expected based on crude analysis. The product appears to be "stuck" on the column.
Causality: This is a classic problem arising from the interaction between the Lewis acidic boron atom of your ester and the Lewis basic silanol groups (Si-OH) on the surface of standard silica gel.[2] This strong adsorption can lead to significant product loss on the stationary phase. In some cases, the acidic nature of the silica surface can also catalyze the hydrolysis of the ester to the corresponding boronic acid, which is much more polar and will not elute with typical solvent systems like ethyl acetate/hexanes.[2]
Solutions & Protocols:
| Solution | Mechanism of Action | Best For |
| Boric Acid-Treated Silica | The added boric acid passivates the active silanol sites on the silica surface, reducing the strong adsorption of the boronic ester.[2] | General-purpose purification of boronic esters. |
| Add Triethylamine (NEt₃) to Eluent | A small amount (0.1-1%) of a non-nucleophilic base like NEt₃ caps the acidic silanol groups, preventing interaction with the product.[2] | Neutral or basic compounds; may not be suitable for acid-sensitive products. |
| Use Neutral Alumina | Alumina is an alternative stationary phase that lacks the acidic silanol groups of silica, thus reducing Lewis acid/base interactions.[2] | Less polar esters that are stable on alumina. |
| Non-Aqueous Work-up & Plug Filtration | Avoids hydrolysis and minimizes contact time with the stationary phase. A short plug of silica or Celite removes baseline impurities.[2] | When the goal is simply to remove catalyst and salts before the next step. |
Protocol 1: Preparation of Boric Acid-Treated Silica Gel [2]
-
Materials:
-
Silica gel for flash chromatography
-
Boric acid (H₃BO₃)
-
Methanol & Ethanol
-
-
Procedure:
-
Prepare a 5% (w/v) solution of boric acid in methanol. (For 100 g of silica, ~550 mL is needed).
-
In a round-bottom flask, create a slurry of the silica gel in the boric acid/methanol solution.
-
Agitate the slurry at room temperature for 1 hour.
-
Remove the solvent by filtration using a Büchner funnel.
-
Wash the treated silica with ethanol (~600 mL for 100 g of silica).
-
Dry the silica gel under vacuum (e.g., 60°C for 1.5 hours) until it is a free-flowing powder. It is now ready for use.
-
Issue 2: Persistent Boronic Acid/Ester Impurities in the Final Product
Observation: After purification, your product is still contaminated with unreacted boronic starting material or its hydrolyzed boronic acid form.
Causality: This occurs when the reaction does not go to completion or when an excess of the boronic reagent is used. These impurities can have similar polarities to the desired product, making chromatographic separation difficult.
Solutions & Protocols:
A) Extractive Basic Wash: This is the most common and effective method. Boronic acids and esters can be converted to water-soluble boronate salts under basic conditions, allowing them to be extracted into the aqueous phase.[6]
Causality Explained: The boron atom in a boronic acid is electron-deficient. A hydroxide ion (from NaOH, for example) acts as a Lewis base, attacking the boron to form a tetrahedral, negatively charged "ate" complex (a boronate salt). This salt is ionic and thus highly soluble in water, while the desired (typically neutral) organic product remains in the organic layer.
dot
Caption: Basic wash converts boronic acid to a polar salt.
Protocol 2: Removal of Boronic Acid Impurities via Basic Wash
-
After the initial work-up steps (dilution with organic solvent), wash the organic layer with a 1-2 M aqueous solution of NaOH or K₂CO₃.[6]
-
Separate the layers. The boronic impurities will now be in the aqueous phase.
-
Wash the organic layer again with water, followed by brine, to remove any residual base.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Critical Note: Ensure your desired product is stable to basic conditions. If it contains base-labile functional groups (e.g., esters), this method may not be suitable.
B) Derivatization/Precipitation: If a basic wash is not an option, excess boronic acid can be removed by converting it into a solid adduct that can be filtered off. Adding diethanolamine can form a stable, often crystalline adduct with the boronic acid, which precipitates from non-polar organic solvents.[1]
Workflow & Decision Making
The choice of work-up and purification strategy is not one-size-fits-all. The following decision tree provides a logical pathway for planning your experiment.
dot
Caption: Decision tree for work-up and purification strategy.
References
- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
Reddit r/chemistry. (2020). What is the proper way to set up a suzuki coupling?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved from [Link]
-
ACS Publications. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. J. Org. Chem. 2011, 76, 8, 2776–2781. Retrieved from [Link]
- Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives.
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
- BenchChem. (n.d.).
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev., 2013, 42, 9333-9366. Retrieved from [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]
Sources
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- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Interpreting NMR Spectra of Compounds Synthesized from 4-(Neopentyl Glycol Boronate)benzoic Acid
For researchers, scientists, and drug development professionals, the precise characterization of newly synthesized molecules is a cornerstone of discovery. When working with versatile building blocks like 4-(neopentyl glycol boronate)benzoic acid, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming structure and purity. This guide provides an in-depth technical comparison of the NMR spectra of the parent boronate ester with its derivatives, supported by experimental data and protocols.
Foundational NMR Characteristics of 4-(Neopentyl Glycol Boronate)benzoic Acid
Understanding the NMR signature of the starting material is paramount for identifying the transformations that occur during a reaction. The structure of 4-(neopentyl glycol boronate)benzoic acid presents several key proton (¹H) and carbon (¹³C) environments that give rise to a characteristic spectral pattern.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of 4-(neopentyl glycol boronate)benzoic acid is defined by distinct signals corresponding to the aromatic protons of the benzoic acid moiety and the aliphatic protons of the neopentyl glycol protecting group.
-
Aromatic Region (δ 7.0-8.5 ppm): The para-substituted benzene ring typically displays a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the carboxylic acid group are deshielded and appear further downfield compared to the protons ortho to the boronate ester.
-
Neopentyl Glycol Protons: This protecting group is characterized by two singlets. The methylene protons (-CH₂-) adjacent to the oxygen atoms of the boronate ester typically resonate around δ 3.76 ppm, while the methyl protons (-CH₃) of the quaternary carbon appear as a sharp singlet further upfield, around δ 1.02 ppm.[1]
-
Carboxylic Acid Proton (-COOH): This proton is often broad and can appear over a wide chemical shift range (δ 10-13 ppm), and its observation can be solvent-dependent.[2]
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.
-
Carbonyl Carbon (-COOH): This carbon is significantly deshielded and appears at the downfield end of the spectrum, typically in the range of δ 165-175 ppm.[2][3][4]
-
Aromatic Carbons: The para-substituted benzene ring will show four distinct signals. The ipso-carbon attached to the boronate ester is often broad due to quadrupolar relaxation of the boron nucleus.
-
Neopentyl Glycol Carbons: The methylene carbons (-CH₂-) are typically found around δ 72.5 ppm, the quaternary carbon at approximately δ 32.0 ppm, and the methyl carbons (-CH₃) at a more shielded position, around δ 22.0 ppm.[1]
¹¹B NMR Spectroscopy: A Specialized Tool
For organoboron compounds, ¹¹B NMR spectroscopy offers direct insight into the electronic environment of the boron atom.[5][6] The chemical shift of the boron nucleus is sensitive to its coordination number and the nature of its substituents.[7][8] For neopentyl glycol boronate esters, the ¹¹B NMR signal is typically observed as a broad peak in the range of δ 20-30 ppm, indicative of a trigonal planar (sp² hybridized) boron atom.[1][9][10]
Comparative Spectral Analysis: From Starting Material to Product
The true power of NMR in synthesis lies in its ability to track chemical transformations. By comparing the spectrum of the product to that of the starting material, a researcher can confirm the success of a reaction. We will consider two common transformations of 4-(neopentyl glycol boronate)benzoic acid: amide bond formation and the Suzuki-Miyaura cross-coupling reaction.
Case Study 1: Amide Synthesis
The formation of an amide from a carboxylic acid is a fundamental transformation in medicinal chemistry.[11][12][13] When 4-(neopentyl glycol boronate)benzoic acid is converted to an amide, several key spectral changes are expected.
Workflow for Amide Synthesis and NMR Analysis
Caption: Workflow for amide synthesis and subsequent NMR analysis.
Expected Spectral Changes:
| Functional Group | ¹H NMR Shift Change | ¹³C NMR Shift Change | Rationale |
| Carboxylic Acid (-COOH) | Disappearance of the broad signal from δ 10-13 ppm. | Shift of the carbonyl carbon signal, typically slightly upfield. | Conversion of the carboxylic acid to an amide. |
| Amide (-CONH-) | Appearance of a new N-H proton signal (if applicable), often broad, in the region of δ 7-9 ppm. | No significant change in the aromatic region. | Formation of the amide bond. |
| Amine Substituent | Appearance of new signals corresponding to the protons of the added amine. | Appearance of new signals corresponding to the carbons of the added amine. | Incorporation of the amine into the final product. |
Case Study 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, and aryl boronate esters are common coupling partners.[14][15] When 4-(neopentyl glycol boronate)benzoic acid undergoes a Suzuki coupling, the boronate ester is replaced by a new aryl or vinyl group.
Workflow for Suzuki Coupling and NMR Analysis
Caption: Workflow for Suzuki coupling and subsequent NMR analysis.
Expected Spectral Changes:
| Functional Group | ¹H NMR Shift Change | ¹³C NMR Shift Change | ¹¹B NMR Shift Change | Rationale |
| Neopentyl Glycol Boronate | Disappearance of the singlets at ~δ 3.76 and ~δ 1.02 ppm. | Disappearance of the signals at ~δ 72.5, ~δ 32.0, and ~δ 22.0 ppm. | Disappearance of the signal around δ 20-30 ppm. | Consumption of the boronate ester. |
| Aromatic Ring | Changes in the chemical shifts and coupling patterns of the aromatic protons due to the new substituent. | Changes in the chemical shifts of the aromatic carbons. The ipso-carbon signal will sharpen. | N/A | Formation of a new C-C bond and alteration of the electronic environment of the ring. |
| New Aryl/Vinyl Group | Appearance of new signals corresponding to the protons of the coupled partner. | Appearance of new signals corresponding to the carbons of the coupled partner. | N/A | Incorporation of the new group into the final product. |
Experimental Protocols
To provide a practical context, the following are generalized protocols for the synthesis and NMR analysis of a model compound.
Synthesis of N-Benzyl-4-(neopentyl glycol boronate)benzamide
-
To a solution of 4-(neopentyl glycol boronate)benzoic acid (1.0 eq) in a suitable solvent (e.g., DMF or CH₂Cl₂), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add benzylamine (1.05 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the crude product by column chromatography on silica gel.
NMR Sample Preparation and Data Acquisition
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and, if desired, ¹¹B NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Concluding Remarks
A thorough understanding and comparative analysis of NMR spectra are critical for any synthetic chemist. For compounds derived from 4-(neopentyl glycol boronate)benzoic acid, the distinct signals of the aromatic core and the neopentyl glycol protecting group provide clear markers for tracking chemical transformations. By carefully comparing the spectra of the starting material and the product, researchers can unequivocally confirm the success of their synthetic endeavors, ensuring the integrity of the molecules that advance through the drug discovery pipeline.
References
- Organic Syntheses. (2020).
- The Royal Society of Chemistry. (n.d.).
- Wrackmeyer, B. (2006). Boron-11 NMR spectra of boranes, main-group heteroboranes, and substituted derivatives. Factors influencing chemical shifts of skeletal atoms. Chemical Reviews, 99(8), 2351-2408.
- BenchChem. (2025).
- Reddit. (2017).
- Green Chem. (2018).
- JACS Au. (2024).
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0001870).
- Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076.
- ResearchGate. (n.d.). A section of ¹³C NMR spectra of benzoic acid 4-DBA organic salt 5.
- Org. Lett. (2022). Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds.
- NPTEL IIT Bombay. (2024, February 9). Week 4 : Lecture 20 : 11B, 10B and 199Hg NMR Spectroscopy [Video]. YouTube.
- Journal of Chemical Educ
- ChemicalBook. (n.d.). 1-BOC-PYRROLE-2-BORONIC ACID, PINACOL ESTER(1072944-98-9) 1H NMR spectrum.
- Bryce, D. L., et al. (2010). A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(12), 4347-4361.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- National Institutes of Health. (n.d.).
- UCL Discovery. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH₂CF₃)₃.
- Semantic Scholar. (n.d.). SOLVENT-FREE SYNTHESIS OF AMIDE: A NOVEL TECHNIQUE OF GREEN CHEMISTRY.
- Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.
- ResearchGate. (n.d.). Scope of the amide synthesis in the presence of molecular sieves.
- Thermo Fisher Scientific. (n.d.). 4-Methylbenzeneboronic acid neopentyl glycol ester, 99% 5 g.
- The Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C₇H₆O₂ C₆H₅COOH low/high resolution analysis.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- Google Patents. (n.d.). WO2017003107A1 - Method for preparing benzoic acid amide compound.
- SciSpace. (n.d.). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran.
- ResearchGate. (n.d.). Figure 5. (colour online) Solution proton decoupled ¹³C NMR spectra of...
- ResearchGate. (n.d.). ¹H NMR spectra of (a) boronic acid end-functionalized poly(ethylene oxide)...
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A Comparative Guide to Boronic Acid Reagents in Suzuki Coupling: 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid vs. 4-carboxyphenylboronic acid
<
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with unparalleled efficiency and functional group tolerance.[1][2] At the heart of this powerful transformation lies the organoboron reagent. The choice between a traditional boronic acid and a protected boronic ester derivative can significantly impact reaction outcomes, stability, and ease of handling. This guide provides an in-depth technical comparison of two commonly employed reagents: 4-carboxyphenylboronic acid and its neopentyl glycol ester, 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid.
Structural Differences and Stability Implications
The fundamental difference between 4-carboxyphenylboronic acid and its neopentyl glycol ester lies in the protection of the boronic acid moiety. This structural distinction has profound consequences for the stability and handling of these reagents.
4-carboxyphenylboronic acid exists as a free boronic acid, characterized by a trigonal planar sp²-hybridized boron atom. This form is susceptible to several decomposition pathways that can compromise its purity and reactivity over time.[3][4] One of the most common issues is the propensity to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[5][6][7][8][9] This equilibrium between the monomeric boronic acid and the boroxine can complicate accurate quantification and lead to inconsistent reaction performance.[4] Furthermore, free boronic acids can be prone to protodeboronation, particularly under acidic or harsh conditions, leading to the loss of the crucial carbon-boron bond.[10]
In contrast, This compound is a cyclic boronic ester, often referred to as a neopentyl glycol boronate ester. In this form, the boron atom is sp³-hybridized and incorporated into a six-membered ring with neopentyl glycol. This structural feature imparts significantly enhanced stability.[11][12] The steric bulk of the neopentyl group provides a high degree of protection against hydrolysis and protodeboronation, making the reagent more robust and easier to handle and store over extended periods.[4][13] These esters are generally stable to column chromatography and are more soluble in apolar organic solvents compared to their free boronic acid counterparts.[11][12]
Reactivity and Performance in Suzuki Coupling
While the enhanced stability of boronate esters is a clear advantage, the ultimate measure of a reagent's utility is its performance in the desired chemical transformation. In the context of the Suzuki-Miyaura coupling, both 4-carboxyphenylboronic acid and its neopentyl glycol ester are effective coupling partners, but their reactivity profiles and the optimal conditions for their use can differ.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][14] The transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst, is often the rate-determining step and is highly dependent on the nature of the boron species.[10][15]
4-carboxyphenylboronic acid typically requires activation by a base to form a more nucleophilic "ate" complex, which then readily participates in transmetalation.[11][15] The presence of the electron-withdrawing carboxylic acid group can sometimes slow down the reaction compared to electron-rich boronic acids.[16] However, with the appropriate choice of catalyst, ligand, and base, it is a highly effective coupling partner.[16]
This compound , being a boronic ester, was traditionally thought to require in situ hydrolysis to the corresponding boronic acid before transmetalation could occur. However, recent mechanistic studies have provided evidence that boronic esters can undergo transmetalation directly, without prior hydrolysis.[10] The rate of this direct transmetalation can be influenced by the nature of the diol used to form the ester.[10] In some cases, the use of a boronic ester can lead to higher yields and cleaner reactions, particularly when dealing with sensitive substrates or when slow release of the active boronic acid is beneficial.[3] For instance, in certain systems, using the MIDA (N-methyliminodiacetic acid) boronate equivalent of a boronic acid resulted in a significantly higher yield (89%) compared to the free boronic acid (73%).[17]
Comparative Performance Data
| Coupling Partner A | Coupling Partner B | Boron Reagent | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 4-Bromoanisole | - | 4-carboxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | H₂O/Acetone | 85 | [18] |
| 4-Bromoanisole | - | This compound | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 92 | [19] |
| 1-Bromo-4-nitrobenzene | - | 4-carboxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | [20] |
| 1-Bromo-4-nitrobenzene | - | This compound | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 95 | [15] |
Note: The yields presented are representative and can vary depending on the specific reaction conditions and substrates used.
Practical Considerations: Handling, Storage, and Experimental Workflow
From a practical standpoint, the differences in stability between the two reagents have significant implications for laboratory workflow.
4-carboxyphenylboronic acid , due to its tendency to form boroxines, should ideally be stored in a desiccator to minimize exposure to moisture.[5] It is also advisable to verify its purity before use, especially if it has been stored for a prolonged period.
This compound is significantly more user-friendly. Its enhanced stability means it can be handled on the benchtop with fewer precautions and has a longer shelf life.[3][12] This robustness makes it particularly well-suited for high-throughput screening and automated synthesis platforms where reagent stability is paramount.
Experimental Workflow Diagram
Caption: Generalized workflow for a Suzuki coupling reaction.
Step-by-Step Experimental Protocol: Suzuki Coupling of 4-Bromoanisole with this compound
This protocol provides a representative procedure for a Suzuki-Miyaura coupling reaction.
Materials:
-
4-Bromoanisole
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Deionized water, degassed
-
Round-bottom flask
-
Magnetic stir bar
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromoanisole (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: In a separate vial, dissolve palladium(II) acetate (0.02 mmol, 2 mol%) and tricyclohexylphosphine (0.04 mmol, 4 mol%) in anhydrous toluene (5 mL). Add this solution to the reaction flask via syringe.
-
Solvent Addition: Add degassed deionized water (0.5 mL) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Conclusion
Both 4-carboxyphenylboronic acid and its neopentyl glycol ester, this compound, are valuable reagents for Suzuki-Miyaura cross-coupling reactions. The choice between them often depends on the specific requirements of the synthesis.
-
4-carboxyphenylboronic acid is a cost-effective and widely used reagent. While its stability can be a concern, with proper handling and storage, it delivers excellent results in a broad range of applications.
-
This compound offers superior stability, ease of handling, and a longer shelf life.[11][12] This makes it an ideal choice for applications where reagent robustness is critical, such as in high-throughput synthesis and for the preparation of complex molecules where reaction reliability is paramount.
Ultimately, understanding the properties and reactivity of each reagent allows researchers to make an informed decision to best suit their synthetic goals.
References
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura reaction and boron reagents–mechanism, synthesis and application. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Sharma, S., & Kumar, P. (2021). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. Asian Journal of Organic Chemistry, 10(9), 2136-2159. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Boronic Acid Pinacol Esters in Suzuki-Miyaura Cross-Coupling. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Ito, H., & Kubota, K. (2012). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules, 45(17), 6914-6921. [Link]
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(41), 13324-13337. [Link]
-
MySkinRecipes. 1-Naphthaleneboronic acid neopentyl glycol cyclic ester. [Link]
-
Gallou, F., & Lipshutz, B. H. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(47), 17742-17744. [Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]
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NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Ishihara, K., & Yamamoto, H. (2007). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. The Journal of Organic Chemistry, 72(20), 7618-7625. [Link]
-
Scribd. Exp 4 - Suzuki Coupling Reaction. [Link]
-
Roy, C. D. (2009). A Comparative Study of the Relative Stability of Representative Chiral and Achiral Boronic Esters Employing Transesterification. Synthetic Communications, 39(16), 2843-2856. [Link]
-
Iovine, P. M., & Korich, A. L. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 114(45), 12184-12192. [Link]
-
Hall, D. G. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Pure and Applied Chemistry, 81(10), 1775-1786. [Link]
-
Wikipedia. Boroxine. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
-
Ishihara, K., & Yamamoto, H. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Communications, 49(36), 3695-3709. [Link]
-
Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Dehydration of phenylboronic acid with the formation of boroxine. Molecules, 27(9), 2963. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Kobayashi, S., & Molander, G. A. (2009). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. STAR Protocols, 2(2), 100523. [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (2015). Suzuki cross-coupling of 4a–f, h with arylboronic acids. [Link]
-
ResearchGate. (2020). Suzuki coupling of compound 4b with several aryl boronic acids 5a–e. [Link]
-
MDPI. (2012). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. [Link]
-
Ozdemir, I., & Gök, Y. (2017). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 7(59), 37073-37080. [Link]
-
ResearchGate. (2015). Bifurans via Palladium-Catalyzed Suzuki Coupling. [Link]
-
Massachusetts Institute of Technology. (2024). Incorporating Synthetic Accessibility in Drug Design: Predicting Reaction Yields of Suzuki Cross-Couplings by Leveraging AbbVie. [Link]
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comparison of neopentyl glycol vs pinacol boronic esters in cross-coupling reactions
An In-Depth Guide to Neopentyl Glycol and Pinacol Boronic Esters in Cross-Coupling Reactions
Introduction: The Quest for the Ideal Boron Reagent
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its functional group tolerance and reliability in forging carbon-carbon bonds. At the heart of this transformation lies the organoboron reagent. While boronic acids are the traditional workhorses, their inherent instability—susceptibility to dehydration into boroxines and protodeboronation—often complicates their storage, handling, and application.[1][2] This has led to the widespread adoption of boronic esters as more robust and reliable alternatives.
Among the plethora of diols used to form these esters, two have emerged as dominant players: pinacol and neopentyl glycol. Pinacol boronic esters (Bpin) are lauded for their exceptional stability, becoming the default choice for many applications.[1][3] However, this stability can sometimes translate to sluggish reactivity. In contrast, neopentyl glycol boronic esters (Bneop) have gained prominence as a more reactive alternative, often providing faster reaction times and higher yields in challenging couplings.[4][5]
This guide provides a comprehensive comparison of these two critical reagents. We will dissect their structural and electronic properties, analyze their performance with supporting experimental data, delve into the mechanistic underpinnings of their differing reactivity, and provide practical protocols for their synthesis and use. This analysis will equip researchers, chemists, and drug development professionals to make informed decisions, optimizing their cross-coupling strategies by selecting the right tool for the job.
Structural Properties and Synthesis: A Tale of Two Diols
The fundamental difference between pinacol and neopentyl glycol boronic esters lies in the structure of the diol protecting group. Pinacol (2,3-dimethylbutane-2,3-diol) is a tetra-substituted diol, while neopentyl glycol (2,2-dimethylpropane-1,3-diol) is a di-substituted diol. This seemingly subtle distinction has profound implications for the steric environment around the boron atom.
Caption: The Suzuki-Miyaura cycle, highlighting transmetalation as the key step differentiating Bneop and Bpin.
Which Ester Should You Choose?
The decision should be guided by the specific demands of the synthesis.
Caption: Decision workflow for selecting between Bneop and Bpin boronic esters.
-
Choose Neopentyl Glycol Boronic Ester (Bneop) when:
-
Facing a sterically hindered or electronically challenging coupling partner.
-
Reaction rate and maximizing yield in a single step are the primary concerns.
-
Previous attempts with Bpin or boronic acids have resulted in low conversion.
-
-
Choose Pinacol Boronic Ester (Bpin) when:
-
The boron reagent must be stored for long periods.
-
The synthesis involves multiple steps where the boron moiety must remain intact.
-
The substrate is particularly prone to protodeboronation (e.g., certain electron-rich heterocycles).
-
A reliable, well-established "default" option is needed for standard couplings.
-
Representative Cross-Coupling Protocol
This general protocol can be used to compare the performance of Bneop and Bpin esters directly.
Experimental Protocol 3: Comparative Suzuki-Miyaura Coupling
-
Setup: In an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic ester (Bneop or Bpin, 1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reagents: Add the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Solvent: Add a degassed solvent mixture (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Note the time required for complete consumption of the limiting reagent.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to determine the isolated yield.
Conclusion
The choice between neopentyl glycol and pinacol boronic esters is a nuanced decision that requires a clear understanding of the synthetic objective. Pinacol boronic esters remain the gold standard for stability, offering reliability, ease of handling, and long shelf-life, making them an excellent default choice for a wide range of applications. However, when faced with challenging substrates or the need to optimize reaction efficiency, neopentyl glycol boronic esters present a compelling alternative. Their demonstrably faster transmetalation rates can unlock difficult transformations, shorten reaction times, and improve yields. By understanding the fundamental trade-off between the superior stability of Bpin and the enhanced reactivity of Bneop, chemists can strategically select the optimal reagent, pushing the boundaries of what is possible in modern cross-coupling chemistry.
References
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Transition metal-free synthesis of alkyl pinacol boronates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. Available at: [Link]
-
Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses. Available at: [Link]
-
Isobutylboronic acid pinacol ester. Organic Syntheses. Available at: [Link]
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Full chirality transfer in the synthesis of hindered tertiary boronic esters under in situ lithiation–borylation conditions. Chemical Science (RSC Publishing). Available at: [Link]
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Vinylboronic acid or boronate synthesis. Organic Chemistry Portal. Available at: [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols? ResearchGate. Available at: [Link]
-
Order of thermodynamic stability of representative boronic esters. ResearchGate. Available at: [Link]
-
Neopentyl glycol. Wikipedia. Available at: [Link]
-
biphenyl-4-boronic acid neopentyl glycol ester. ChemSrc. Available at: [Link]
- Method for preparing arylboronic acid neopentyl glycol ester.Google Patents.
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The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. Techemerge. Available at: [Link]
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Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. Available at: [Link]
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Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. Europe PMC. Available at: [Link]
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Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Angewandte Chemie International Edition. Available at: [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link]
-
Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules (ACS Publications). Available at: [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters (ACS Publications). Available at: [Link]
-
(PDF) Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ResearchGate. Available at: [Link]
Sources
A Comparative Guide to the Analytical Purity Assessment of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid
Introduction: The Critical Role of Purity in a Versatile Building Block
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid is a pivotal organoboron compound, widely utilized as a neopentyl glycol boronate ester in synthetic organic chemistry.[1] Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone for the construction of carbon-carbon bonds in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2][3] The purity of this building block is paramount; the presence of impurities such as residual starting materials, synthetic by-products, or, most commonly, its hydrolysis product (4-carboxyphenylboronic acid), can significantly impact reaction yields, introduce downstream purification challenges, and potentially generate toxicological concerns in drug development.[4][5]
This guide provides a comprehensive comparison of analytical methodologies for the robust purity assessment of this compound. We will delve into the causality behind experimental choices, present field-proven protocols, and offer comparative data to empower researchers, scientists, and drug development professionals in selecting the most appropriate techniques for their specific needs.
Chromatographic Methods: The Workhorse for Quantitative Purity
High-Performance Liquid Chromatography (HPLC) is the definitive technique for quantifying the purity of this compound and separating it from its potential impurities. However, the inherent susceptibility of the boronate ester to hydrolysis presents a significant analytical challenge.[6][7]
The Hydrolysis Challenge
The primary degradation pathway for pinacol and neopentyl glycol boronate esters is hydrolysis to the corresponding boronic acid.[6][8] This reaction is often catalyzed by residual water in solvents or the protic nature of mobile phases commonly used in Reversed-Phase HPLC (RP-HPLC), leading to inaccurate purity assessments due to on-column degradation.[7] The choice of chromatographic mode is therefore a critical decision to mitigate this artifact.
Method 1: Optimized Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. While standard aqueous/organic mobile phases can promote hydrolysis, several strategies can be employed to overcome this limitation. The key is to minimize the compound's contact with protic solvents and active surfaces that can catalyze the degradation.
Causality Behind Experimental Choices:
-
Aprotic Diluent: Preparing the sample in a non-aqueous, aprotic solvent like 100% acetonitrile (ACN) or tetrahydrofuran (THF) is crucial to prevent hydrolysis prior to injection.[7]
-
Low-Silanol Activity Columns: Residual silanol groups on the surface of silica-based C18 columns are acidic and can catalyze hydrolysis.[7] Utilizing columns with advanced end-capping or hybrid silica technology (e.g., Waters XTerra MS C18) minimizes these interactions.[7]
-
Basic Mobile Phase: An unconventional but effective approach involves using a highly basic mobile phase (e.g., pH > 12).[8] This stabilizes the boronate ester and ensures the resulting boronic acid (if present) is ionized and adequately retained, allowing for excellent resolution between the two species.[8]
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm, or equivalent low-silanol activity column.
-
Mobile Phase A: 10 mM Ammonium Formate, pH adjusted to 9.5 with ammonia.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 235 nm or Diode Array Detector (DAD).[9]
-
Sample Preparation: Dissolve the sample in 100% Acetonitrile to a concentration of approximately 0.5 mg/mL. Analyze promptly after preparation.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC provides an elegant solution to the hydrolysis problem. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.
Causality Behind Experimental Choices:
-
Prevention of Hydrolysis: The high percentage of organic solvent (typically >80% ACN) in the HILIC mobile phase creates an environment where water is the "strong" eluting solvent. This non-aqueous environment effectively suppresses the on-column hydrolysis of the boronate ester.[6]
-
Enhanced Retention: The polar benzoic acid moiety and the boronate ester group can interact with the polar stationary phase, providing good retention and selectivity, especially for separating the ester from the more polar boronic acid hydrolysis product.[6] ZIC-cHILIC columns have demonstrated excellent performance for this class of compounds.[6]
-
Column: Merck SeQuant ZIC-cHILIC, 3.0 x 100 mm, 3 µm, or equivalent.
-
Mobile Phase A: Acetonitrile with 0.1% Formic Acid.
-
Mobile Phase B: Water with 0.1% Formic Acid.
-
Gradient: 5% B to 40% B over 12 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 235 nm or DAD.
-
Sample Preparation: Dissolve the sample in 95:5 (v/v) Acetonitrile:Water to a concentration of 0.5 mg/mL.
Data Presentation: Comparison of HPLC Methods
| Parameter | Optimized RP-HPLC | HILIC |
| Principle | Separation by hydrophobicity | Separation by hydrophilicity/partitioning |
| Hydrolysis Risk | Mitigated by mobile phase pH & column choice | Inherently low due to high organic mobile phase[6] |
| Mobile Phase | Aqueous buffer (pH 9.5) / Acetonitrile | High Acetonitrile / Water[6] |
| Typical Column | End-capped C18 (low silanol)[7] | ZIC-cHILIC or similar[6] |
| Pros | Robust, widely available columns | Excellent for preventing on-column hydrolysis, good MS compatibility |
| Cons | Requires careful method development to avoid artifacts | Can have longer equilibration times, sensitive to water content in sample |
Workflow for Selecting an HPLC Method
Caption: Decision workflow for HPLC method selection.
Spectroscopic Methods: Identity and Structural Confirmation
While HPLC is excellent for quantification, spectroscopic methods are essential for confirming the chemical identity and structure of the main component and any potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: Provides information on the proton environment. Key signals for the target compound include two doublets in the aromatic region, a sharp singlet for the twelve equivalent protons of the two methyl groups on the neopentyl glycol moiety, and another singlet for the four methylene protons of the glycol backbone. The carboxylic acid proton will appear as a broad singlet far downfield.[10][11]
-
¹³C NMR: Confirms the carbon framework. Due to molecular symmetry, fewer than 12 signals are expected. The carbon atom directly attached to the boron can be difficult to observe or appear broadened due to the quadrupolar nature of the boron nucleus.[12][13]
-
¹¹B NMR: This technique directly probes the boron atom. Boronic acid pinacol and related esters typically show a broad singlet with a chemical shift around +34 ppm, providing clear evidence of the boronate ester integrity.[12]
-
Accurately weigh approximately 10-20 mg of the sample.
-
Dissolve in a suitable deuterated solvent (e.g., 0.7 mL of DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it will solubilize both the ester and the potential boronic acid impurity.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a spectrometer (e.g., 400 MHz or higher).
Data Presentation: Expected NMR Chemical Shifts
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | Carboxylic Acid (-COOH) | ~12-13 | Broad Singlet |
| Aromatic (C₆H₄) | ~7.9 - 8.2 | 2 x Doublets | |
| Methylene (-O-CH₂-) | ~3.7 | Singlet | |
| Methyl (-C(CH₃)₂) | ~1.0 | Singlet | |
| ¹³C | Carbonyl (-COOH) | ~167 | - |
| Aromatic (C₆H₄) | ~128 - 135 | - | |
| Quaternary (-C(CH₃)₂) | ~32 | - | |
| Methylene (-O-CH₂-) | ~72 | - | |
| Methyl (-C(CH₃)₂) | ~22 | - | |
| ¹¹B | Boronate Ester (-B(OR)₂) | ~32 - 35 | Broad Singlet[12] |
Mass Spectrometry (MS)
MS is used for the verification of molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is particularly valuable.
Causality Behind Experimental Choices:
-
Soft Ionization: Techniques like Electrospray Ionization (ESI) are preferred as they are "soft" and less likely to cause fragmentation, allowing for the clear observation of the molecular ion. ESI is also directly compatible with HPLC (LC-MS), enabling mass identification of each peak separated chromatographically.[12][14]
-
Accurate Mass: HRMS provides a mass measurement with high accuracy (typically < 5 ppm error), which can be used to confirm the elemental formula (C₁₂H₁₅BO₄) and differentiate it from other potential impurities.[12]
-
Isotopic Pattern: Boron has two stable isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%). The presence of a boron atom in the molecule will result in a characteristic isotopic pattern for the molecular ion (M+H and a smaller M), providing another layer of confirmation.[15]
LC-MS Workflow for Purity and Impurity Identification
Caption: Integrated LC-MS workflow for comprehensive analysis.
Elemental Analysis: An Orthogonal Measure of Absolute Purity
Elemental Analysis (EA) provides a fundamental assessment of the bulk sample's purity. It is an orthogonal technique that is independent of the chromatographic and spectroscopic methods discussed above.
Principle: The sample undergoes high-temperature combustion, converting it into simple gases (CO₂, H₂O, etc.). The amounts of these gases are precisely measured to determine the percentage of carbon (C) and hydrogen (H) in the original sample.[16] This experimental composition is then compared to the theoretical value calculated from the molecular formula.
Data Presentation: Elemental Analysis Specifications
| Element | Theoretical % (for C₁₂H₁₅BO₄) | Typical Acceptance Criteria |
| Carbon (C) | 61.58% | ± 0.4% (61.18% - 61.98%) |
| Hydrogen (H) | 6.46% | ± 0.3% (6.16% - 6.76%) |
A sample that meets these criteria is considered to have high absolute purity with respect to its elemental composition.
Comparative Summary and Recommendations
| Analytical Method | Information Provided | Primary Application | Throughput | Expertise Level |
| HPLC (UV) | Quantitative Purity, Impurity Profile | Routine Quality Control, Stability Testing | High | Intermediate |
| NMR (¹H, ¹³C, ¹¹B) | Unambiguous Structure, Impurity ID | Structural Elucidation, Reference Standard Characterization | Low | High |
| LC-MS (HRMS) | Molecular Weight, Elemental Formula | Impurity Identification, Confirmation of Identity | Medium | High |
| Elemental Analysis | Absolute Purity (%C, %H) | Final Lot Release, Reference Standard Characterization | Medium | Intermediate |
Expert Recommendations:
-
For Routine Quality Control: A validated HPLC method (either optimized RP-HPLC or HILIC) is the recommended primary technique for its high throughput and quantitative accuracy.
-
For Reference Standard Characterization: A combination of all four methods is essential. NMR provides the definitive structural proof, HPLC establishes the purity profile, HRMS confirms the elemental composition, and Elemental Analysis provides an orthogonal measure of absolute purity.
-
For Impurity Identification: LC-MS is the most powerful tool. The retention time from the HPLC method can be correlated with a high-resolution mass, allowing for the rapid deduction of an impurity's elemental formula. Subsequent isolation and NMR analysis may be required for full structural confirmation.
By employing a strategic combination of these orthogonal analytical techniques, researchers can ensure the quality, consistency, and reliability of this compound, thereby underpinning the success of their synthetic and drug development endeavors.
References
- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC - NIH. (n.d.).
- Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. (2018).
- Strategies for the analysis of highly reactive pinacolboron
- accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. (2014). Ingenta Connect.
- Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. (n.d.). Royal Society of Chemistry.
- Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. (2015).
- Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. (2015).
- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. (n.d.). BOC Sciences.
- The Chemistry of Organoboron Compounds, 2 Volume Set. (2019). Wiley-VCH.
- Organoboron chemistry. (n.d.). Wikipedia.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). PMC - PubMed Central.
- CAS 62729-39-9 Benzoic acid,4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-. (n.d.). BOC Sciences.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- HPLC Methods for analysis of Benzoic acid. (n.d.).
- The organoboron compounds: their Lewis acidity and catalytic activity. (2020). Taylor & Francis Online.
- How would the 1H NMR spectrum of 4-(N,N-dimethyl) benzoic acid (shown bel.. (2025). Filo.
- The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Exeter Analytical.
- Validation and Uncertainty Evaluation of an LC-DAD Method for Simultaneous Quantification of Benzoic Acid, Methylparaben, and n-Butylparaben in Soy Sauce. (2019). MDPI.
- A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. (2021).
- Benzoic Acid. (n.d.). SIELC Technologies.
- 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry.
- The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry.
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- 7. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
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- 13. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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performance of different palladium ligands with 4-(carboxyphenyl)boronic acid neopentyl ester
An In-Depth Guide to Palladium Ligand Selection for the Suzuki-Miyaura Coupling of 4-(Carboxyphenyl)boronic Acid Neopentyl Ester
Introduction: The Critical Role of Ligands in Modern Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] Its significance is particularly pronounced in the fields of pharmaceutical discovery and materials science, where the construction of complex biaryl and substituted aromatic structures is paramount. The reaction's appeal lies in its mild conditions, broad functional group tolerance, and the use of generally stable and low-toxicity organoboron reagents.[1]
Among these reagents, boronic acid esters, such as the neopentyl ester of 4-(carboxyphenyl)boronic acid, offer distinct advantages. The neopentyl glycol protecting group enhances the stability of the boronic acid, mitigating issues like protodeboronation and simplifying purification and handling, making it a preferred substrate in many synthetic campaigns.[4][5]
However, the success of any Suzuki-Miyaura coupling is not solely dependent on the substrates. The heart of the catalytic system is the palladium catalyst, and its performance is intricately dictated by the choice of ligand. The ligand is not a mere spectator; it is an active participant that modulates the steric and electronic environment of the palladium center, thereby controlling the catalyst's reactivity, stability, and selectivity.[1][6][7][8] This guide provides a detailed comparison of major palladium ligand classes for the coupling of 4-(carboxyphenyl)boronic acid neopentyl ester, offering field-proven insights to aid researchers in catalyst selection and optimization.
The Engine of the Reaction: The Catalytic Cycle and the Ligand's Influence
To understand how to choose a ligand, one must first appreciate its role within the catalytic cycle. The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps, each profoundly influenced by the ligand (L).[2][9][10][11]
-
Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. Bulky, electron-rich ligands are crucial here as they stabilize the Pd(0) species and promote the oxidative addition step, which is often rate-limiting.[1][12]
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronate species. The ligand's steric bulk can influence the rate of this step; a ligand that is too bulky may hinder the approach of the boronate.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst. This final step is also accelerated by bulky, electron-donating ligands which destabilize the Pd(II) intermediate and facilitate the formation of the desired product.[13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Tale of Two Families: Phosphine vs. N-Heterocyclic Carbene (NHC) Ligands
The two dominant classes of ligands employed in modern Suzuki-Miyaura couplings are phosphines, particularly the dialkylbiaryl phosphines developed by Stephen Buchwald, and N-Heterocyclic Carbenes (NHCs).
The Workhorses: Dialkylbiaryl Phosphine Ligands (Buchwald Ligands)
Buchwald ligands are characterized by a biaryl backbone connected to a bulky, electron-rich dialkylphosphino group.[1][7] This architecture creates a sterically demanding and highly electron-donating ligand that excels at promoting both oxidative addition and reductive elimination. The modular synthesis of these ligands allows for fine-tuning of their steric and electronic properties.[1]
Key Characteristics:
-
High Activity: Their steric bulk and electron-donating nature lead to highly active catalysts, often enabling reactions at low catalyst loadings and room temperature.[1]
-
Versatility: This ligand class has demonstrated broad scope, proving effective for coupling a wide range of aryl chlorides, bromides, and triflates.[1][14]
-
Potential for Side Reactions: The very properties that make them effective can also be a double-edged sword. Excessive steric bulk has been shown to sometimes promote undesired side reactions, such as protodeboronation, where the boronic ester is cleaved by a proton source before it can transmetalate.[13]
Comparative Performance of Common Buchwald Ligands:
| Ligand | Key Structural Feature | Typical Performance Characteristics |
| SPhos | Dicyclohexylphosphino group with methoxy groups on the biaryl backbone.[7] | Excellent general-purpose ligand. The methoxy groups enhance solubility and activity. Highly effective for a wide range of aryl and heteroaryl couplings.[1][14][15] |
| XPhos | Dicyclohexylphosphino group with bulky isopropyl groups on the biaryl backbone.[7] | Offers increased steric bulk compared to SPhos. Particularly effective for challenging couplings, including those involving hindered substrates and aryl chlorides. Also widely used in C-N couplings.[1] |
| RuPhos | Dicyclohexylphosphino group with isopropoxy groups on the upper phenyl ring. | Often provides superior results for couplings involving nitrogen-containing heterocycles. |
| tBuXPhos | Di-tert-butylphosphino group instead of dicyclohexyl. | The tert-butyl groups provide a different steric profile and can sometimes outperform cyclohexyl-based ligands for specific substrate combinations. |
The Power Players: N-Heterocyclic Carbene (NHC) Ligands
NHCs have emerged as a powerful alternative to phosphine ligands. They are powerful σ-donors, forming highly stable palladium complexes.[16] This strong Pd-C bond often results in catalysts with greater thermal stability and resistance to decomposition, which can translate to higher turnover numbers (TONs) and turnover frequencies (TOFs).
Key Characteristics:
-
Strong σ-Donation: The strong electron donation from the carbene carbon to the palladium center facilitates oxidative addition even with challenging substrates like nitroarenes.[16][17]
-
High Stability: The robust Pd-NHC bond leads to highly stable catalysts that are often resistant to air and moisture, with some even being recyclable.[18]
-
Tunable Selectivity: Subtle changes to the N-substituents on the heterocyclic ring can dramatically alter steric hindrance and, consequently, reactivity. This has been exploited to achieve remarkable ligand-controlled chemoselectivity, for instance, in couplings of substrates with multiple reactive sites (e.g., chloroaryl triflates).[19][20]
Comparative Performance of Common NHC Ligands:
| Ligand | Key Structural Feature | Typical Performance Characteristics |
| IPr | Bulky 2,6-diisopropylphenyl groups on the nitrogen atoms. | A general and highly active NHC ligand. Its significant steric bulk promotes efficient reductive elimination. |
| SIPr | Saturated (imidazolidine) backbone version of IPr. | Offers slightly different steric and electronic properties than IPr, sometimes providing superior activity. Famously used to control selectivity for coupling at chloride positions over triflates.[19] |
| IMes | 2,4,6-trimethylphenyl (mesityl) groups on the nitrogen atoms. | Less sterically hindered than IPr. This difference can be leveraged to control chemoselectivity, favoring coupling at triflate positions over chlorides.[19] |
| IAd | Bulky adamantyl groups on the nitrogen atoms. | Provides a unique, highly bulky steric profile that can be beneficial for very challenging or hindered couplings. |
Experimental Protocol: A Framework for Ligand Comparison
To objectively compare ligand performance, a standardized experimental protocol is essential. The following procedure outlines a general method for the Suzuki-Miyaura coupling of 4-(carboxyphenyl)boronic acid neopentyl ester with an aryl bromide, designed to serve as a template for screening different palladium/ligand systems.
Reaction Scheme:
(Image of the reaction: 4-(carboxyphenyl)boronic acid neopentyl ester + 4-Bromotoluene -> 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid)
Materials:
-
4-(carboxyphenyl)boronic acid neopentyl ester (1.0 equiv)
-
Aryl Bromide (e.g., 4-Bromotoluene) (1.2 equiv)
-
Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)
-
Ligand (e.g., SPhos, IPr) (2-4 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 4-(carboxyphenyl)boronic acid neopentyl ester, the aryl bromide, and the base.
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source and the ligand in a small amount of the reaction solvent to form the active catalyst. This pre-formation step is crucial for ensuring consistent catalyst activation, especially when using air-stable Pd(II) sources which must be reduced in situ to the active Pd(0) state.[21]
-
Reaction Assembly: Add the solvent to the main reaction vial containing the substrates and base.
-
Inerting: Seal the vial and thoroughly degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Initiation: Using a syringe, add the pre-formed catalyst solution to the reaction mixture under the inert atmosphere.
-
Reaction: Place the sealed vial in a pre-heated oil bath or heating block and stir at the desired temperature (e.g., 80-100 °C) for the specified time.
-
Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water. The organic layer is then dried, filtered, and concentrated.
-
Purification & Analysis: Purify the crude product by column chromatography. Analyze the final product and calculate the isolated yield.
Caption: Standardized workflow for comparing palladium ligand performance.
Conclusion: Making an Informed Choice
The selection of a palladium ligand for the Suzuki-Miyaura coupling of 4-(carboxyphenyl)boronic acid neopentyl ester is a critical decision that directly impacts reaction success. There is no single "best" ligand; the optimal choice is context-dependent.
-
Buchwald phosphine ligands , like SPhos and XPhos, represent a highly versatile and active class of catalysts that are the go-to choice for a vast array of applications. They are particularly well-suited for achieving high yields under mild conditions with common aryl bromides and chlorides.
-
N-Heterocyclic carbene (NHC) ligands , such as IPr and SIPr, offer a compelling alternative, often providing superior catalyst stability and activity in challenging cases. Their unique ability to control chemoselectivity makes them invaluable for complex, multi-functionalized molecules.
For researchers working with 4-(carboxyphenyl)boronic acid neopentyl ester, a logical starting point would be to screen a robust Buchwald ligand like SPhos due to its broad applicability and proven track record.[22] If challenges such as low yield, catalyst decomposition at high temperatures, or the need for coupling with particularly unreactive partners arise, switching to a more stable NHC-based system would be a prudent next step. By understanding the fundamental principles of ligand effects and employing a systematic experimental approach, scientists can unlock the full potential of this powerful cross-coupling reaction.
References
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling.
- Pd(0)/Pd(II) cycle for mechanism of Suzuki Miyaura cross‐coupling.
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Bulky ligands promote palladium-catalyzed protodeboronation.
- Using N-heterocyclic carbene ligands to control cross coupling selectivity. Morressier.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing).
- A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System.
- Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. NIH.
- Understanding the mechanism of the Pd (II) to Pd (0)
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.
- Suzuki–Miyaura Coupling of Pinacolboronic Esters Catalyzed by a Well-Defined Palladium N -Heterocyclic Carbene (NHC) Catalyst.
- Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.
- Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos.
- Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex c
- Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
- Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. PubMed.
- Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanol
- Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor.
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- A palladium-catalyzed oxidative cross-coupling reaction between aryl pinacol boronates and H-phosphon
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
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- Electronically flexible PYA ligands for efficient palladium-catalyzed α-aryl
- Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. PMC - PubMed Central.
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- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing).
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- Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. PMC - NIH.
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A Comparative Guide to the Hydrolytic Stability of Neopentyl Glycol and Pinacol Boronate Esters
Executive Summary
Boronate esters are indispensable tools in modern organic synthesis and drug development, serving as key intermediates, protecting groups, and components of novel delivery systems.[1][2] The choice of diol used to form the ester is critical, as it dictates the compound's stability, reactivity, and handling characteristics. Pinacol (Pin) has become the de facto standard, creating boronate esters (Bpin) that are generally stable enough for purification while remaining sufficiently reactive for cross-coupling reactions.[3] However, their susceptibility to hydrolysis under certain conditions presents challenges.[2][4] This guide provides a detailed assessment of an increasingly important alternative: neopentyl glycol (NPG). We will explore the structural and electronic factors governing the hydrolytic stability of NPG- and Pin-derived boronate esters, supported by established chemical principles and a detailed experimental protocol for direct comparison.
Introduction: The Critical Role of Diol Scaffolds
Boronic acids are prone to dehydration to form cyclic boroxines and can be challenging to purify and handle.[3] Their conversion to boronate esters mitigates these issues, providing stable, characterizable, and highly versatile intermediates.[5] The stability of the boronate ester bond is paramount. Premature hydrolysis can lead to loss of material during aqueous workups or chromatography and unwanted side reactions.[2] Conversely, an overly robust ester can hinder the desired deprotection or reaction.
-
Pinacol Boronate Esters (Bpin): Formed from 2,3-dimethylbutane-2,3-diol, Bpin esters are the most common boronic acid surrogates. Their stability is attributed to the steric bulk of the four methyl groups surrounding the boron-oxygen bonds.[6] They are widely used in Suzuki-Miyaura cross-coupling and other transition-metal-catalyzed reactions.[3]
-
Neopentyl Glycol Boronate Esters (B-NPG): Formed from 2,2-dimethylpropane-1,3-diol, NPG esters offer a unique structural motif. The defining feature is a quaternary carbon atom adjacent to the oxygen atoms of the six-membered ring.[7] This structure imparts significant steric hindrance, which is hypothesized to confer enhanced hydrolytic stability compared to Bpin.[8]
This guide will dissect the chemical principles that differentiate these two scaffolds and provide researchers with the rationale and methodology to select the optimal boronate ester for their specific application.
Mechanistic Underpinnings of Boronate Ester Hydrolysis
The hydrolysis of a boronate ester is not a simple process; it is a dynamic equilibrium influenced by pH, solvent, and the electronic and steric nature of the ester itself.[9] The core of the mechanism involves the transition of the boron atom from a neutral, trigonal planar (sp²) state to an anionic, tetrahedral (sp³) intermediate upon nucleophilic attack by water or a hydroxide ion.[10][11]
The stability of the ester is largely determined by the energy barrier of the rate-limiting step: the initial nucleophilic attack. Factors that shield the electrophilic boron center or disfavor the formation of the tetrahedral intermediate will increase the ester's hydrolytic stability.
Structural and Electronic Comparison
The primary difference in hydrolytic stability between NPG and pinacol boronate esters arises from steric hindrance.
| Feature | Neopentyl Glycol Ester (B-NPG) | Pinacol Ester (Bpin) |
| Diol Structure | 2,2-dimethylpropane-1,3-diol | 2,3-dimethylbutane-2,3-diol |
| Ring Size | 6-membered ring | 5-membered ring |
| Steric Shielding | A quaternary carbon with two methyl groups provides significant steric bulk adjacent to the ester oxygen atoms. This structure effectively shields the boron atom from the approach of water molecules.[8] | Four methyl groups on the diol backbone provide steric hindrance, but they are distributed across two carbons. The five-membered ring is also more strained. |
| Electronic Effects | The alkyl groups are electron-donating, which slightly reduces the Lewis acidity of the boron atom, making it a less potent electrophile. | Similar electron-donating effects from the four methyl groups. |
| Expected Stability | Higher hydrolytic stability due to superior steric protection of the boron center.[8][12] | Considered the industry standard for stability but can be susceptible to hydrolysis, particularly on acidic silica gel or in aqueous mobile phases during HPLC.[4][13] |
Experimental Design for Assessing Hydrolytic Stability
To provide a robust and objective comparison, a kinetic study monitoring the disappearance of the boronate ester over time is required. High-Performance Liquid Chromatography (HPLC) is the ideal analytical technique for this purpose, as it allows for the separation and quantification of the parent ester and its boronic acid hydrolysis product.
Expertise & Rationale:
-
Choice of pH: Stability is highly pH-dependent.[14] Testing at acidic (e.g., pH 4), neutral (pH 7.4), and basic (e.g., pH 9) conditions provides a comprehensive profile relevant to various synthetic and biological environments.
-
Buffer System: A non-nucleophilic buffer like phosphate-buffered saline (PBS) for pH 7.4 is crucial to avoid buffer-catalyzed degradation. Acetate and borate buffers can be used for acidic and basic conditions, respectively.
-
Solvent System: A co-solvent like acetonitrile (ACN) or methanol (MeOH) is typically required to ensure the solubility of the often-hydrophobic boronate esters in the aqueous buffer. A 1:1 ratio is a common starting point.
-
Internal Standard: The use of a stable, non-reactive internal standard (e.g., naphthalene) in HPLC analysis is critical for accurate quantification, correcting for any variations in injection volume.
-
Data Analysis: The rate of hydrolysis is typically determined by plotting the natural logarithm of the ester concentration versus time. For a first-order reaction, the slope of this line is the negative of the rate constant (k), from which the half-life (t₁/₂) can be calculated (t₁/₂ = 0.693/k).
Detailed Experimental Protocol
This protocol outlines a self-validating system for comparing the hydrolysis rates of an aryl-NPG-boronate ester and its corresponding aryl-pinacol boronate ester.
Step-by-Step Methodology:
-
Preparation of Stock Solutions: a. Prepare 10 mM stock solutions of the neopentyl glycol boronate ester and the pinacol boronate ester in acetonitrile (ACN). b. Prepare a 1 mM stock solution of an internal standard (IS), such as naphthalene, in ACN.
-
Preparation of Reaction Buffers: a. pH 4.0: 50 mM Acetate buffer. b. pH 7.4: 50 mM Phosphate-buffered saline (PBS). c. pH 9.0: 50 mM Borate buffer.
-
Initiation of Hydrolysis Reaction: a. For each boronate ester and each pH condition, prepare a reaction vial. b. To 475 µL of the appropriate buffer, add 25 µL of the 10 mM ester stock solution (final concentration: 0.5 mM). c. Add 50 µL of the 1 mM IS stock solution (final concentration: 0.1 mM). d. Vortex briefly to mix. This is your T=0 sample. Immediately withdraw a 50 µL aliquot and proceed to step 4. e. Place the reaction vials in a temperature-controlled incubator (e.g., 37 °C).
-
Sampling and Quenching: a. At predetermined time points (e.g., 1, 2, 4, 8, 24, and 48 hours), withdraw a 50 µL aliquot from each reaction vial. b. Immediately quench the hydrolysis by diluting the aliquot into 450 µL of 100% ACN in an HPLC vial. This effectively stops the reaction by removing the aqueous environment.[15]
-
HPLC Analysis: a. Analyze the quenched samples using a reverse-phase HPLC method (e.g., C18 column). b. Use a gradient elution method, for example, from 95:5 Water (0.1% Formic Acid):ACN (0.1% Formic Acid) to 5:95 over 10 minutes. c. Monitor the elution using a UV detector at a wavelength appropriate for the aryl substituent. d. For each time point, record the peak area of the boronate ester and the internal standard.
-
Data Processing and Analysis: a. Calculate the ratio of the ester peak area to the IS peak area for each time point. b. Plot the natural logarithm of this ratio (ln(Area_Ester / Area_IS)) against time. c. Perform a linear regression on the data points. The slope of the line will be equal to -k, where k is the first-order rate constant. d. Calculate the half-life (t₁/₂) for each ester at each pH condition using the formula: t₁/₂ = 0.693 / k .
Representative Data and Discussion
The following table summarizes the expected outcome from the described experiment, based on established principles of steric hindrance.
| Boronate Ester | pH 4.0 (t₁/₂) | pH 7.4 (t₁/₂) | pH 9.0 (t₁/₂) |
| Aryl-Pinacol Ester | ~12 hours | ~48 hours | ~6 hours |
| Aryl-NPG Ester | > 48 hours | > 1 week | > 24 hours |
| Note: These values are illustrative and will vary based on the specific aryl group and exact experimental conditions. |
The expected results clearly indicate the superior hydrolytic stability of the neopentyl glycol boronate ester across all pH conditions. The bulky, sterically demanding neopentyl group provides a more effective shield for the boron center than the pinacol group.[8] This enhanced stability is particularly pronounced under both acidic and basic conditions where hydrolysis is typically accelerated.
Applications and Strategic Selection
The choice between NPG and pinacol is not merely academic; it has significant practical implications:
-
Multi-step Synthesis: For complex syntheses requiring a boronate ester to survive multiple reaction steps, including aqueous workups or chromatography on silica gel, the enhanced stability of an NPG ester is highly advantageous.[13]
-
PROTACs and Drug Delivery: In applications where a boronate ester acts as a cleavable linker designed to hydrolyze under specific physiological conditions, a pinacol ester or another less stable variant might be preferable.[16]
-
Suzuki-Miyaura Coupling: While both esters are competent coupling partners, the standard protocols are heavily optimized for pinacol esters . However, for challenging substrates where the Bpin group is prematurely cleaved, an NPG ester could offer a more robust alternative.
Conclusion
While pinacol boronate esters remain the workhorse of organic synthesis, neopentyl glycol boronate esters present a compelling alternative for applications demanding superior hydrolytic stability. The stability is conferred by the steric shielding of the boron center by the unique quaternary carbon of the neopentyl group.[8][12] By understanding the mechanistic principles and employing robust analytical methods as detailed in this guide, researchers can make an informed decision, selecting the optimal boronate ester scaffold to enhance the efficiency, robustness, and success of their chemical endeavors.
References
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Gillis, E. P., et al. (2009). MIDA Boronates in Synthesis. Journal of the American Chemical Society. Available at: [Link]
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Taylor, M. S., et al. (2017). Boronic esters as protective groups in carbohydrate chemistry. Organic & Biomolecular Chemistry. Available at: [Link]
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Taylor, M. S., et al. (2017). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. RSC Publishing. Available at: [Link]
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Hartwig, J. F., et al. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. Available at: [Link]
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Burke, M. D., et al. (2019). Automated iterative Csp³–C bond formation. Nature. Available at: [Link]
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Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. Available at: [Link]
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Olsen, B. D., et al. (2020). Internal and external catalysis in boronic ester networks. Soft Matter. Available at: [Link]
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Aggarwal, V. K., et al. (2007). Stability of boronic esters – Structural effects on the relative rates of transesterification. Journal of Organic Chemistry. Available at: [Link]
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Hall, D. G., et al. (2020). Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. Angewandte Chemie International Edition. Available at: [Link]
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BDMAEE. (2025). A comparative analysis of neopentyl glycol versus other glycols in resin synthesis applications. BDMAEE. Available at: [Link]
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Hall, D. G., et al. (2018). Order of thermodynamic stability of representative boronic esters. Journal of Organic Chemistry. Available at: [Link]
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Kim, J., et al. (2021). Dynamic covalent polymer networks based on boronic/boronate esters. Journal of Materials Chemistry A. Available at: [Link]
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Hall, D. G., et al. (2020). Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester. ResearchGate. Available at: [Link]
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Anslyn, E. V., et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Nature Reviews Chemistry. Available at: [Link]
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Webster, L. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. Available at: [Link]
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Wimmer, Z., et al. (2011). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. International Journal of Molecular Sciences. Available at: [Link]
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Anslyn, E. V., et al. (2014). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
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Zulueta, M. M. L., et al. (2022). Steric and Electronic Effects of Zirconocenealkyl-Borate Ion Pairs on Catalyst Activation. ACS Omega. Available at: [Link]
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Guaresti, O., et al. (2021). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Chemistry of Materials. Available at: [Link]
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Semantic Scholar. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Semantic Scholar. Available at: [Link]
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Kumar, A., et al. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Welch, C. J., et al. (2009). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A. Available at: [Link]
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Wikipedia. (n.d.). Neopentyl glycol. Wikipedia. Retrieved from: [Link]
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Guaresti, O., et al. (2021). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. ACS Publications. Available at: [Link]
-
StackExchange. (2015). Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols? Chemistry Stack Exchange. Available at: [Link]
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The Practitioner's Guide to Suzuki-Miyaura Couplings: A Comparative Yield Analysis of Modern Boronic Esters
For the discerning researcher in synthetic chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The choice of the organoboron nucleophile is a critical parameter that dictates reaction efficiency, yield, and functional group tolerance. While traditional boronic acids have long been the workhorses of this transformation, their inherent instability can lead to challenges in purification, storage, and reproducibility. This has spurred the development of a diverse arsenal of boronic esters, each with unique properties.
This guide provides an in-depth, objective comparison of the performance of three leading classes of boronic esters: the workhorse Pinacol esters, the exceptionally stable N-methyliminodiacetic acid (MIDA) boronates, and the increasingly popular Neopentyl Glycol esters. By understanding the mechanistic nuances and practical advantages of each, researchers can make more informed decisions to optimize their synthetic strategies.
The Stability-Reactivity Nexus: A Mechanistic Overview
The efficacy of a boronic acid derivative in the Suzuki-Miyaura catalytic cycle hinges on a delicate balance between stability for handling and sufficient reactivity for efficient transmetalation. The protecting diol or ligand plays a crucial role in modulating the Lewis acidity of the boron center and its susceptibility to protodeboronation, a common side reaction that diminishes yields.
Boronic esters, in general, offer enhanced stability over their corresponding boronic acids.[1] They are often crystalline solids that are easier to purify and handle, making them ideal for multi-step syntheses and high-throughput screening applications where reagent longevity is paramount.[1] However, this stability can sometimes come at the cost of reduced reactivity. The key is to select an ester that provides the requisite stability without unduly impeding the crucial transmetalation step.
}
Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.
Comparative Performance Analysis: Pinacol vs. MIDA vs. Neopentyl Glycol Boronates
To provide a clear, data-driven comparison, the following tables summarize the performance of these three key boronic esters in Suzuki-Miyaura coupling reactions with a variety of coupling partners. The data has been compiled from multiple studies to illustrate the strengths and weaknesses of each reagent class under different conditions.
Table 1: Coupling of Aryl Bromides with Various Boronic Esters
| Entry | Aryl Bromide | Boronic Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenyl Pinacol Boronate | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 92 | [2] |
| 2 | 4-Bromotoluene | Phenyl MIDA Boronate | Pd₂(dba)₃ (2), SPhos (4) | K₃PO₄ | THF/H₂O | 80 | 95 | [3] |
| 3 | 4-Bromotoluene | Phenyl Neopentyl Glycol Boronate | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Dioxane | 100 | 94 | [4] |
| 4 | 4-Bromoanisole | (4-Methoxyphenyl) Pinacol Boronate | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 80 | 88 | [2] |
| 5 | 4-Bromoanisole | (4-Methoxyphenyl) MIDA Boronate | Pd(OAc)₂ (2), XPhos (4) | K₃PO₄ | THF/H₂O | RT | 89 | [3] |
| 6 | 4-Bromoanisole | (4-Methoxyphenyl) Neopentyl Glycol Boronate | Pd-P(t-Bu₃)-G3 (1) | TMSOK | THF | 25 | 96 | [5],[6] |
| 7 | 1-Bromo-4-nitrobenzene | (4-Nitrophenyl) Pinacol Boronate | Pd(PPh₃)₄ (3) | K₂CO₃ | DME/H₂O | 80 | 85 | [2] |
| 8 | 1-Bromo-4-nitrobenzene | (4-Nitrophenyl) MIDA Boronate | Pd₂(dba)₃ (2), SPhos (4) | K₃PO₄ | THF/H₂O | 60 | 91 | [3] |
| 9 | 1-Bromo-4-nitrobenzene | (4-Nitrophenyl) Neopentyl Glycol Boronate | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Dioxane | 100 | 89 | [4] |
Table 2: Coupling of Heteroaryl Chlorides with Boronic Esters
| Entry | Heteroaryl Chloride | Boronic Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Chloropyridine | Phenyl Pinacol Boronate | Pd₂(dba)₃ (1), FcPPh₂ (6) | K₃PO₄ | Dioxane/H₂O | 100 | 78 | [2] |
| 2 | 2-Chloropyridine | Phenyl MIDA Boronate | Pd(OAc)₂ (4), XPhos (8) | K₃PO₄ | Dioxane/H₂O | 100 | 90 | [3] |
| 3 | 3-Chlorothiophene | (Thiophen-3-yl) Pinacol Boronate | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 75 | [7] |
| 4 | 3-Chlorothiophene | (Thiophen-3-yl) MIDA Boronate | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | THF/H₂O | 80 | 88 | [7] |
Analysis of Results:
-
Pinacol Boronates: As the most established class of boronic esters, pinacol esters demonstrate broad utility and good to excellent yields with a wide range of substrates.[2][8] They are generally stable to chromatography, making them a reliable choice for many applications.[9] However, their reactivity can be sluggish with more challenging substrates, such as sterically hindered aryl chlorides or certain heteroaryl halides.[10]
-
MIDA Boronates: MIDA boronates exhibit exceptional stability, often existing as benchtop-stable, crystalline solids that are unreactive under anhydrous cross-coupling conditions.[11] This unique feature allows for iterative cross-coupling strategies where the MIDA group acts as a protecting group. Deprotection and subsequent coupling are typically achieved under mild aqueous basic conditions, often leading to very high yields, even with notoriously unstable heteroaryl boronic acids.[3][12] In some cases, MIDA boronates have been shown to provide higher yields than the corresponding free boronic acid.[3]
-
Neopentyl Glycol Boronates: This class of boronic esters has gained traction due to its enhanced reactivity compared to pinacol esters, particularly under anhydrous conditions.[4][8] In a comparative study of nickel-catalyzed Suzuki-Miyaura reactions, aryl neopentylglycolboronates were found to be more efficient than the corresponding pinacol boronates in the absence of water.[13] This makes them an excellent choice for reactions that are sensitive to moisture. Recent studies have also highlighted their ability to facilitate rapid, high-yielding couplings at room temperature when used in conjunction with specific base and catalyst systems.[5][6]
Experimental Protocols
The following are generalized, yet detailed, experimental protocols for Suzuki-Miyaura reactions with each class of boronic ester. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Pinacol Boronic Ester
}
Figure 2: Workflow for Suzuki coupling with a Pinacol Boronic Ester.
-
Reaction Setup: In a dry Schlenk tube equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the pinacol boronic ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Solvent Addition and Degassing: Add the degassed solvent system (e.g., a mixture of toluene and water, 10:1, 5 mL). Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Catalyst Addition: To the stirred mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Workup and Purification: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with a MIDA Boronate
}
Figure 3: Workflow for Suzuki coupling with a MIDA Boronate.
-
Reaction Setup: To a vial, add the aryl halide (1.0 mmol, 1.0 equiv), the MIDA boronate (1.1-1.5 mmol, 1.1-1.5 equiv), the base (typically K₃PO₄, 3.0 mmol, 3.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2-4 mol%), and the ligand (e.g., SPhos or XPhos, 4-8 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., THF/H₂O or Dioxane/H₂O, typically 4:1, 5 mL).
-
Reaction: Seal the vial and stir the reaction mixture at the desired temperature (can range from room temperature to 100 °C) until the starting material is consumed, as determined by TLC or LC-MS analysis.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The residue is then purified by flash column chromatography.
Protocol 3: General Procedure for Anhydrous Suzuki-Miyaura Coupling with a Neopentyl Glycol Boronate
}
Figure 4: Workflow for anhydrous Suzuki coupling with a Neopentyl Glycol Boronate.
-
Reaction Setup: In an oven-dried flask under an inert atmosphere, dissolve the aryl halide (1.0 mmol, 1.0 equiv), the neopentyl glycol boronic ester (1.5 mmol, 1.5 equiv), and the palladium catalyst (e.g., Pd-P(t-Bu₃)-G3, 1-2 mol%) in a dry, ethereal solvent such as THF (5 mL).
-
Base Addition: To the stirred solution, add a solution of potassium trimethylsilanolate (TMSOK) in THF (e.g., 1 M solution, 2.0 mL, 2.0 equiv) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS. These reactions are often complete within a few hours.
-
Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.[5][6]
Conclusion and Future Outlook
The choice of boronic ester in a Suzuki-Miyaura coupling is a critical decision that can significantly impact the success of a synthetic campaign.
-
Pinacol esters remain a robust and reliable option for a wide array of transformations.
-
MIDA boronates offer unparalleled stability, enabling novel synthetic strategies such as iterative cross-coupling and the use of otherwise unstable boronic acids.
-
Neopentyl glycol boronates provide a powerful alternative, particularly for anhydrous reactions and for achieving high efficiency at lower temperatures.
As the demand for more efficient and selective synthetic methods continues to grow, the development of new and improved boronic acid derivatives will undoubtedly remain an active area of research. By understanding the principles outlined in this guide, researchers can better navigate the expanding landscape of organoboron reagents to accelerate discovery in chemical synthesis and drug development.
References
-
Lee, C. H. et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Available at: [Link]
-
Lipshutz, B. H. et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. Available at: [Link]
-
MIDA Boronates: A New Stable Form of Boronic Acids for Coupling Reactions. (2009). Synfacts. Available at: [Link]
-
Denmark, S. E. et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]
-
Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. (2020). Organic Syntheses. Available at: [Link]
-
Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers. (2017). Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
-
Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. (2014). Macromolecules. Available at: [Link]
-
Comparison of reactivity of different boron reagents. (2020). ResearchGate. Available at: [Link]
-
Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. (2021). IDEALS. Available at: [Link]
-
Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates. (2012). Tetrahedron. Available at: [Link]
-
Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. (2015). Macromolecules. Available at: [Link]
-
Occhiato, E. G., Lo Galbo, F., & Guarna, A. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry. Available at: [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (2014). ResearchGate. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid, a neopentyl glycol boronate ester of 4-carboxyphenylboronic acid, is a crucial building block in organic synthesis, particularly in cross-coupling reactions.[1][2] Its stability and utility, however, are matched by the critical need for meticulous handling and disposal.
This guide provides a comprehensive, principles-based approach to the safe disposal of this compound, moving beyond mere compliance to foster a deep understanding of the "why" behind each procedure. Our commitment to safety is an extension of our commitment to scientific excellence.
Core Principle: Treat as Regulated Hazardous Waste
The foundational principle for disposing of this compound and its associated waste streams is straightforward: all materials must be collected, segregated, and disposed of as regulated chemical waste through an approved waste disposal service. [3][4]
While some safety data sheets (SDS) may classify the pure compound as non-hazardous under specific regulations, others note that its toxicological properties have not been fully investigated.[5] Given this ambiguity and its chemical nature as an organoboron compound, a cautious and conservative approach is scientifically and ethically imperative. All waste must be handled as if it possesses the potential for skin irritation, serious eye damage, and aquatic toxicity, hazards common to related boronic acid and benzoic acid derivatives.[6][7]
Hazard Profile and Essential Precautions
Before handling for use or disposal, a thorough risk assessment is essential. The following table summarizes key safety data synthesized from available literature.
| Hazard Category | Description | Recommended Action |
| Eye Contact | Can cause serious eye irritation or damage.[6] | Wear safety glasses with side shields or goggles at all times.[5] In case of contact, rinse cautiously with water for several minutes.[3] |
| Skin Contact | May cause skin irritation.[7] | Wear nitrile gloves and a lab coat. Wash hands and any exposed skin thoroughly after handling.[3] |
| Ingestion | May be harmful if swallowed.[3] | Do not eat, drink, or smoke in the laboratory. If swallowed, call a poison center or doctor.[3] |
| Inhalation | Avoid breathing dust.[3] Use only in a well-ventilated area, preferably within a chemical fume hood.[3] | |
| Environmental | May cause long-lasting harmful effects to aquatic life.[5] | Do not let this chemical enter the environment.[3] Collect all waste streams for proper disposal. |
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that begins the moment you weigh the compound and ends with the collection of the waste container by your institution's environmental health and safety (EHS) office.
Step 1: Personal Protective Equipment (PPE)
Ensure appropriate PPE is worn at all times:
-
Eye Protection: Safety glasses with side-shields or chemical goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A properly fastened lab coat.
Step 2: Waste Segregation at the Source
Segregation is the most critical step in ensuring safe and compliant disposal.[8] Never mix incompatible waste streams.
-
Solid Waste:
-
What: Unused or expired pure compound, contaminated weigh paper, paper towels, and disposable lab plastics (e.g., pipette tips).
-
How: Collect in a dedicated, clearly labeled solid waste container. This should be a robust container with a secure lid, such as a high-density polyethylene (HDPE) pail.
-
-
Organic Liquid Waste:
-
What: Solutions of the compound in organic solvents (e.g., from reaction mixtures or chromatography).
-
How: Collect in a designated solvent waste container. It is crucial to segregate halogenated and non-halogenated solvent waste streams as required by your institution.[8]
-
-
Aqueous Liquid Waste:
-
What: Aqueous solutions from extractions or washes.
-
Causality: Boronic acids and their esters can be converted into water-soluble boronate salts under basic conditions.[9][10] Therefore, any basic aqueous washes used in a reaction workup will contain the boron species and must be collected as hazardous aqueous waste.
-
How: Collect in a dedicated aqueous waste container. Do not pour down the drain.
-
Step 3: Container Selection and Labeling
-
Container Compatibility: Use containers made of a compatible material (e.g., HDPE or glass) with a tightly fitting cap.[8][11]
-
Labeling: All waste containers must be accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound" and list any solvents.
-
CAS Number: 62729-39-9
-
Associated Hazards (e.g., Irritant, Environmental Hazard)
-
Accumulation Start Date
-
Step 4: Storage Pending Disposal
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within your lab. Ensure they are stored away from incompatible materials, such as strong oxidizing agents.[3][5]
Disposal Decision Workflow
The following diagram illustrates the logical flow for segregating different waste streams containing this compound.
Caption: Waste segregation decision tree.
Decontamination and Empty Container Protocol
Effective decontamination prevents cross-contamination and ensures the safety of support staff.
Glassware Decontamination
-
Mechanical Removal: Scrape out any visible solid residue into the solid hazardous waste container.
-
Solvent Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone, ethyl acetate) to dissolve remaining residue. Pour this rinsate into the appropriate organic liquid waste container.
-
Deactivating Rinse: Rinse the glassware with a dilute basic solution (e.g., 1% sodium hydroxide). This converts the boronic acid species to a water-soluble boronate salt, ensuring its effective removal.[9][10] Collect this rinsate in the aqueous hazardous waste container.
-
Final Wash: Proceed with a standard wash using soap and water.
Empty Reagent Bottles
Empty containers that held this compound are still considered hazardous waste.[12]
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone).[8][13]
-
Collect Rinsate: Each rinse must be collected and added to the appropriate hazardous waste container.
-
Deface Label: Completely remove or deface the original product label.
-
Dispose: Dispose of the clean, empty bottle according to your institution's guidelines for glass or plastic recycling.
Spill Management
In the event of a small spill of the solid material in a controlled laboratory setting:
-
Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated.
-
Wear PPE: Don all required personal protective equipment.
-
Contain and Collect: Gently sweep up the solid material, avoiding dust formation.[3][14] Use a dustpan or scoop.
-
Dispose: Place the collected material and any contaminated cleaning supplies into your labeled solid hazardous waste container.
-
Clean Area: Decontaminate the spill surface using the procedure outlined above.
By adhering to these scientifically-grounded procedures, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold our collective responsibility as stewards of scientific integrity.
References
-
Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]
-
National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet for Benzoic Acid (Acidimetric Standard). [Link]
-
Capot Chemical Co., Ltd. MSDS of 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. [Link]
-
Fisher Scientific. (2025, December 19). Safety Data Sheet for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. [Link]
-
Purdue University Environmental Health and Safety. Hazardous Waste Disposal Guidelines. [Link]
-
University of Otago. (2021, March). Laboratory chemical waste disposal guidelines. [Link]
-
Auburn University Risk Management and Safety. Chemical Waste Management Guide. [Link]
-
Technion - Israel Institute of Technology. Chemical Waste Management Guide. [Link]
-
PubChem. 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid. [Link]
-
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-
Carl ROTH. Safety Data Sheet: Benzoic acid. [Link]
-
Reddit. (2017, June 2). Trying to remove a boronic acid in a workup. Help!. [Link]
-
Martins, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
-
Li, Y., et al. (2017). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 50(2), 291-300. [Link]
-
ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process?. [Link]
-
Martins, C., et al. (2020, September 21). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]
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Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
